molecular formula C12H16FN3O B2502297 N-(4-fluorophenyl)-2-piperazin-1-ylacetamide CAS No. 256943-82-5

N-(4-fluorophenyl)-2-piperazin-1-ylacetamide

Número de catálogo: B2502297
Número CAS: 256943-82-5
Peso molecular: 237.278
Clave InChI: ICEIGLHBKQEEMG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-fluorophenyl)-2-piperazin-1-ylacetamide is a useful research compound. Its molecular formula is C12H16FN3O and its molecular weight is 237.278. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-(4-fluorophenyl)-2-piperazin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O/c13-10-1-3-11(4-2-10)15-12(17)9-16-7-5-14-6-8-16/h1-4,14H,5-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEIGLHBKQEEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(4-fluorophenyl)-2-piperazin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-(4-fluorophenyl)-2-piperazin-1-ylacetamide. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering both foundational knowledge and practical insights into the handling and study of this compound.

Introduction and Chemical Identity

This compound is a synthetic organic compound featuring a fluorophenyl group, an acetamide linker, and a piperazine moiety. This structural combination is of significant interest in medicinal chemistry due to the prevalence of these functional groups in a wide range of biologically active molecules. The fluorophenyl group can enhance metabolic stability and receptor binding affinity, while the piperazine ring is a common pharmacophore in centrally active agents.

Table 1: Core Chemical Identifiers [1]

IdentifierValue
IUPAC Name This compound
CAS Number 256943-82-5
Molecular Formula C₁₂H₁₆FN₃O
Molecular Weight 237.27 g/mol
Canonical SMILES C1CN(CCN1CC(=O)NC2=CC=C(C=C2)F)N
InChI Key ICEIGLHBKQEEMG-UHFFFAOYSA-N

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process. This involves the initial formation of a haloacetamide intermediate, followed by nucleophilic substitution with piperazine. To prevent undesired side reactions, such as double alkylation of the piperazine, a protection-deprotection strategy is often employed.

Synthesis of Intermediate: 2-chloro-N-(4-fluorophenyl)acetamide

The precursor, 2-chloro-N-(4-fluorophenyl)acetamide, is synthesized by the acylation of 4-fluoroaniline with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of 2-chloro-N-(4-fluorophenyl)acetamide [2]

  • Reaction Setup: A solution of 4-fluoroaniline (1 equivalent) and a suitable base, such as triethylamine (1 equivalent), is prepared in an appropriate aprotic solvent (e.g., toluene, dichloromethane) in a reaction vessel equipped with a dropping funnel and a magnetic stirrer. The mixture is cooled in an ice bath.

  • Addition of Chloroacetyl Chloride: Chloroacetyl chloride (1 equivalent) is added dropwise to the cooled solution over a period of 30 minutes to control the exothermic reaction.

  • Reaction: The reaction mixture is stirred at room temperature for several hours (typically 4 hours) to ensure complete conversion.

  • Work-up: The resulting precipitate (triethylamine hydrochloride) is removed by filtration. The organic filtrate is washed sequentially with water, a mild acid (e.g., dilute HCl), and brine.

  • Isolation: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude 2-chloro-N-(4-fluorophenyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure intermediate.

Synthesis of this compound

The final product is obtained by the reaction of 2-chloro-N-(4-fluorophenyl)acetamide with piperazine. A common challenge in this step is the potential for the chloroacetamide to react with both nitrogen atoms of piperazine. To achieve mono-substitution, a protecting group strategy is advisable.

Experimental Protocol: Boc-Protected Route

  • Reaction of Intermediate with Boc-Piperazine: 2-chloro-N-(4-fluorophenyl)acetamide (1 equivalent) is dissolved in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF). To this solution, tert-butyl piperazine-1-carboxylate (Boc-piperazine, 1.1 equivalents) and a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine, 2-3 equivalents) are added.

  • Reaction Conditions: The mixture is heated (e.g., to 60-80 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Isolation of Protected Product: Upon completion, the reaction mixture is cooled, and water is added to precipitate the crude product or to facilitate extraction with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried, and concentrated to yield crude N-(4-fluorophenyl)-2-(4-(tert-butoxycarbonyl)piperazin-1-yl)acetamide.

  • Purification of Protected Product: The crude material is purified by column chromatography on silica gel.

  • Boc Deprotection: The purified Boc-protected compound is dissolved in a suitable solvent (e.g., dichloromethane or 1,4-dioxane) and treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, at room temperature.

  • Isolation of Final Product: After the deprotection is complete, the solvent and excess acid are removed under reduced pressure. The residue is then neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The combined organic extracts are dried and concentrated to yield this compound. The product can be further purified by recrystallization or chromatography.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis (Protected Route) A 4-Fluoroaniline C 2-chloro-N-(4-fluorophenyl)acetamide A->C Acylation B Chloroacetyl Chloride B->C E N-(4-fluorophenyl)-2-(4-Boc-piperazin-1-yl)acetamide C->E Nucleophilic Substitution D Boc-Piperazine D->E F This compound E->F Deprotection G TFA or HCl G->F

Diagram of the Boc-protected synthesis workflow.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic behavior.

Table 2: Computed Physicochemical Properties [1]

PropertyValue
Molecular Weight 237.27 g/mol
XLogP3 1.2
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3
Topological Polar Surface Area 44.4 Ų
Heavy Atom Count 17
Complexity 248

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, the expected spectroscopic data can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the fluorophenyl ring, the methylene protons of the acetamide linker, and the methylene protons of the piperazine ring. The amide proton will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the fluorophenyl ring (with C-F coupling), the carbonyl carbon of the acetamide, and the carbons of the piperazine ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (237.27 g/mol ). Fragmentation patterns would likely involve cleavage of the acetamide bond and fragmentation of the piperazine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the secondary amine and amide, C=O stretching of the amide, and C-F stretching of the fluorophenyl group.

Pharmacological and Toxicological Profile

Potential Pharmacological Activity

The pharmacological profile of this compound has not been extensively reported in the public domain. However, based on its structural motifs, it can be hypothesized to interact with biological targets where similar compounds have shown activity. For instance, many phenylpiperazine derivatives exhibit affinity for various neurotransmitter receptors, including serotonin (5-HT) and dopamine (D) receptors. The acetamide moiety is also present in numerous compounds with diverse biological activities. Therefore, this compound could be a candidate for screening in assays related to central nervous system disorders.

Safety and Toxicology

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H318: Causes serious eye damage[1]

  • H335: May cause respiratory irritation[1]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Analytical Methods

The quantification of this compound in various matrices, such as reaction mixtures or biological samples, can be achieved using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for the analysis of this compound.

Table 3: General HPLC Method Parameters

ParameterRecommended Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol)
Detection UV detection at a wavelength corresponding to the absorbance maximum of the fluorophenyl chromophore (typically around 254 nm)
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL

Method development would be required to optimize the mobile phase composition for adequate retention and resolution from any impurities or other components in the sample. For trace analysis of the piperazine moiety, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance detection sensitivity.[2]

Conclusion and Future Directions

This compound is a compound with a chemical structure that suggests potential for biological activity, particularly in the area of neuropharmacology. This guide has outlined its chemical identity, plausible synthetic routes, and key physicochemical and safety considerations. Further research is warranted to experimentally determine its spectroscopic and physicochemical properties, as well as to explore its pharmacological and toxicological profiles. The synthetic and analytical methods described herein provide a solid foundation for researchers and drug development professionals to undertake such investigations.

References

  • Kang, S.-s., Zeng, H.-s., Li, H.-l., & Wang, H.-b. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1194. [Link]
  • PubChem. (n.d.). N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide. National Center for Biotechnology Information.

Sources

N-(4-fluorophenyl)-2-piperazin-1-ylacetamide structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of N-(4-fluorophenyl)-2-piperazin-1-ylacetamide

Abstract

The unequivocal determination of a molecule's chemical structure is a cornerstone of modern drug discovery, development, and quality control. This guide provides a comprehensive, multi-technique framework for the structural elucidation of this compound, a compound featuring key pharmacophores such as a fluorophenyl ring, a secondary amide linkage, and a piperazine moiety. This document is intended for researchers, analytical scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for a robust, self-validating analytical workflow. By integrating data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy, we present a holistic approach to confirm the compound's identity, connectivity, and key structural features with the highest degree of confidence.

Introduction: The Imperative of Structural Integrity

This compound (Molecular Formula: C₁₂H₁₆FN₃O, Molecular Weight: 237.27 g/mol ) represents a class of compounds with significant potential in medicinal chemistry.[1] The precise arrangement of its atoms dictates its physicochemical properties, pharmacological activity, and safety profile. Therefore, its structural verification is not merely an academic exercise but a critical requirement for regulatory compliance and ensuring product safety and efficacy.[2][3][4]

The process of structure elucidation is a systematic investigation that combines multiple analytical techniques to build a complete and unambiguous picture of a molecule. Each technique provides a unique piece of the structural puzzle, and their collective data creates a self-validating system that minimizes ambiguity. This guide outlines an integrated workflow designed to achieve this goal.

Visualizing the Elucidation Workflow

The following diagram illustrates the logical flow of a typical structure elucidation campaign, where data from orthogonal techniques are synthesized to arrive at a confirmed structure.

Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Detailed Structural Mapping Sample Sample HRMS High-Resolution MS (Elemental Composition) Sample->HRMS FTIR FT-IR Spectroscopy (Functional Groups) Sample->FTIR 1D_NMR 1D NMR (1H, 13C) (C-H Framework) HRMS->1D_NMR Confirms Formula FTIR->1D_NMR Confirms Functional Groups 2D_NMR 2D NMR (COSY, HSQC, HMBC) (Connectivity) 1D_NMR->2D_NMR Refines Assignments Confirmed_Structure Confirmed Structure 2D_NMR->Confirmed_Structure Provides Final Proof

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: The Molecular Blueprint

Mass spectrometry is the foundational technique for determining the molecular weight and elemental composition of a compound with high precision.[5][6] For this compound, High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular formula.

Expertise: Why HRMS is Critical

Soft ionization techniques like Electrospray Ionization (ESI) are employed to generate intact molecular ions, typically the protonated species [M+H]⁺ in positive ion mode. HRMS instruments (e.g., Orbitrap, TOF) can measure the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the calculation of a unique elemental formula and distinguishing the target compound from isobaric impurities.[6][7][8]

Trustworthiness: Tandem MS (MS/MS) for Structural Fragmentation

To validate the connectivity, tandem mass spectrometry (MS/MS) is performed.[9] The [M+H]⁺ ion is isolated and fragmented via collision-induced dissociation (CID), and the resulting fragment ions provide direct evidence of the molecule's substructures.[6][10] For this compound, characteristic cleavages are expected at the amide bond and within the piperazine ring, which are well-documented fragmentation pathways for such derivatives.[11][12]

Data Presentation: Expected Mass Spectral Data
IonFormulaCalculated m/z (Monoisotopic)Origin of Fragment
[M+H]⁺ [C₁₂H₁₇FN₃O]⁺ 238.1350 Parent Ion
Fragment A[C₈H₇FNO]⁺152.0506Cleavage of the amide C-N bond (acylium ion)
Fragment B[C₆H₄FNH₂]⁺111.04284-fluoroaniline moiety
Fragment C[C₅H₁₁N₂]⁺99.0917Piperazinyl-methyl fragment after amide bond cleavage
Fragment D[C₄H₉N₂]⁺85.0760Piperazine ring fragment
Experimental Protocol: ESI-MS/MS Analysis
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to promote protonation.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Full Scan MS (MS1): Acquire a full scan spectrum in positive ion mode over a range of m/z 50-500 to identify the [M+H]⁺ ion.

  • Tandem MS (MS2): Select the [M+H]⁺ ion at m/z 238.14 for isolation.

  • Fragmentation: Apply collision energy (typically 10-40 eV, optimized) to induce fragmentation and acquire the product ion spectrum.[7]

NMR Spectroscopy: The Definitive Connectivity Map

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution, providing detailed information about the carbon-hydrogen framework.[5][13] A combination of 1D (¹H, ¹³C) and 2D experiments is required for an unambiguous assignment of all atoms.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum reveals the number of unique proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and their neighboring protons (spin-spin splitting).

¹³C NMR Spectroscopy: The Carbon Backbone

A proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, providing a direct count of the carbons and information about their chemical nature (e.g., carbonyl, aromatic, aliphatic).[13][14]

2D NMR: Connecting the Pieces

While 1D NMR provides the fundamental data, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are essential to link the structure together.[15]

  • HSQC: Correlates each proton signal to the carbon it is directly attached to.

  • HMBC: Reveals correlations between protons and carbons separated by 2 or 3 bonds, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.

HMBC_Correlations cluster_amide Amide Linkage cluster_piperazine Piperazine Ring cluster_aryl Fluorophenyl Ring NH N-H CO C=O NH->CO ³J Aryl_C1 Aryl C1 NH->Aryl_C1 ²J CH2_alpha α-CH₂ CH2_alpha->CO ²J CH2_beta β-CH₂ CH2_alpha->CH2_beta ³J CH2_gamma γ-CH₂ Aryl_CH Aryl C-H Aryl_CH->Aryl_C1 ³J

Caption: Key HMBC correlations confirming molecular connectivity.

Data Presentation: Predicted NMR Assignments
Atom Position(s)Predicted ¹H Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Shift (ppm)
Amide NH~8.5-9.5, broad s, 1H-
Aryl CH (ortho to F)~7.0-7.2, t, 2H~115-117 (d, J_CF ≈ 22 Hz)
Aryl CH (meta to F)~7.4-7.6, dd, 2H~121-123 (d, J_CF ≈ 8 Hz)
Aryl C-F-~158-162 (d, J_CF ≈ 245 Hz)
Aryl C-N-~135-138
Carbonyl C=O-~168-172
Methylene α-CH₂~3.1-3.3, s, 2H~60-63
Piperazine β-CH₂~2.6-2.8, t, 4H~53-55
Piperazine γ-CH₂~2.8-3.0, t, 4H~45-47
Piperazine NH~1.5-2.5, broad s, 1H-

Note: Chemical shifts are estimates and can vary based on solvent and concentration. Multiplicities: s=singlet, d=doublet, t=triplet, dd=doublet of doublets.[5][16][17][18]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for amides to clearly observe the N-H proton.[15]

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum with 16-32 scans.[15][19]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are needed to observe all carbons, including the quaternary carbonyl carbon.[15][19]

  • 2D NMR Acquisition: Perform standard HSQC and HMBC experiments to establish C-H and long-range correlations.

FT-IR Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy provides rapid and definitive confirmation of the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[13]

Expertise & Trustworthiness: Identifying Key Bonds

For this compound, the IR spectrum serves as a crucial validation step. The presence of a strong absorption for the Amide I band (C=O stretch) and a distinct N-H stretching peak confirms the secondary amide linkage, a central feature of the molecule.[20] The Amide II band further supports this assignment.[21][22]

Data Presentation: Characteristic FT-IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300N-H StretchSecondary Amide
>3000C-H StretchAromatic
<3000C-H StretchAliphatic (CH₂)
~1670C=O Stretch (Amide I)Secondary Amide
~1600, ~1500C=C StretchAromatic Ring
~1540N-H Bend (Amide II)Secondary Amide
~1220C-N StretchAmide / Amine
~1150-1250C-F StretchFluoroaromatic

Note: Peak positions are approximate.[20][21][22][23][24]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.

Method Validation and Conclusion

While this guide focuses on structure elucidation, it is critical that these analytical methods are validated if they are to be used for routine quality control in a regulated environment.[2][4] Method validation is a documented process demonstrating that a procedure is suitable for its intended purpose, ensuring accuracy, precision, specificity, and robustness according to guidelines from bodies like the ICH.[3][25][26]

References

  • Tandem Mass Spectrometry - PubMed.
  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing - Lincoln Manufacturing.
  • Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols - Benchchem.
  • The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry - Pittcon.
  • Neural Spectral Prediction for Structure Elucidation with Tandem Mass Spectrometry - PMC - PubMed Central.
  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - CORE.
  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV - Pharmaguideline.
  • Structural Elucidation - RFI - Rosalind Franklin Institute.
  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed.
  • Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of Enones - Benchchem.
  • Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate.
  • Analytical method validation: A brief review - Journal of Global Trends in Pharmaceutical Sciences.
  • A Step-by-Step Guide to Analytical Method Development and Validation - Emery Pharma.
  • Mass Fragmentation Characteristics of Piperazine Analogues - Journal of Chinese Mass Spectrometry Society.
  • Analytical Method Validation Parameters: An Updated Review - Asian Journal of Pharmaceutical Research.
  • N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide | C12H16FN3O | CID 1832909 - PubChem.
  • Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation - ResearchGate.
  • Rational structural design of N-phenylpiperazine derivatives 4 and 5... - ResearchGate.
  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story - Spectroscopy Online.
  • Chemical structures of nine N -phenylpiperazine derivatives. Compound 1 - ResearchGate.
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - Indonesian Journal of Science and Technology.
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing.
  • Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N, N′-substituted piperazines for bioorthogonal labeling - PubMed.
  • 2-{1-[2-(4-benzylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N-(4-fluorophenyl)acetamide - BenchChem.
  • State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC - NIH.
  • FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica - ACS Omega.
  • FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica - PubMed Central.
  • Synthesis and Single Crystal X-Ray Structure of N,N ′-Bis(Diphenylphosphino)Piperazine - ResearchGate.
  • Basic 1H- and 13C-NMR Spectroscopy - ScienceDirect.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling - Oak Ridge National Laboratory.
  • Chapter 5: Acquiring 1 H and 13 C Spectra - Royal Society of Chemistry.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI.
  • 1 H NMR spectra of compound 3a measured in five different solvents - ResearchGate.
  • N-(2,5-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide - PubChem.
  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - MDPI.
  • N-(2-Chloro-phenyl)-2-(4-phenyl-piperazin-1-yl)-acetamide - SpectraBase.
  • 2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide - BLDpharm.
  • N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-(4-methoxyphenoxy)acetamide - Optional[13C NMR] - Chemical Shifts - SpectraBase.
  • N-(4-(N-(2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide - BLDpharm.
  • N-(4-Fluorophenyl)-2-(4-propioloylpiperazin-1-yl)acetamide - BLD Pharm.
  • Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues - International Journal of Pharmacy and Pharmaceutical Sciences.
  • Welcome To Hyma Synthesis Pvt. Ltd - Hyma Synthesis Pvt. Ltd.
  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed.

Sources

N-(4-fluorophenyl)-2-piperazin-1-ylacetamide mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Probable Mechanism of Action of N-(4-fluorophenyl)-2-piperazin-1-ylacetamide

Authored by: A Senior Application Scientist

Abstract

This compound is a synthetic organic compound featuring a core piperazine scaffold, a motif prevalent in numerous pharmacologically active agents. While this specific molecule is not extensively characterized in publicly available literature, its structural components—the 4-fluorophenylpiperazine (pFPP) moiety and the N-phenyl-acetamide group—are well-documented in medicinal chemistry and pharmacology. This technical guide synthesizes existing knowledge on these key structural fragments to propose a probable mechanism of action for this compound. We will delve into the anticipated interactions with central nervous system (CNS) targets, outline experimental methodologies for mechanism elucidation, and provide a framework for future research and development. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential pharmacological profile of this and structurally related compounds.

Introduction: Deconstructing this compound

The rational design of novel therapeutics often involves the combination of known pharmacophores to achieve desired biological activity. This compound can be dissected into two primary functional components:

  • The 4-fluorophenylpiperazine (pFPP) Moiety: This is a well-known psychoactive entity, recognized for its interaction with serotonergic and other neurotransmitter systems.[1][2] The fluorine substitution on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and receptor binding affinity.[3]

  • The Piperazin-1-ylacetamide Linker: This structural motif is frequently employed in drug discovery to connect a pharmacophore (in this case, pFPP) to another chemical group, influencing the compound's overall physicochemical properties and target engagement.[4][5]

Given the established pharmacology of its constituent parts, it is highly probable that this compound functions as a modulator of CNS activity. The following sections will explore the most likely molecular targets and signaling pathways.

Proposed Mechanism of Action: A Multi-Target Hypothesis

Based on the known activities of its structural analogs, this compound is hypothesized to exert its effects through one or more of the following mechanisms:

Primary Hypothesis: Modulation of Serotonergic and Adrenergic Systems

The pFPP fragment is a known agonist at 5-HT1A serotonin receptors and also displays affinity for 5-HT2A and 5-HT2C receptors.[1] Furthermore, it has been shown to inhibit the reuptake of serotonin and norepinephrine.[1] Therefore, the primary mechanism of action of the parent compound is likely centered on the modulation of these pathways.

  • 5-HT1A Receptor Agonism: Activation of presynaptic 5-HT1A autoreceptors would be expected to reduce the firing rate of serotonergic neurons, leading to a decrease in serotonin release. Postsynaptic 5-HT1A receptor activation in regions like the hippocampus and cortex is associated with anxiolytic and antidepressant effects.

  • Serotonin and Norepinephrine Reuptake Inhibition: By blocking the serotonin transporter (SERT) and norepinephrine transporter (NET), the compound would increase the synaptic concentrations of these neurotransmitters, a mechanism shared with many antidepressant medications.

Diagram 1: Proposed Serotonergic and Adrenergic Modulation

Serotonergic_Adrenergic_Modulation cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Compound Compound SERT_NET SERT / NET Transporters Compound->SERT_NET Inhibition 5HT1A_auto 5-HT1A Autoreceptor Compound->5HT1A_auto Agonism Synaptic_5HT_NE Synaptic 5-HT & NE SERT_NET->Synaptic_5HT_NE Increase 5HT1A_auto->5HT_NE_Release Inhibition 5HT_NE_Release->Synaptic_5HT_NE Release Post_5HT1A Postsynaptic 5-HT1A Receptor Synaptic_5HT_NE->Post_5HT1A Post_5HT2A_2C Postsynaptic 5-HT2A/2C Receptors Synaptic_5HT_NE->Post_5HT2A_2C Downstream_Signaling Downstream Signaling Cascades (e.g., cAMP, IP3/DAG) Post_5HT1A->Downstream_Signaling Post_5HT2A_2C->Downstream_Signaling caption Proposed modulation of serotonergic and adrenergic neurotransmission.

Caption: Proposed modulation of serotonergic and adrenergic neurotransmission.

Secondary Hypothesis: Cholinesterase Inhibition

Piperazine and acetamide derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[6][7] Inhibition of these enzymes increases acetylcholine levels in the brain, a therapeutic strategy for Alzheimer's disease.

  • Potential for Dual Inhibition: Some piperazine derivatives have shown inhibitory activity against both AChE and BChE.[6] The this compound scaffold could potentially fit into the active sites of these enzymes.

Exploratory Hypothesis: Anticonvulsant Activity

Structurally similar N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have demonstrated anticonvulsant effects in animal models, particularly in the maximal electroshock (MES) seizure model.[5] This activity is often associated with the modulation of voltage-gated sodium channels.

Experimental Protocols for Mechanism of Action Elucidation

To validate the hypothesized mechanisms of action, a systematic series of in vitro and in vivo experiments are required.

In Vitro Characterization

Protocol 1: Receptor Binding Assays

  • Objective: To determine the binding affinity of this compound for key CNS receptors.

  • Methodology:

    • Prepare cell membrane homogenates expressing the human recombinant receptors of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C, SERT, NET, and dopamine D2 receptors).

    • Incubate the membrane preparations with a specific radioligand for each target.

    • Add increasing concentrations of this compound to displace the radioligand.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using a scintillation counter.

    • Calculate the inhibition constant (Ki) from the IC50 values using the Cheng-Prusoff equation.

  • Expected Outcome: Quantitative binding affinity data (Ki values) for each receptor target, indicating the compound's potency and selectivity.

Protocol 2: Enzyme Inhibition Assays

  • Objective: To assess the inhibitory potential of the compound against AChE and BChE.

  • Methodology (Ellman's Assay):

    • Prepare solutions of purified human AChE and BChE.

    • Pre-incubate the enzymes with varying concentrations of this compound.

    • Initiate the enzymatic reaction by adding the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Monitor the change in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to enzyme activity.

    • Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.

  • Expected Outcome: IC50 values for AChE and BChE inhibition, determining the compound's potency as a cholinesterase inhibitor.

Diagram 2: Experimental Workflow for In Vitro Characterization

In_Vitro_Workflow cluster_binding Receptor Binding Assays cluster_enzyme Enzyme Inhibition Assays Compound N-(4-fluorophenyl)-2- piperazin-1-ylacetamide Radioligand_Displacement Radioligand Displacement Compound->Radioligand_Displacement Ellmans_Assay Ellman's Assay Compound->Ellmans_Assay Receptor_Membranes Membranes with Recombinant Receptors (5-HT, DA, etc.) Receptor_Membranes->Radioligand_Displacement Binding_Affinity Calculate Ki (Binding Affinity) Radioligand_Displacement->Binding_Affinity Purified_Enzymes Purified AChE & BChE Purified_Enzymes->Ellmans_Assay Enzyme_Inhibition Calculate IC50 (Inhibitory Potency) Ellmans_Assay->Enzyme_Inhibition caption Workflow for in vitro mechanism of action studies.

Caption: Workflow for in vitro mechanism of action studies.

Cellular and In Vivo Validation

Following in vitro characterization, promising activities should be further investigated in cellular and animal models to confirm the mechanism of action and assess the physiological effects. This could include functional assays (e.g., cAMP accumulation for G-protein coupled receptors), electrophysiology studies on neuronal slices, and behavioral models in rodents (e.g., forced swim test for antidepressant-like effects, elevated plus maze for anxiolytic-like effects).

Data Summary and Interpretation

The following table provides a hypothetical summary of expected data from the initial in vitro screening, which would guide further development.

TargetAssay TypeExpected Potency (Ki or IC50)Implication for Mechanism of Action
5-HT1A ReceptorRadioligand Binding< 100 nMPotent interaction with a key serotonergic autoreceptor.
Serotonin Transporter (SERT)Radioligand Binding< 500 nMModerate inhibition of serotonin reuptake.
Norepinephrine Transporter (NET)Radioligand Binding< 1 µMWeaker inhibition of norepinephrine reuptake.
Acetylcholinesterase (AChE)Enzyme Inhibition> 10 µMLikely not a primary mechanism of action.
Butyrylcholinesterase (BChE)Enzyme Inhibition> 10 µMLikely not a primary mechanism of action.

Conclusion and Future Directions

While this compound is not a widely studied compound, a thorough analysis of its structural components allows for the formulation of a robust, testable hypothesis regarding its mechanism of action. The available evidence strongly suggests that this compound is likely to be a modulator of the serotonergic and adrenergic systems, with a primary action on 5-HT receptors and monoamine transporters. The outlined experimental protocols provide a clear path forward for elucidating its precise pharmacological profile. Future research should focus on confirming these primary targets, exploring downstream signaling events, and evaluating its therapeutic potential in relevant animal models of CNS disorders.

References

  • N-(4-Ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide - Benchchem. (URL: )
  • N,N-diethyl-2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide - EvitaChem. (URL: )
  • 2-{1-[2-(4-benzylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N-(4-fluorophenyl)acetamide - Chemical Synthesis and Mechanism of Action. (URL: )
  • para-Fluorophenylpiperazine - Wikipedia. (URL: [Link])
  • Current Awareness of Piperazines: Pharmacology and Toxicology - PubMed. (URL: [Link])
  • Effects of a (4-Fluorophenyl)piperazine Derivative (Substance IIIv) on the Cardiovascular Functions - proLékaře.cz. (URL: [Link])
  • Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors - PubMed. (URL: [Link])
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors - ResearchG
  • Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities - PubMed. (URL: [Link])
  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile - ResearchG
  • The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the Synthetic Cannabinoid Receptor Agonist AMB-FUBINACA, without changing its discriminative stimulus, signalling effects, or metabolism - PMC - PubMed Central. (URL: [Link])
  • Chemical structures of piperazine-based drugs commonly encountered in 'party pill' preparations - ResearchG
  • N-(4-Fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride 1g - Dana Bioscience. (URL: [Link])
  • N-(2,5-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide - PubChem. (URL: [Link])
  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
  • Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted...
  • Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - NIH. (URL: [Link])

Sources

An In-depth Technical Guide to the Biological Activity of N-(4-fluorophenyl)-2-piperazin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the potential biological activities of N-(4-fluorophenyl)-2-piperazin-1-ylacetamide. Designed for researchers, scientists, and drug development professionals, this document synthesizes the known attributes of the piperazine scaffold with detailed methodologies for the robust evaluation of this specific compound. While direct experimental data for this compound is limited in publicly accessible literature, this guide establishes a predictive framework for its investigation based on the well-documented activities of structurally related analogs.

Introduction: The Piperazine Scaffold as a Privileged Structure

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This six-membered heterocycle containing two nitrogen atoms at positions 1 and 4 offers a versatile scaffold for drug design, enabling favorable pharmacokinetic properties and diverse interactions with biological targets.[3] Derivatives of piperazine have been successfully developed into drugs for a wide array of conditions, including cancer, neurological disorders, and infectious diseases.[4][5]

The core structure of this compound combines the piperazine moiety with an N-(4-fluorophenyl)-acetamide group. The 4-fluorophenyl substituent is known to enhance metabolic stability and can improve blood-brain barrier penetration, making it a common feature in centrally acting agents.[6] The acetamide linker provides a flexible connection to the piperazine ring, allowing for optimal positioning within target binding sites. Based on these structural features and the extensive literature on similar compounds, this compound is a compelling candidate for investigation in several therapeutic areas.

Predicted Biological Activities and Mechanistic Hypotheses

Given the established pharmacology of its constituent moieties, this compound is predicted to exhibit biological activity in three primary domains: oncology, central nervous system (CNS) disorders, and infectious diseases.

Anticancer Activity

Numerous piperazine derivatives have demonstrated potent anticancer activity.[2][7] The proposed mechanisms of action are diverse and often involve the modulation of key signaling pathways that are dysregulated in cancer.

Hypothesized Mechanism of Action:

  • Kinase Inhibition: The piperazine scaffold is a common feature in kinase inhibitors, where it often serves as a linker to position the molecule within the ATP-binding pocket of the enzyme.[3]

  • Induction of Apoptosis: Many cytotoxic agents exert their effects by inducing programmed cell death. Piperazine-containing compounds have been shown to trigger apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) and activation of caspase cascades.[8][9]

  • Cell Cycle Arrest: Disruption of the cell cycle is a hallmark of many anticancer drugs. It is plausible that this compound could induce cell cycle arrest at specific checkpoints, thereby inhibiting tumor cell proliferation.[8]

cluster_0 This compound cluster_1 Potential Anticancer Mechanisms Compound N-(4-fluorophenyl)-2- piperazin-1-ylacetamide Kinase_Inhibition Kinase Inhibition Compound->Kinase_Inhibition Apoptosis_Induction Apoptosis Induction Compound->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Compound->Cell_Cycle_Arrest Inhibition_of_Proliferation Inhibition_of_Proliferation Kinase_Inhibition->Inhibition_of_Proliferation ↓ Proliferation Cell_Death Cell_Death Apoptosis_Induction->Cell_Death ↑ Cell Death Cell_Cycle_Arrest->Inhibition_of_Proliferation ↓ Proliferation

Caption: Potential anticancer mechanisms of action.

Central Nervous System (CNS) Activity

The ability of the 4-fluorophenyl group to potentially facilitate blood-brain barrier penetration, coupled with the known neuropharmacological activities of piperazine derivatives, suggests a strong possibility of CNS effects.[6][10]

Hypothesized Mechanism of Action:

  • Receptor Modulation: Arylpiperazine derivatives are well-known modulators of various neurotransmitter receptors, including dopamine (D2) and serotonin (5-HT) receptors.[10][11] These interactions are the basis for the antipsychotic, antidepressant, and anxiolytic effects of many approved drugs.[5]

  • Ion Channel Blockade: Some piperazine-containing compounds have been shown to interact with voltage-gated ion channels, a mechanism relevant to anticonvulsant activity.[12]

cluster_0 This compound cluster_1 Potential CNS Mechanisms Compound N-(4-fluorophenyl)-2- piperazin-1-ylacetamide Receptor_Modulation Dopamine/Serotonin Receptor Modulation Compound->Receptor_Modulation Ion_Channel_Blockade Ion Channel Blockade Compound->Ion_Channel_Blockade Antipsychotic_Antidepressant_Anxiolytic_Effects Antipsychotic_Antidepressant_Anxiolytic_Effects Receptor_Modulation->Antipsychotic_Antidepressant_Anxiolytic_Effects Leads to Anticonvulsant_Effects Anticonvulsant_Effects Ion_Channel_Blockade->Anticonvulsant_Effects Leads to

Caption: Potential CNS mechanisms of action.

Antimicrobial Activity

The piperazine nucleus is a common scaffold in a variety of antimicrobial agents.[1][13]

Hypothesized Mechanism of Action:

  • Enzyme Inhibition: Piperazine derivatives can inhibit essential microbial enzymes, such as DNA gyrase or dihydrofolate reductase, leading to bacterial or fungal cell death.[14]

  • Disruption of Cell Membrane Integrity: Some antimicrobial compounds act by disrupting the microbial cell membrane, leading to leakage of cellular contents and cell death.

cluster_0 This compound cluster_1 Potential Antimicrobial Mechanisms Compound N-(4-fluorophenyl)-2- piperazin-1-ylacetamide Enzyme_Inhibition Microbial Enzyme Inhibition Compound->Enzyme_Inhibition Membrane_Disruption Cell Membrane Disruption Compound->Membrane_Disruption Inhibition_of_Growth_and_Replication Inhibition_of_Growth_and_Replication Enzyme_Inhibition->Inhibition_of_Growth_and_Replication Leads to Cell_Lysis Cell_Lysis Membrane_Disruption->Cell_Lysis Leads to

Caption: Potential antimicrobial mechanisms of action.

Experimental Protocols for Biological Evaluation

The following protocols provide a robust framework for the systematic evaluation of the biological activities of this compound.

In Vitro Cytotoxicity and Proliferation Assays

1. MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell metabolic activity as an indicator of cell viability.[8]

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay measures the release of LDH from damaged cells as an indicator of cytotoxicity.[5]

  • Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.

  • Protocol:

    • Treat cells with this compound as described for the MTT assay.

    • Collect the cell culture supernatant.

    • Add the supernatant to a reaction mixture containing the LDH substrate.

    • Incubate and measure the absorbance according to the manufacturer's instructions.

    • Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis agent).

Apoptosis and Cell Cycle Analysis

1. Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Treat cells with the compound and harvest both adherent and floating cells.

    • Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark and analyze by flow cytometry.

2. Cell Cycle Analysis by PI Staining

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[8]

  • Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

  • Protocol:

    • Treat cells with the compound, harvest, and fix them in cold ethanol.

    • Treat the cells with RNase A to remove RNA.

    • Stain the cells with PI.

    • Analyze the DNA content by flow cytometry.

CNS Target Engagement Assays

1. Radioligand Binding Assay for Receptor Affinity

This assay determines the binding affinity of the compound to specific CNS receptors, such as dopamine D2 or serotonin 5-HT2A receptors.[11]

  • Principle: The compound competes with a radiolabeled ligand for binding to the target receptor expressed in cell membranes. The amount of radioactivity bound to the membranes is measured, and the inhibitory constant (Ki) of the compound is calculated.

  • Protocol:

    • Prepare cell membranes from cells stably expressing the target receptor.

    • Incubate the membranes with a fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors) and varying concentrations of this compound.

    • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the IC50 and Ki values.

Antimicrobial Susceptibility Testing

1. Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]

  • Principle: The microorganism is grown in a liquid medium containing serial dilutions of the antimicrobial agent. The MIC is the lowest concentration at which no growth is observed.

  • Protocol:

    • Prepare serial dilutions of this compound in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Incubate the plate under appropriate conditions.

    • Determine the MIC by visual inspection for turbidity or by measuring the optical density.

2. Agar Disk Diffusion Assay

This is a qualitative method to assess the antimicrobial activity of a compound.[4]

  • Principle: A paper disk impregnated with the test compound is placed on an agar plate inoculated with the test microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disk.

  • Protocol:

    • Prepare a uniform lawn of the test microorganism on an agar plate.

    • Apply a sterile paper disk impregnated with a known concentration of this compound to the surface of the agar.

    • Incubate the plate.

    • Measure the diameter of the zone of inhibition.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical In Vitro Cytotoxicity Data

Cell LineCompoundIncubation Time (h)IC50 (µM)
MCF-7This compound48Value
PC-3This compound48Value
A549This compound48Value

Table 2: Hypothetical Receptor Binding Affinity Data

ReceptorRadioligandCompoundKi (nM)
Dopamine D2[3H]-SpiperoneThis compoundValue
Serotonin 5-HT2A[3H]-KetanserinThis compoundValue

Table 3: Hypothetical Antimicrobial Activity Data

MicroorganismCompoundMIC (µg/mL)
Staphylococcus aureusThis compoundValue
Escherichia coliThis compoundValue
Candida albicansThis compoundValue

Conclusion

This compound is a compound of significant interest for drug discovery due to its privileged piperazine scaffold and the presence of a fluorophenyl moiety. Based on the extensive literature on structurally related compounds, it is predicted to possess anticancer, CNS, and antimicrobial activities. This technical guide provides a comprehensive framework for the systematic investigation of these potential biological activities, from initial in vitro screening to more detailed mechanistic studies. The provided protocols are robust and well-established, ensuring the generation of high-quality, reproducible data. Further investigation of this compound is warranted to fully elucidate its therapeutic potential.

References

  • Ningbo Innopharmchem Co., Ltd.
  • BenchChem.
  • de Freitas, R. M., et al. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 2018.
  • BenchChem.
  • BenchChem. The Pharmacophore Blueprint of Piperazine Derivatives: A Technical Guide for Drug Discovery.
  • BenchChem. N-(4-Ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide.
  • Kant, R., & Maji, S.
  • Al-Ghorbani, M., et al. Piperazine Heterocycles as Potential Anticancer Agents: A Review.
  • BioWorld Science. Piperazine derivatives synthesized at Samjin exert potent antitumor activity with low toxicity. 2000.
  • EvitaChem. 2-{1-[2-(4-benzylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N-(4-fluorophenyl)acetamide.
  • Danagoudar, A., et al. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 2020.
  • PharmacologyOnLine.
  • Słoczyńska, K., et al. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
  • Der Pharma Chemica.
  • Hosseinzadeh, L., et al. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie, 2013.

Sources

An In-depth Technical Guide to N-(4-fluorophenyl)-2-piperazin-1-ylacetamide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-fluorophenyl)-2-piperazin-1-ylacetamide is a synthetic organic compound featuring a core structure that is of significant interest in medicinal chemistry and drug discovery. The molecule integrates a 4-fluorophenyl group, an acetamide linker, and a piperazine moiety, structural motifs that are prevalent in a variety of biologically active compounds. The presence of the piperazine ring, a common pharmacophore, suggests potential interactions with various biological targets, particularly within the central nervous system (CNS). The fluorophenyl group can influence the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and receptor binding affinity. This technical guide provides a comprehensive overview of the chemical identity, synthesis, and potential biological activities of this compound, offering valuable insights for researchers engaged in the exploration of novel therapeutic agents.

Chemical Identity and Properties

The fundamental characteristics of this compound are summarized below, providing a clear identification of the compound.

PropertyValueSource
IUPAC Name This compound
Synonyms 256943-82-5, RefChem:827643, 993-772-1
CAS Number 256943-82-5
Molecular Formula C12H16FN3O
Molecular Weight 237.27 g/mol
Chemical Structure Chemical structure of this compound

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process. This involves the initial synthesis of the intermediate, 2-chloro-N-(4-fluorophenyl)acetamide, followed by a nucleophilic substitution reaction with piperazine.

Synthetic Pathway Overview

Synthetic_Pathway 4-fluoroaniline 4-fluoroaniline Intermediate 2-chloro-N-(4-fluorophenyl)acetamide 4-fluoroaniline->Intermediate Acylation Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Intermediate Final_Product This compound Intermediate->Final_Product Nucleophilic Substitution Piperazine Piperazine Piperazine->Final_Product

Caption: Synthetic route for this compound.

Step 1: Synthesis of 2-chloro-N-(4-fluorophenyl)acetamide

This initial step involves the acylation of 4-fluoroaniline with chloroacetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

  • Dissolve 4-fluoroaniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine or pyridine (1.1 equivalents), to the solution.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, a mild acid (e.g., 1M HCl) to remove excess base, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-(4-fluorophenyl)acetamide.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Step 2: Synthesis of this compound

The final product is obtained by the reaction of the chloroacetamide intermediate with piperazine. This is a nucleophilic substitution reaction where the secondary amine of piperazine displaces the chloride ion.

  • Dissolve 2-chloro-N-(4-fluorophenyl)acetamide (1 equivalent) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Add piperazine (2-3 equivalents) to the solution. The excess piperazine acts as both the nucleophile and the base to neutralize the HCl formed.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Potential Biological Activities and Therapeutic Applications

While specific biological data for this compound is not extensively published, the structural motifs present in the molecule suggest a high potential for activity within the central nervous system.

Anticonvulsant and Antipsychotic Potential

Derivatives of N-phenyl-2-(piperazin-1-yl)acetamide have been investigated for their anticonvulsant properties.[1][2] These studies suggest that the core scaffold of this compound may interact with key targets in the CNS implicated in epilepsy and other neurological disorders. The mechanism of action for similar compounds has been linked to the modulation of voltage-gated sodium channels.[1]

Furthermore, the piperazine moiety is a well-known pharmacophore in many antipsychotic drugs, often targeting dopamine and serotonin receptors. The 4-fluorophenyl group is also a common feature in several CNS-active drugs, contributing to favorable blood-brain barrier penetration and metabolic stability. This suggests that this compound could be a candidate for screening for antipsychotic activity.

Sigma Receptor Binding

The N-benzyl- and N-phenyl-piperazine acetamide scaffold has been associated with binding to sigma (σ) receptors.[3] Sigma receptors are implicated in a variety of neurological functions and are considered therapeutic targets for several CNS disorders. The affinity for σ1 and σ2 receptors could be a key aspect of the pharmacological profile of this compound.

Hypothetical Screening Workflow

To elucidate the biological activity of this compound, a systematic screening approach is recommended.

Screening_Workflow Compound This compound Primary_Screening Primary Screening Compound->Primary_Screening Receptor_Binding Receptor Binding Assays (Dopamine, Serotonin, Sigma) Primary_Screening->Receptor_Binding Enzyme_Inhibition Enzyme Inhibition Assays (e.g., MAO, AChE) Primary_Screening->Enzyme_Inhibition Secondary_Screening Secondary Screening Receptor_Binding->Secondary_Screening Enzyme_Inhibition->Secondary_Screening In_vitro_Functional In vitro Functional Assays (e.g., cAMP, Ca2+ flux) Secondary_Screening->In_vitro_Functional In_vivo_Models In vivo Animal Models (e.g., MES for anticonvulsant, Prepulse Inhibition for antipsychotic) In_vitro_Functional->In_vivo_Models Lead_Optimization Lead Optimization In_vivo_Models->Lead_Optimization

Caption: A proposed workflow for the biological screening of the title compound.

Conclusion

This compound represents a molecule of significant interest for researchers in medicinal chemistry and drug development. Its straightforward synthesis and the presence of key pharmacophoric features suggest a high potential for biological activity, particularly within the central nervous system. This guide provides a foundational understanding of its chemical nature, a reliable synthetic route, and a rationale for its potential therapeutic applications. Further investigation into its pharmacological profile is warranted to fully elucidate its therapeutic potential.

References

  • PubChem. Compound Summary for CID 1832909, N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide.
  • PubChem. Compound Summary for CID 532065, 2-chloro-N-(4-fluorophenyl)acetamide.
  • Mach, R. H., et al. (2006). N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide. In Molecular Imaging and Contrast Agent Database (MICAD).
  • Obniska, J., et al. (2014). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archives of Pharmacal Research, 37(10), 1266–1277.
  • Kaminski, K., et al. (2014). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 66(5), 817-824.

Sources

The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring, a six-membered diazacyclohexane, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its frequent appearance in a multitude of clinically successful drugs is a testament to its unique combination of physicochemical properties and synthetic tractability.[1][2][3] This guide provides an in-depth exploration of the discovery and synthesis of novel piperazine derivatives. Moving beyond a simple recitation of methods, we will dissect the causality behind experimental choices, from classical N-functionalization strategies to the burgeoning field of direct C-H functionalization. Detailed, field-tested protocols for key synthetic transformations are provided, alongside a critical analysis of structure-activity relationships (SAR) across different therapeutic targets. Furthermore, this guide emphasizes the importance of robust analytical characterization and provides visual frameworks for understanding both synthetic workflows and the biological pathways these derivatives modulate.

The Piperazine Moiety: A Privileged Structure in Medicinal Chemistry

The prevalence of the piperazine core in pharmaceuticals is not coincidental.[3][4] Its utility stems from a unique confluence of properties that favorably influence a molecule's pharmacokinetic and pharmacodynamic profile.[2]

  • Physicochemical Advantages : As a diprotic base, piperazine's two nitrogen atoms (pKa ≈ 5.7 and 9.8) can be strategically manipulated. The ability to be protonated at physiological pH enhances aqueous solubility, a critical factor for bioavailability.[2] The ring's chair conformation provides a three-dimensional scaffold, allowing for precise spatial orientation of substituents to optimize interactions with biological targets.[1]

  • Pharmacokinetic Tuning : The piperazine moiety is often employed to improve a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Its introduction can enhance solubility, tune lipophilicity, and provide metabolic handles, thereby improving oral bioavailability and half-life.

  • Pharmacodynamic Versatility : The piperazine ring serves as a versatile linker or a core scaffold that can present pharmacophoric elements to a wide array of biological targets.[1] This has led to the development of piperazine-containing drugs across numerous therapeutic areas, including oncology (e.g., Imatinib), central nervous system (CNS) disorders (e.g., Olanzapine), and infectious diseases.[3][5]

Synthetic Strategies for Piperazine Functionalization

The derivatization of the piperazine core can be broadly categorized into two main approaches: functionalization at the nitrogen atoms (N-functionalization) and the more recent, advanced strategies for functionalization at the carbon atoms (C-H functionalization). The choice of strategy is dictated by the desired final structure, the availability of starting materials, and considerations of efficiency and scalability.

N-Functionalization: The Classical Approach

Modification of the two nitrogen atoms has been the traditional and most common method for generating diverse piperazine libraries. About 80% of piperazine-containing drugs feature substituents only at these nitrogen positions.[3][4]

The formation of the C-N bond between an aryl group and a piperazine nitrogen is a cornerstone transformation. Two major catalytic methods dominate this space: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

  • Ullmann Condensation : This classical reaction utilizes a copper catalyst, often requiring high temperatures (frequently >200 °C) and polar, high-boiling solvents.[6] Traditionally, it was best suited for aryl halides activated by electron-withdrawing groups. While modern advancements have introduced more soluble copper catalysts and ligands (like phenanthroline) that allow for milder conditions, the Ullmann reaction is often considered less general and more substrate-limited compared to its palladium-catalyzed counterpart.[5][6]

  • Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction has become the gold standard for C-N bond formation due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions (typically 80-110 °C).[5] The success of this reaction is highly dependent on the choice of a sterically hindered phosphine ligand, which facilitates the key reductive elimination step in the catalytic cycle. It is often the preferred method for complex molecule synthesis where sensitive functional groups must be preserved.

The following diagram illustrates a typical workflow for generating N,N'-disubstituted piperazine derivatives, comparing the classical Ullmann and modern Buchwald-Hartwig approaches for the initial N-arylation step.

G cluster_0 Step 1: Mono-N-Arylation cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Functionalization Start N-Boc-Piperazine + Aryl Halide Ullmann Ullmann Condensation (Cu Catalyst, High Temp) Start->Ullmann Buchwald Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) Start->Buchwald Intermediate N-Aryl-N'-Boc-Piperazine Ullmann->Intermediate Buchwald->Intermediate Deprotection Acidic Hydrolysis (e.g., TFA, HCl) Intermediate->Deprotection MonoAryl N-Aryl-Piperazine Deprotection->MonoAryl ReductiveAmination Reductive Amination (Aldehyde/Ketone, Reducing Agent) MonoAryl->ReductiveAmination Alkylation Nucleophilic Substitution (Alkyl Halide) MonoAryl->Alkylation FinalProduct1 N-Aryl-N'-Alkyl-Piperazine ReductiveAmination->FinalProduct1 FinalProduct2 N-Aryl-N'-Alkyl-Piperazine Alkylation->FinalProduct2 caption General workflow for N,N'-disubstituted piperazine synthesis.

Caption: General workflow for N,N'-disubstituted piperazine synthesis.

This protocol describes a general procedure for the palladium-catalyzed N-arylation of N-Boc-piperazine with an aryl bromide.

Materials:

  • Aryl bromide (1.0 equiv)

  • N-Boc-piperazine (1.2 equiv)

  • Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone)) (2 mol%)

  • XantPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide, N-Boc-piperazine, and sodium tert-butoxide.

  • In a separate vial, dissolve the Pd₂(dba)₃ and XantPhos in a small amount of anhydrous toluene.

  • Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene to the Schlenk tube, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-aryl-N'-Boc-piperazine.

C-H Functionalization: The New Frontier

While N-functionalization provides vast chemical diversity, direct modification of the piperazine ring's C-H bonds represents a powerful strategy for accessing novel three-dimensional chemical space.[3] This approach allows for the late-stage modification of complex molecules and the creation of derivatives that are inaccessible through traditional methods.[4] Visible-light photoredox catalysis has emerged as a key enabling technology in this domain.[3][4]

Photoredox catalysis utilizes a photocatalyst (often an iridium or ruthenium complex, or an organic dye) that, upon absorbing visible light, can engage in single-electron transfer (SET) processes with organic substrates.[3] In the context of piperazine C-H alkylation, the general mechanism proceeds as follows:

  • Excitation : The photocatalyst (PC) absorbs a photon, promoting it to an excited state (PC*).

  • Oxidation : The excited photocatalyst oxidizes the electron-rich piperazine nitrogen to form a nitrogen-centered radical cation.

  • Deprotonation : A mild base removes a proton from the carbon adjacent (α) to the radical cation, generating a key α-amino radical intermediate.

  • Radical Addition : The α-amino radical adds to a Michael acceptor (e.g., an acrylate or vinyl sulfone).

  • Reduction & Turnover : The resulting radical anion is reduced by the reduced form of the photocatalyst, turning over the catalytic cycle and yielding the C-alkylated piperazine product after protonation.

This protocol is adapted from seminal work in the field of photoredox C-H functionalization.[7][8][9]

Materials:

  • N-Boc-N'-aryl-piperazine (1.0 equiv)

  • Michael acceptor (e.g., ethyl acrylate) (3.0 equiv)

  • fac-Ir(ppy)₃ (Iridium(III) tris(2-phenylpyridine)) (1 mol%)

  • Sodium acetate (NaOAc) (1.5 equiv)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • In a vial, dissolve the N-Boc-N'-aryl-piperazine, Michael acceptor, fac-Ir(ppy)₃, and sodium acetate in anhydrous DMF.

  • Seal the vial with a septum and degas the solution by bubbling argon through it for 15 minutes.

  • Place the vial approximately 5-10 cm from a blue LED lamp and stir vigorously.

  • Irradiate the reaction mixture for 12-24 hours at room temperature. Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via flash column chromatography to afford the α-alkylated piperazine derivative.

Structure-Activity Relationship (SAR) and Biological Targets

The true value of synthesizing novel piperazine derivatives lies in their potential to interact with biological targets and elicit a therapeutic effect. Understanding the relationship between a molecule's structure and its biological activity is paramount in drug discovery.

Piperazine Derivatives as Kinase Inhibitors

The piperazine scaffold is a key feature in numerous FDA-approved kinase inhibitors.[5] It often serves as a linker connecting key pharmacophoric fragments that bind to the ATP-binding pocket of the target kinase. The basicity of the piperazine nitrogen can also be crucial for forming salt bridges with acidic residues in the hinge region of the kinase.

Table 1: SAR of Piperazine-based CDK4/6 Inhibitors

CompoundR1R2CDK4 IC₅₀ (nM)CDK6 IC₅₀ (nM)Reference
Palbociclib AcetylH915[6]
Ribociclib DimethylaminoacetylH1039[6]
Trilaciclib SpirocyclicH14[6]
Abemaciclib EthylF210[6]

This table is a representative summary based on publicly available data for approved drugs.

The data illustrates that even subtle changes to the N-substituents on the piperazine ring can significantly modulate potency and selectivity against different kinase isoforms.

Piperazine Derivatives Targeting GPCRs

Arylpiperazine derivatives are a major class of compounds that target G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors, which are critical in the treatment of neuropsychiatric disorders.[1]

Many antipsychotic drugs containing a piperazine moiety function as antagonists or partial agonists at the Dopamine D2 receptor (D2R). The diagram below illustrates the canonical G-protein dependent signaling pathway initiated by dopamine binding to the D2R, and the subsequent inhibition by a typical piperazine-based antagonist.

G cluster_1 Cell Membrane cluster_2 Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Activates Antagonist Piperazine Antagonist Antagonist->D2R Blocks G_protein Gi/o Protein (αβγ subunits) D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (αi subunit) ATP ATP cAMP cAMP AC->cAMP Inhibited Conversion Response Decreased Neuronal Excitability cAMP->Response Leads to caption Simplified Dopamine D2 receptor signaling pathway.

Caption: Simplified Dopamine D2 receptor signaling pathway.

Table 2: SAR of Piperazine-based CXCR4 Antagonists

CompoundR (Side Chain)CXCR4 IC₅₀ (nM)Reference
Parent (TIQ-15) n-Butylamine2.0[10]
Analog 15 N-Ethyl-piperazine13.0[10]
Analog 16 N-Propyl-piperazine2.0[10]
Analog 17 N-Butyl-piperazine1.8[10]

Data adapted from reference[10].

This table clearly demonstrates the impact of the N-alkyl substituent on the piperazine side chain. While an ethyl group decreases activity compared to the parent compound, extending the alkyl chain to propyl or butyl restores or slightly improves potency, providing critical insights for further optimization.

Analytical Characterization of Novel Derivatives

The synthesis of a novel compound is incomplete without rigorous characterization to confirm its structure and purity. A combination of spectroscopic and chromatographic techniques is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for elucidating the structure of organic molecules. For a typical N-aryl-N'-alkyl piperazine, one would expect to see characteristic signals for the aromatic protons, the aliphatic protons on the piperazine ring (often complex multiplets between 2.5-4.0 ppm), and the protons on the alkyl substituent.[11][12][13][14] The integration of the signals confirms the proton count, and coupling patterns provide information about neighboring protons.

  • Mass Spectrometry (MS) : MS provides the molecular weight of the synthesized compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.[11][12]

  • High-Performance Liquid Chromatography (HPLC) : HPLC is used to assess the purity of the final compound. By comparing the retention time of the product to a known standard and analyzing the peak area, the purity can be quantified, typically aiming for >95% for biological testing.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR can be used to identify the presence of key functional groups in the molecule, such as C=O stretches in amide derivatives or C-N and C-H bonds.[11]

Example Characterization Data for a Synthesized Piperazine Derivative:

For a hypothetical compound, 1-(4-fluorobenzyl)-4-(phenyl)piperazine :

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.40-7.25 (m, 4H, Ar-H), 7.10-6.90 (m, 5H, Ar-H), 3.55 (s, 2H, -CH₂-Ar), 3.20 (t, J = 5.0 Hz, 4H, piperazine-H), 2.65 (t, J = 5.0 Hz, 4H, piperazine-H).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 162.5, 151.2, 133.5, 130.8, 129.1, 120.0, 115.5, 115.3, 116.1, 62.8, 53.2, 49.2.

  • HRMS (ESI) [M+H]⁺: Calculated for C₁₇H₂₀FN₂: 271.1605; Found: 271.1611.[11][12]

This combination of data provides unambiguous confirmation of the successful synthesis of the target molecule.

Conclusion and Future Directions

The piperazine scaffold continues to be an indispensable tool in the arsenal of medicinal chemists. Its favorable physicochemical properties and synthetic accessibility have cemented its role in a vast number of therapeutic agents. While classical N-functionalization remains a robust strategy for generating chemical diversity, the advent of novel methodologies, particularly photoredox-mediated C-H functionalization, is opening new avenues for exploration. These advanced techniques allow for the creation of previously inaccessible molecular architectures, expanding the chemical space around the piperazine core and offering new opportunities to fine-tune biological activity, selectivity, and pharmacokinetic profiles. For researchers and drug development professionals, a deep understanding of both the classical and modern synthetic approaches, coupled with a strong grasp of structure-activity relationships and robust analytical validation, is crucial for harnessing the full potential of this remarkable privileged structure.

References

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (URL: [Link])
  • Synthesis and spectral properties of new piperazine derivatives and a structural study. (URL: [Link])
  • The medicinal chemistry of piperazines: A review. (URL: [Link])
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (URL: [Link])
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. (URL: [Link])
  • Synthesis, Characterization and Optical Properties of a Novel Piperazine Deriv
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (URL: [Link])
  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (URL: [Link])
  • Silicon Amine Reagents for the Photocatalytic Synthesis of Piperazines from Aldehydes and Ketones. (URL: [Link])
  • Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox C
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox C
  • In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investig
  • Representative molecular structures and IC50 values of arylpiperazine deriv
  • A general and convenient synthesis of N-aryl piperazines. (URL: [Link])
  • Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. (URL: [Link])
  • Ullmann condens
  • Mechanistic insight into the photocatalytic N-alkylation of piperazine with alcohols over TiO2 supported Pd c
  • Preparation method of 1-(2-pyrimidine) piperazine hydrochloride. (URL: )
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (URL: [Link])
  • The change in DNM IC 50 value by 100 µM piperazine deriv
  • IC 50 values for rhodanine-piperazine hybrids (5-17) against... (URL: [Link])

Sources

Pharmacological profile of N-(4-fluorophenyl)-2-piperazin-1-ylacetamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacological Profile of N-(4-fluorophenyl)-2-piperazin-1-ylacetamide Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The this compound scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, ranging from anticonvulsant and anticancer to antimicrobial and transporter inhibition. This technical guide provides a comprehensive overview of the pharmacological profile of this class of compounds, with a focus on their synthesis, diverse mechanisms of action, and structure-activity relationships. Detailed experimental protocols and visual representations of key concepts are included to provide researchers and drug development professionals with a thorough understanding of this promising chemical series.

Introduction: The Versatility of the N-phenyl-2-piperazin-1-ylacetamide Core

The N-phenyl-2-piperazin-1-ylacetamide core structure is a key building block in the design of novel therapeutic agents. The inherent properties of the piperazine ring, the acetamide linker, and the N-phenyl group provide a foundation for a multitude of molecular interactions with various biological targets. The acetamide moiety, in particular, is a core structure in numerous pharmaceuticals, contributing to a broad spectrum of biological activities including antimicrobial, antioxidant, anti-inflammatory, and antagonist properties.[1]

The introduction of a 4-fluorophenyl group onto this scaffold is a strategic modification. The fluorine atom, with its high electronegativity and small size, can significantly alter the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins. This guide will delve into the specific pharmacological profiles that emerge from this key structural feature.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through a multi-step process. A general synthetic route involves the acylation of a substituted aniline with a haloacetyl chloride, followed by nucleophilic substitution with a desired piperazine derivative.

A representative synthetic scheme is outlined below:

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Nucleophilic Substitution A 4-Fluoroaniline C 2-Chloro-N-(4-fluorophenyl)acetamide A->C Acylation B 2-Chloroacetyl chloride B->C E N-(4-fluorophenyl)-2-(substituted piperazin-1-yl)acetamide C->E Alkylation D Substituted Piperazine D->E

Caption: General synthetic workflow for this compound derivatives.

This synthetic approach allows for the introduction of a wide variety of substituents on the piperazine ring, enabling the exploration of structure-activity relationships and the optimization of pharmacological properties.

Diverse Pharmacological Profiles

Derivatives of the this compound scaffold have been investigated for a range of therapeutic applications. The following sections detail the key pharmacological activities that have been identified.

Anticonvulsant Activity

A study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives revealed their potential as anticonvulsant agents.[2] The primary screening of these compounds was conducted using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice, which are standard models for identifying compounds with activity against generalized tonic-clonic seizures and myoclonic seizures, respectively.

The mechanism of action for the most potent anticonvulsant derivatives was found to be associated with the neuronal voltage-sensitive sodium channels (VGSCs).[2] Specifically, in vitro studies showed that the most active compound exhibited moderate binding to site 2 of the VGSC.[2]

  • Animal Model: Adult male mice are used.

  • Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Electrode Placement: Corneal electrodes are placed on the eyes of the mice.

  • Stimulation: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered.

  • Endpoint: The ability of the test compound to prevent the tonic hindlimb extension phase of the seizure is recorded as the endpoint of protection.

Anticancer Activity

Several studies have highlighted the potential of 2-(4-fluorophenyl)-N-phenylacetamide derivatives as anticancer agents.[3][4] In vitro cytotoxicity evaluations have been performed against various cancer cell lines, including prostate carcinoma (PC3) and breast cancer (MCF-7).[3][4]

The presence of specific substituents on the N-phenyl ring was found to significantly influence the cytotoxic activity. For instance, compounds bearing a nitro moiety demonstrated higher cytotoxicity compared to those with a methoxy group.[3][4]

Anticancer_Activity_Logic cluster_synthesis Chemical Synthesis cluster_evaluation In Vitro Evaluation cluster_sar Structure-Activity Relationship S1 2-(4-Fluorophenyl)acetic acid S3 N-(substituted phenyl)-2-(4-fluorophenyl)acetamide derivatives S1->S3 S2 Substituted Anilines S2->S3 E1 Cytotoxicity Screening (MTS Assay) S3->E1 E3 Determination of IC50 values E1->E3 E2 Cancer Cell Lines (e.g., PC3, MCF-7) E2->E1 R1 Effect of N-phenyl substituents (e.g., Nitro vs. Methoxy) E3->R1 R2 Identification of potent compounds R1->R2

Caption: Logical workflow for the evaluation of anticancer activity.

  • Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • MTS Reagent Addition: The MTS reagent, which is bioreduced by viable cells into a colored formazan product, is added to each well.

  • Incubation: The plates are incubated for 1-4 hours.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a plate reader at a specific wavelength (e.g., 490 nm).

  • Data Analysis: The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated.

Inhibition of Equilibrative Nucleoside Transporters (ENTs)

A more complex derivative, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), has been identified as a novel inhibitor of equilibrative nucleoside transporters (ENTs), with a preference for ENT2 over ENT1.[5][6] ENTs are crucial for nucleotide synthesis and the regulation of adenosine signaling.[5]

Structure-activity relationship studies on analogues of FPMINT have revealed that the presence of a halogen on the fluorophenyl moiety adjacent to the piperazine ring is essential for the inhibitory effects on both ENT1 and ENT2.[5]

Structure-Activity Relationship (SAR) Insights

The pharmacological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the N-phenyl and piperazine rings.

Pharmacological Activity Key Structural Features for Enhanced Activity Reference
Anticonvulsant 3-(Trifluoromethyl)anilide moiety[2]
Anticancer (PC3 cells) Nitro-substituents on the N-phenyl ring[3][4]
ENT Inhibition Halogen substitution on the fluorophenyl ring[5]
Antimycobacterial Lipophilic substituents (e.g., 3'-CF3 or 4'-F) on a 4-(substituted)phenylpiperazin-1-ium-1-yl moiety[7]

Conclusion and Future Directions

The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable diversity of pharmacological activities. The accumulated evidence suggests that this chemical class holds significant promise for the development of novel therapeutics for a range of diseases, including epilepsy, cancer, and infectious diseases.

Future research should focus on the following areas:

  • Target Identification and Validation: For derivatives with promising in vivo activity, identifying the specific molecular targets is crucial for understanding their mechanism of action and for rational drug design.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are necessary to assess the drug-like properties and safety of lead compounds.

  • Lead Optimization: Further exploration of the structure-activity relationships through the synthesis and screening of new analogues will be essential for improving potency, selectivity, and pharmacokinetic properties.

By leveraging the insights presented in this guide, researchers and drug development professionals can more effectively navigate the chemical space of this compound derivatives and unlock their full therapeutic potential.

References

  • Li, R., et al. (2022). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. Frontiers in Pharmacology, 13, 837555. [Link]
  • Li, R., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl) methyl)-6-imino-N-(naphthalen. Semantic Scholar. [Link]
  • Obniska, J., et al. (2014). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-8. [Link]
  • Prakash, G. K., et al. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. International Journal of Pharmaceutical Sciences and Research, 3(8), 2636.
  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-271. [Link]
  • Kos, J., et al. (2018). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 23(11), 2829. [Link]

Sources

Methodological & Application

Application Note: Comprehensive Analytical Characterization of N-(4-fluorophenyl)-2-piperazin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the analytical characterization of N-(4-fluorophenyl)-2-piperazin-1-ylacetamide, a key chemical entity in pharmaceutical research and development. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering a multi-technique approach to ensure identity, purity, and quality. We will detail methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices is explained to provide a deeper understanding of the analytical strategy.

Introduction and Physicochemical Profile

This compound (CAS: 256943-82-5) is a piperazine-containing compound. The piperazine heterocycle is a common scaffold in medicinal chemistry, and rigorous analytical characterization is paramount for any downstream application, from preclinical studies to final product quality control. An integrated analytical approach is necessary to confirm the molecule's structure, quantify its purity, and identify potential impurities.

This guide establishes a framework for a comprehensive characterization, ensuring that data is robust, reproducible, and reliable, meeting stringent scientific and regulatory standards.

Table 1: Physicochemical Properties of this compound [1]

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 256943-82-5PubChem[1]
Molecular Formula C₁₂H₁₆FN₃OPubChem[1]
Molecular Weight 237.27 g/mol PubChem[1]

Orthogonal Strategy for Complete Characterization

A robust analytical strategy relies on using multiple, independent (orthogonal) techniques to assess different attributes of the compound. No single method can provide a complete picture. This guide employs a logical workflow where spectroscopic methods (NMR, FTIR) confirm identity, and chromatographic methods (HPLC, GC-MS) assess purity and identify impurities.

Analytical_Workflow cluster_synthesis Compound Synthesis cluster_identity Identity Confirmation cluster_purity Purity & Impurity Profiling cluster_final Final Assessment Synthesis Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C) Definitive Structure Synthesis->NMR FTIR FTIR Spectroscopy Functional Groups Synthesis->FTIR GCMS GC-MS Volatile Impurities Synthesis->GCMS Check Residuals HPLC HPLC-UV Assay & Purity NMR->HPLC Identity Confirmed FTIR->HPLC Identity Confirmed Final Fully Characterized Compound HPLC->Final Purity Assessed GCMS->Final Purity Assessed

Caption: Orthogonal workflow for comprehensive compound characterization.

Chromatographic Analysis for Purity and Assay

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC is the gold standard for determining the purity and assay of non-volatile organic molecules. The compound is separated on a nonpolar stationary phase with a polar mobile phase. Its retention time is characteristic, and the peak area is proportional to its concentration. The basic nitrogen in the piperazine ring can cause peak tailing; therefore, a buffered mobile phase and a high-quality, end-capped column are crucial for achieving sharp, symmetrical peaks.

Experimental Protocol:

  • Standard & Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent to create a 1.0 mg/mL stock solution.

    • Prepare a working standard of 0.1 mg/mL by diluting the stock solution.

    • Prepare the analysis sample (test article) at the same concentration (0.1 mg/mL).

  • Instrumentation & Conditions:

    • Set up the HPLC system according to the parameters in Table 2.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis Sequence:

    • Inject a blank (diluent) to ensure no system contamination.

    • Perform five replicate injections of the working standard to establish system suitability (RSD of peak area < 2.0%).

    • Inject the sample solution in duplicate.

  • Data Processing:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent (Area of Main Peak / Total Area of All Peaks) × 100.

    • Calculate the assay against the reference standard.

Table 2: Recommended HPLC-UV Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard nonpolar phase for good retention and separation.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for the basic amine.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Gradient 10% B to 90% B over 20 minA gradient ensures elution of both polar and nonpolar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
UV Detection 254 nmWavelength where the fluorophenyl moiety is expected to have strong absorbance.
Injection Vol. 10 µL
Diluent 50:50 Water:AcetonitrileEnsures solubility and compatibility with the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or unreacted starting materials. The compound is vaporized, separated on a capillary column, and then fragmented and detected by a mass spectrometer, providing a unique fragmentation pattern (mass spectrum) for identification. The United Nations Office on Drugs and Crime recommends GC-MS as a primary technique for the analysis of piperazine derivatives[2].

Experimental Protocol:

  • Sample Preparation:

    • Dissolve approximately 5 mg of the compound in 1 mL of a suitable high-purity solvent (e.g., Methanol or Dichloromethane).

  • Instrumentation & Conditions:

    • Set up the GC-MS system according to the parameters in Table 3.

  • Analysis:

    • Inject 1 µL of the prepared sample into the GC inlet.

    • Acquire data in full scan mode to identify unknown impurities.

  • Data Interpretation:

    • Analyze the total ion chromatogram (TIC) for peaks other than the solvent and the main compound.

    • Compare the mass spectrum of any impurity peaks against a spectral library (e.g., NIST) for tentative identification.

    • The mass spectrum of the main peak should be consistent with the structure of this compound.

Table 3: Recommended GC-MS Method Parameters

ParameterRecommended ConditionRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA low-polarity column suitable for a wide range of compounds.
Inlet Temperature 250 °CEnsures efficient vaporization without thermal degradation.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA general-purpose program to separate volatile solvents from the higher-boiling analyte.
MS Source Temp. 230 °CStandard ion source temperature.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Scan Range 40 - 500 m/zCovers the expected mass range of fragments and the molecular ion.

Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies all unique carbon atoms. For this compound, NMR confirms the connectivity of the fluorophenyl ring, the acetamide linker, and the piperazine moiety.

Expert Insight: Piperazine-containing amides can exhibit complex NMR spectra due to restricted rotation around the amide C-N bond, leading to the presence of rotational isomers (rotamers). This can manifest as peak broadening or even the appearance of two distinct sets of signals at room temperature, a phenomenon well-documented for similar structures[3]. Temperature-dependent NMR studies can be performed to confirm this dynamic behavior.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help resolve the amide N-H proton.

  • Acquisition:

    • Acquire a ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Interpretation: Compare the observed chemical shifts, multiplicities, and integrations with the expected values in Table 4.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Assignment¹H Shift (ppm)¹³C Shift (ppm)Multiplicity / Notes
Amide N-H ~10.0-Singlet (broad)
Aromatic C-H 7.5 - 7.6115 - 116Multiplet (2H), ortho to NH
Aromatic C-H 7.1 - 7.2120 - 121Multiplet (2H), ortho to F
Aromatic C-F -157 - 160Carbon directly attached to fluorine (doublet due to ¹JCF coupling)
Aromatic C-NH -135 - 136Quaternary carbon attached to nitrogen
Amide C=O -168 - 170Carbonyl carbon
-CO-CH₂-N ~3.1~60Singlet (2H), methylene adjacent to carbonyl
Piperazine -CH₂- 2.5 - 2.8~53Multiplet (4H), adjacent to CH₂CO
Piperazine -CH₂- 2.7 - 2.9~45Multiplet (4H), adjacent to NH
Piperazine N-H ~2.0-Singlet (broad, may exchange with water)

Note: These are predicted values. Actual spectra should be interpreted based on acquired data. The piperazine signals may be complex due to chair conformations and potential rotamers.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." This method is excellent for verifying that the main structural components of the molecule are present.

FTIR_Interpretation cluster_groups Key Functional Groups compound N-(4-fluorophenyl)-2- piperazin-1-ylacetamide AmideNH Amide N-H Stretch ~3300 cm⁻¹ compound->AmideNH AromaticCH Aromatic C-H Stretch ~3100-3000 cm⁻¹ compound->AromaticCH AliphaticCH Aliphatic C-H Stretch ~2950-2800 cm⁻¹ compound->AliphaticCH AmideCO Amide C=O Stretch ~1670 cm⁻¹ compound->AmideCO AromaticCC Aromatic C=C Bending ~1600, 1510 cm⁻¹ compound->AromaticCC CF C-F Stretch ~1220 cm⁻¹ compound->CF

Caption: Key FTIR vibrational modes for structural confirmation.

Experimental Protocol:

  • Sample Preparation: Prepare the sample using either the KBr pellet method or Attenuated Total Reflectance (ATR). ATR is often preferred as it requires minimal sample preparation.

  • Background Collection: Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

  • Sample Analysis: Place a small amount of the sample on the ATR crystal or in the KBr press and collect the spectrum.

  • Interpretation: Identify the characteristic absorption bands as detailed in Table 5. The presence of a strong carbonyl stretch around 1670 cm⁻¹ is a key indicator of the amide group[4][5].

Table 5: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3300Amide N-HStretch
~3050Aromatic C-HStretch
2940 - 2820Aliphatic C-H (Piperazine, CH₂)Stretch
~1670Amide C=OStretch (Amide I band)
~1600, 1510Aromatic C=CStretch
~1540Amide N-HBend (Amide II band)
~1220Aryl C-FStretch

Troubleshooting Guide

TechniqueProblemPossible Cause(s)Suggested Solution(s)
HPLC Peak TailingSecondary interactions with residual silanols; inappropriate pH.Use a highly end-capped column; ensure mobile phase pH is 2-3 units below the pKa of the piperazine nitrogen; add an ion-pairing agent like TFA.
HPLC Ghost PeaksContamination in mobile phase or injector; sample carryover.Filter mobile phases; run blank injections; implement a robust needle wash protocol.
GC-MS No Peak / Poor SensitivityCompound is not volatile enough or is thermally labile.Consider derivatization to increase volatility; use a lower inlet temperature; confirm solubility in injection solvent. Alternatively, use LC-MS.
NMR Broad PeaksPresence of paramagnetic impurities; dynamic exchange (rotamers); aggregation.Filter sample if insoluble material is present; acquire spectrum at a higher temperature to coalesce rotamer signals; try a different solvent.
FTIR Broad -OH peak (3600-3200 cm⁻¹)Presence of water in the sample.Dry the sample under vacuum; ensure KBr is dry if using the pellet method.

References

  • PubChem. (n.d.). N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide. National Center for Biotechnology Information.
  • MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules.
  • SpectraBase. (n.d.). N-(2-Chloro-phenyl)-2-(4-phenyl-piperazin-1-yl)-acetamide. Wiley.
  • ResearchGate. (2015). 1 H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1).
  • ResearchGate. (2020). Figure S30. FTIR spectrum of N-benzyl-2-(4-chlorophenyl)acetamide (5).
  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • ResearchGate. (2018). FTIR spectra of (a) piperazine (b) COP-1.

Sources

Application Notes and Protocols for the Evaluation of N-(4-fluorophenyl)-2-piperazin-1-ylacetamide in Cancer Cell Line Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Anticancer Potential of Novel Phenylacetamide Derivatives

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern oncological research. Phenylacetamide and piperazine moieties are prevalent scaffolds in medicinal chemistry, with numerous derivatives exhibiting promising cytotoxic and antiproliferative activities against various cancer cell lines.[1][2][3] N-(4-fluorophenyl)-2-piperazin-1-ylacetamide is a compound that integrates these key structural features. While specific data on this particular molecule is emerging, its structural similarity to other reported anticancer agents suggests its potential as a therapeutic candidate.[1][4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically evaluate the in vitro anticancer effects of this compound. The protocols herein are designed to not only determine the compound's cytotoxic efficacy but also to begin elucidating its mechanism of action, with a focus on the frequently dysregulated PI3K/Akt/mTOR signaling pathway as a plausible target.[6][7][8] The hyperactivation of this pathway is a critical driver in a multitude of cancers, promoting cell survival, proliferation, and resistance to therapy, making its components attractive targets for small-molecule inhibitors.[7][8][9]

Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

Given that many small molecule inhibitors targeting cancer cell proliferation interfere with key signaling cascades, we hypothesize that this compound may exert its effects by modulating the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, metabolism, and survival.[8][10] Its aberrant activation, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a common feature in a wide array of human cancers.[6][7][8] Therefore, the experimental design outlined in these application notes will focus on assessing the impact of the compound on this critical signaling axis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Inhibition of Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation PTEN PTEN PTEN->PIP3 Inhibition Compound N-(4-fluorophenyl)-2- piperazin-1-ylacetamide (Hypothesized Inhibition) Compound->PI3K Compound->AKT

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

Experimental Workflow for Compound Evaluation

A systematic approach is crucial for characterizing a novel compound. The following workflow provides a logical progression from initial screening to more detailed mechanistic studies.

Experimental_Workflow Start Start: Compound This compound Cell_Line_Selection 1. Cell Line Selection (e.g., PC-3, MCF-7, A549) Start->Cell_Line_Selection Viability_Assay 2. Cell Viability Assay (XTT/MTT) Cell_Line_Selection->Viability_Assay IC50 Determine IC50 Value Viability_Assay->IC50 Apoptosis_Assay 3. Apoptosis Assay (Caspase-3/7 Activity) IC50->Apoptosis_Assay Mechanism 4. Mechanism of Action (Western Blot for PI3K/Akt Pathway) Apoptosis_Assay->Mechanism Data_Analysis 5. Data Analysis & Interpretation Mechanism->Data_Analysis

Caption: A typical experimental workflow for characterizing a novel small molecule inhibitor.

Part 1: Determination of Cytotoxicity and IC50

The initial step in evaluating any potential anticancer compound is to determine its effect on cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.

Protocol 1: Cell Viability Assessment using XTT Assay

The XTT assay is a colorimetric method that measures cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells.[11] It is often preferred over the MTT assay as the formazan product is water-soluble, eliminating a solubilization step and reducing potential errors.[11]

Materials:

  • Selected cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom microplates

  • XTT Cell Viability Assay Kit

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range for initial screening is 0.1 µM to 100 µM.[12]

    • Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).[12]

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.

    • Incubate for a specified duration, typically 48-72 hours.[12]

  • XTT Assay:

    • Prepare the activated XTT solution according to the manufacturer's instructions (mixing XTT reagent and the electron-coupling reagent).

    • Add 50 µL of the activated XTT solution to each well.[11]

    • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.[11]

    • Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used.[11]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell LineTissue of OriginHypothesized Pathway Status
PC-3 Prostate CancerPTEN null, high PI3K/Akt activity
MCF-7 Breast CancerPIK3CA mutation, high PI3K/Akt activity
A549 Lung CancerKRAS mutation, potential PI3K/Akt activation

Part 2: Assessment of Apoptosis Induction

To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), specific assays targeting key apoptotic markers are employed.

Protocol 2: Caspase-3/7 Activity Assay

Caspases-3 and -7 are key executioner caspases in the apoptotic cascade. Their activation is a hallmark of apoptosis.[13][14]

Materials:

  • Cells treated with this compound at concentrations around the IC50 value.

  • Luminogenic or fluorogenic caspase-3/7 assay kit.

  • White or black 96-well plates suitable for luminescence or fluorescence measurements.

  • Luminometer or fluorescence microplate reader.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and treat with the compound as described in Protocol 1. It is advisable to use concentrations at and above the IC50 value. A time-course experiment (e.g., 6, 12, 24 hours) can also be informative.[14]

    • Include a positive control for apoptosis induction (e.g., staurosporine).

  • Caspase-3/7 Assay:

    • Equilibrate the plate and the caspase-3/7 reagent to room temperature.

    • Add the caspase-3/7 reagent to each well according to the manufacturer's protocol.

    • Incubate for the recommended time (typically 1-2 hours) at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence or fluorescence using the appropriate plate reader.

    • Normalize the signal to the number of viable cells if necessary.

    • Compare the caspase activity in treated cells to that in vehicle-treated control cells. A significant increase indicates apoptosis induction.

Part 3: Investigation of the Mechanism of Action

To test the hypothesis that this compound targets the PI3K/Akt/mTOR pathway, Western blotting is an indispensable technique.[15] It allows for the detection and semi-quantification of specific proteins and their phosphorylation status, which is indicative of pathway activation.[15][16]

Protocol 3: Western Blotting for PI3K/Akt Pathway Proteins

This protocol will assess the phosphorylation levels of key proteins in the PI3K/Akt pathway, such as Akt itself and downstream effectors.

Materials:

  • Cells treated with this compound.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-S6 ribosomal protein, anti-total S6, anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Protein Extraction:

    • Treat cells in 6-well plates or culture dishes with the compound for a shorter duration (e.g., 1, 6, 24 hours) to capture signaling events.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.[17]

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.[17]

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Separate the protein lysates by SDS-PAGE.[12]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.[17][18]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe for total protein (e.g., total Akt) and a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein. A decrease in this ratio in compound-treated cells would support the hypothesis of pathway inhibition.

Target ProteinPhosphorylation SitePathway RoleExpected Result upon Inhibition
Akt Ser473 / Thr308Key signaling nodeDecreased phosphorylation
S6 Ribosomal Protein Ser235/236Downstream of mTORC1Decreased phosphorylation
4E-BP1 Thr37/46Downstream of mTORC1Decreased phosphorylation

Conclusion and Future Directions

These application notes provide a robust framework for the initial in vitro characterization of this compound as a potential anticancer agent. The successful execution of these protocols will yield crucial data on the compound's cytotoxicity, its ability to induce apoptosis, and its impact on the PI3K/Akt/mTOR signaling pathway. Positive results from these assays would warrant further investigation, including testing in a broader panel of cancer cell lines, exploring effects on other signaling pathways, and ultimately, advancing to in vivo studies in preclinical cancer models.

References

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in solid tumors.
  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery.
  • Miricescu, D., Totan, A., Stanescu-Spinu, I. I., Badoiu, S. C., Stefani, C., Greabu, M., & Calenic, B. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? International Journal of Molecular Sciences. [Link]
  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]
  • LoPiccolo, J., Blumenthal, G. M., Bernstein, W. B., & Dennis, P. A. (2008). Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations.
  • Wikipedia. (n.d.).
  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed. [Link]
  • ResearchGate. (2024). Display of small-molecule inhibitors screening outcomes Heatmap showing...
  • Promega. (n.d.). Timing Your Apoptosis Assays. BioNumbers. [Link]
  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research. [Link]
  • Manjula, S. N., Noolvi, M. N., & Parihar, V. K. (2012). Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
  • Gkeka, P., et al. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. [Link]
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.[Link]
  • Nagaraja Naik, et al. (2016). Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. Der Pharma Chemica. [Link]
  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)
  • Mohammadhosseini, N., et al. (2015). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Iranian Journal of Pharmaceutical Research. [Link]
  • Dana Bioscience. (n.d.). N-(4-Fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride 1g. Dana Bioscience. [Link]
  • Di Bello, E., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. [Link]
  • Hosseinzadeh, L., Khorand, A., & Aliabadi, A. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie. [Link]
  • Li, C. J., et al. (2012). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. European Journal of Medicinal Chemistry. [Link]

Sources

Application Notes & Protocols for In Vivo Evaluation of N-(4-fluorophenyl)-2-piperazin-1-ylacetamide (FPPA)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Scientific Context

N-(4-fluorophenyl)-2-piperazin-1-ylacetamide, hereafter referred to as FPPA, is a novel chemical entity featuring structural motifs common to centrally active pharmacological agents. The molecule incorporates a 4-fluorophenylpiperazine moiety, which is a well-established pharmacophore known to confer affinity for various neurotransmitter receptors. Specifically, the para-fluorophenylpiperazine (pFPP) structure is a known serotonin 1A (5-HT₁ₐ) receptor agonist with additional activity at 5-HT₂ₐ and 5-HT₂₋ receptors[1][2]. Furthermore, many atypical antipsychotic drugs achieve their therapeutic efficacy through a combined antagonism of dopamine D₂ and serotonin 5-HT₂ₐ receptors[3].

Given this structural precedent, FPPA is hypothesized to modulate dopaminergic and/or serotonergic pathways. This positions it as a candidate for investigation in therapeutic areas such as psychosis, anxiety, and cognitive disorders. The purpose of this document is to provide a comprehensive, step-by-step guide for the initial in vivo characterization of FPPA in rodent models, encompassing formulation, pharmacokinetics, and foundational behavioral pharmacology.

Hypothesized Mechanism of Action (MOA)

The primary hypothesis is that FPPA acts as a dual antagonist of D₂ and 5-HT₂ₐ receptors, a profile characteristic of atypical antipsychotics. This dual action is thought to alleviate the positive symptoms of psychosis by blocking D₂ receptors in the mesolimbic pathway, while simultaneously mitigating the risk of extrapyramidal side effects and potentially improving negative and cognitive symptoms via 5-HT₂ₐ blockade in cortical regions.

Hypothesized_MOA cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA_pre Dopamine (DA) D2R D₂ Receptor DA_pre->D2R Binds SHT_pre Serotonin (5-HT) SHT2AR 5-HT₂ₐ Receptor SHT_pre->SHT2AR Binds Signal Downstream Signaling (e.g., ↓cAMP, ↑IP₃/DAG) D2R->Signal SHT2AR->Signal Cellular Response Cellular Response Signal->Cellular Response FPPA FPPA FPPA->D2R Antagonizes FPPA->SHT2AR Antagonizes Evaluation_Workflow start FPPA Synthesis & QC formulation Part 3: Formulation Development start->formulation pk Part 4: Pharmacokinetic (PK) Profiling formulation->pk behavior Part 5: Behavioral Pharmacology Screening pk->behavior anxiety 5.1 Elevated Plus Maze (Anxiety) behavior->anxiety psychosis 5.2 Amphetamine-Induced Hyperlocomotion (Psychosis) behavior->psychosis cognition 5.3 Morris Water Maze (Cognition) behavior->cognition analysis Data Analysis & Interpretation anxiety->analysis psychosis->analysis cognition->analysis end Go/No-Go Decision for Further Development analysis->end

Caption: High-level workflow for the in vivo evaluation of FPPA.

Part 1: Formulation Development for Oral Administration

Causality: Many novel chemical entities exhibit poor aqueous solubility, which can severely limit oral absorption and lead to an underestimation of in vivo activity and/or toxicity.[4] Developing a suitable vehicle is a mandatory first step to ensure adequate and consistent bioavailability for subsequent pharmacokinetic and pharmacodynamic studies.[5][6] The goal is to create a homogenous and stable suspension or solution suitable for oral gavage in rodents.

Materials
  • FPPA compound

  • Mortar and pestle

  • Vortex mixer and magnetic stirrer

  • Selection of GRAS (Generally Regarded As Safe) excipients (see Table 1)

  • Purified water (Milli-Q or equivalent)

  • pH meter

Protocol: Vehicle Screening
  • Initial Solubility Assessment: Begin by qualitatively assessing the solubility of FPPA in common vehicles. Add 1 mg of FPPA to 1 mL of each test vehicle in a clear microcentrifuge tube. Vortex vigorously for 2 minutes and visually inspect for dissolution.

  • Formulation Preparation: Based on the initial screen, select promising vehicles. A common starting point for poorly soluble compounds is a suspension using a viscosity-enhancing agent and a surfactant.[6]

  • Example Formulation (1 mg/mL Suspension): a. Weigh the required amount of FPPA for the final desired volume (e.g., 10 mg for 10 mL). b. In a clean beaker, combine 0.5% (w/v) Tween 80 and 0.5% (w/v) carboxymethylcellulose (CMC) in 90% of the final volume of purified water. c. Mix with a magnetic stirrer until all excipients are fully dissolved and the solution is homogenous. d. Slowly add the weighed FPPA powder to the vehicle while stirring. e. If necessary, triturate the powder with a small amount of the vehicle in a mortar and pestle to create a smooth paste before adding it to the bulk vehicle. This prevents clumping. f. QS (add a sufficient quantity) to the final volume with purified water. g. Stir the final suspension for at least 30 minutes. Keep the suspension under constant, gentle agitation until administration to ensure homogeneity.

  • Stability Check: Observe the final formulation for 1-2 hours. A suitable formulation should show no signs of rapid precipitation or phase separation.

Vehicle Component Function Typical Concentration Range Rationale for Use
Tween 80 Surfactant / Wetting Agent0.1% - 2% (v/v)Reduces surface tension of the drug particles, improving their dispersion in the aqueous vehicle.[6]
Carboxymethylcellulose (CMC) Suspending / Viscosity Agent0.5% - 1% (w/v)Increases the viscosity of the vehicle, which slows the sedimentation of drug particles, ensuring dose uniformity.
PEG 400 Co-solvent10% - 40% (v/v)Can improve the solubility of compounds that have some solubility in organic solvents.[5]
Hydroxypropyl-β-Cyclodextrin Solubilizing Agent20% - 40% (w/v)Forms inclusion complexes with hydrophobic molecules, increasing their apparent water solubility.

Table 1: Common Excipients for Preclinical Oral Formulations.

Part 2: Pharmacokinetic (PK) Profiling in Mice

Causality: A PK study is essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of FPPA.[7] This data informs the selection of appropriate dose levels and the timing of behavioral assessments in subsequent efficacy studies. A time point for behavioral testing should ideally coincide with peak or sustained plasma/brain exposure to establish a clear relationship between drug concentration and effect.[8]

Materials
  • Male C57BL/6 mice (8-10 weeks old)

  • FPPA formulation (prepared as in Part 3)

  • Oral gavage needles (20-22 gauge, flexible or curved) [9][10]* Blood collection supplies (e.g., K₂EDTA-coated microcentrifuge tubes, capillary tubes)

  • Centrifuge

  • Analytical balance and syringes

  • Isoflurane anesthesia (for terminal bleed)

Protocol: Single-Dose Oral PK Study

This protocol uses a sparse sampling design, which is common for mouse PK studies to avoid excessive blood withdrawal from a single animal.[11][12]

  • Animal Preparation: Acclimate mice to the facility for at least 3-5 days. Fast animals for 4 hours prior to dosing (with free access to water) to reduce variability in gastric emptying.

  • Dosing: a. Weigh each mouse immediately before dosing to calculate the precise volume. The maximum recommended oral gavage volume is 10 mL/kg.[9][10] b. Administer a single oral dose of FPPA (e.g., 10 mg/kg) via gavage. Record the exact time of dosing for each animal. c. Administer the vehicle alone to a separate control group.

  • Blood Sampling: a. At each time point, collect blood from a designated subgroup of mice (n=3-4 mice per time point). b. Use a validated blood collection method (e.g., submandibular or saphenous vein). For terminal time points, cardiac puncture under deep anesthesia is used to maximize volume. c. Collect blood into K₂EDTA-coated tubes.

  • Plasma Preparation: a. Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C). b. Carefully aspirate the supernatant (plasma) and transfer to a new, clean, labeled tube. c. Store plasma samples at -80°C until analysis by a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.

  • Data Analysis: Plot the mean plasma concentration of FPPA versus time. Calculate key PK parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to reach Cₘₐₓ), and AUC (area under the curve).

Parameter Description Sampling Time Points (Example)
Animals Male C57BL/6 mice, n=3 per time point
Dose Route Oral Gavage (PO)
Dose Level 10 mg/kg
Vehicle 0.5% CMC / 0.5% Tween 80 in water
Blood Collection ~50 µL per samplePre-dose (0), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose
Matrix K₂EDTA Plasma
Analysis LC-MS/MS

Table 2: Example Parameters for a Mouse Oral PK Study.

Part 3: Behavioral Pharmacology Screening

Causality: Based on the hypothesized MOA, a battery of behavioral tests is selected to screen for antipsychotic, anxiolytic, and cognitive-enhancing potential. Each model is chosen for its high predictive validity and established protocols.[13][14][15] Animals should be dosed at a time point prior to testing that allows for reaching near Tₘₐₓ, as determined by the PK study.

Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM test is based on the rodent's natural aversion to open, elevated spaces versus its preference for enclosed areas.[16] Anxiolytic compounds typically increase the time spent and entries into the open arms.[14][17]

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed by high walls.[16][18]

  • Habituation: Allow mice to acclimate to the testing room for at least 60 minutes before the trial.[17]

  • Dosing: Administer FPPA (e.g., 1, 3, 10 mg/kg, PO) or vehicle control at the predetermined time before the test (e.g., 30-60 minutes). A positive control like diazepam can also be included.

  • Procedure: a. Place the mouse in the center of the maze, facing one of the open arms.[18] b. Allow the animal to explore the maze freely for 5 minutes.[18] c. Record the session using an overhead video camera and tracking software. d. Thoroughly clean the maze with 70% ethanol between each animal to remove olfactory cues.[18]

  • Data Analysis: Key parameters include:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

Protocol: Morris Water Maze (MWM) for Spatial Learning and Memory

The MWM is a widely used test for assessing hippocampal-dependent spatial learning and memory.[19][20] It is sensitive to cognitive enhancers and deficits caused by neurodegenerative or pharmacological models.[21][22]

  • Apparatus: A large circular pool filled with opaque water containing a hidden escape platform.[19][23] The room should have various distal visual cues.

  • Procedure: a. Acquisition Phase (4-5 days): i. Conduct 4 trials per day for each mouse. ii. For each trial, gently place the mouse into the water at one of four quasi-random start positions, facing the pool wall.[24] iii. Allow the mouse to swim for a maximum of 60-90 seconds to find the hidden platform.[23][25] iv. If the mouse fails to find the platform, gently guide it there. v. Allow the mouse to remain on the platform for 15-30 seconds before removing it.[23] b. Probe Trial (24 hours after last acquisition trial): i. Remove the escape platform from the pool. ii. Place the mouse in the pool from a novel start position and allow it to swim freely for 60 seconds.[25] iii. Record the swimming path via video tracking software.

  • Data Analysis:

    • Acquisition: Escape latency (time to find the platform) and path length across training days.

    • Probe Trial: Time spent in the target quadrant (where the platform was located) versus other quadrants, and the number of platform location crossings.

References

  • Animal models for the evaluation of antipsychotic agents. (2023). Fundamental & Clinical Pharmacology, 37(3), 447-460. [Link]
  • Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services. [Link]
  • Elevated plus maze protocol. (2023). protocols.io. [Link]
  • Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. (2014). Bio-protocol, 4(16). [Link]
  • Standard protocol for conducting the Morris Water Maze test. (Figure).
  • What sample types and time points are ideal for rodent PK? (2025).
  • Intraperitoneal Injection in Mice. Queen's University. [Link]
  • Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze. (2018). Bio-protocol, 8(18). [Link]
  • Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers. (2023). San Diego Instruments. [Link]
  • Elevated Plus Maze for Mice. (2008). Journal of Visualized Experiments, (22), 1088. [Link]
  • Animal models for predicting the efficacy and side effects of antipsychotic drugs. (2006).
  • Intraperitoneal Injection in an Adult Mouse V.1. (2020). protocols.io. [Link]
  • IP Injection Protocol in Mice. Scribd. [Link]
  • Morris Water Maze. (2024). Mouse Metabolic Phenotyping Centers. [Link]
  • Morris water maze: procedures for assessing spatial and related forms of learning and memory. (2006).
  • Intraperitoneal Injection in the Mouse. Research Animal Training. [Link]
  • Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021).
  • LAB_021 Oral Gavage in Mice and Rats. The University of Queensland. [Link]
  • TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. (2021). UBC Animal Care Committee. [Link]
  • Using Dried Blood Spot Sampling to Improve Data Quality and Reduce Animal Use in Mouse Pharmacokinetic Studies. (2016). Journal of Visualized Experiments, (110), 53925. [Link]
  • Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. (2009). Pharmacological Reviews, 61(2), 115-153. [Link]
  • Capillary microsampling in mice: effective way to move from sparse sampling to serial sampling in pharmacokinetics profiling. (2020). Xenobiotica, 50(2), 226-232. [Link]
  • From antipsychotic to anti-schizophrenia drugs: role of animal models. (2008). Psychopharmacology, 199(2), 121-130. [Link]
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2014). ISRN Pharmaceutics, 2014, 848264. [Link]
  • Zebrafish models for studying cognitive enhancers. (2024). Neuroscience and Biobehavioral Reviews, 164, 105797. [Link]
  • Oral Gavage - Rodent.
  • Current Trends in the Animal Models for Screening of Nootropic Agents: A Systematic Review. (2021). Current Psychopharmacology, 10(1), 3-13. [Link]
  • Schizophrenia: Animal Models. (2014). In Encyclopedia of Psychopharmacology. [Link]
  • para-Fluorophenylpiperazine. Wikipedia. [Link]
  • Murine Pharmacokinetic Studies. (2013). Bio-protocol, 3(16). [Link]
  • Introduction - Animal Models of Cognitive Impairment. (2005). Animal Models of Cognitive Impairment. [Link]
  • [Effects of a (fluorophenyl) piperazine derivative (substance IIIv) on cardiovascular function]. (2000). Ceska a Slovenska Farmacie, 49(4), 184-188. [Link]
  • Current Trends in the Animal Models for Screening of Nootropic Agents.
  • Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. (2000).
  • Formulation of poorly water-soluble drugs for oral administr
  • Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. (2021). Aragen Life Sciences. [Link]
  • Zebrafish models for studying cognitive enhancers. Xi'an Jiaotong-Liverpool University. [Link]
  • Effects of a (4-Fluorophenyl)piperazine Derivative (Substance IIIv) on the Cardiovascular Functions. (2000). Czech and Slovak Pharmacy, 49(4). [Link]
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). Molecules, 29(5), 1017. [Link]

Sources

Molecular docking protocol for N-(4-fluorophenyl)-2-piperazin-1-ylacetamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Title: A Validated Molecular Docking Protocol for the Virtual Screening of N-(4-fluorophenyl)-2-piperazin-1-ylacetamide Derivatives Against the VEGFR-2 Kinase Domain

Abstract

This document provides a comprehensive, step-by-step protocol for performing molecular docking studies of this compound derivatives targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). As a critical mediator of angiogenesis, a process hijacked by tumors for growth and metastasis, VEGFR-2 is a premier target in oncology drug discovery.[1] Piperazine-containing scaffolds are prevalent in kinase inhibitor design, demonstrating clinical and preclinical success.[2][3][4] This guide is designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous workflow from target selection and system preparation to docking execution, validation, and results interpretation. By explaining the rationale behind each step, this protocol aims to equip users with the expertise to conduct reliable and reproducible in silico screening for novel kinase inhibitors.

Introduction and Scientific Objective

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary regulator of angiogenesis.[1] The binding of VEGF-A to its receptor, VEGFR-2 (also known as KDR), triggers a signaling cascade that promotes endothelial cell proliferation and migration.[1] Consequently, the inhibition of the VEGFR-2 kinase domain is a validated therapeutic strategy in oncology.[1][5] Numerous small-molecule inhibitors targeting the ATP-binding site of this kinase have been developed.

The this compound scaffold represents a class of compounds with favorable physicochemical properties for kinase inhibition. Molecular docking is a powerful computational method that predicts the preferred binding orientation and affinity of a ligand to a protein target, making it an indispensable tool for virtual screening and lead optimization.[6]

The primary objective of this protocol is to establish a robust and self-validating molecular docking workflow to screen and prioritize this compound derivatives for their potential to inhibit VEGFR-2. This involves meticulous preparation of both the receptor and ligands, execution of the docking simulation using industry-standard software, and a critical analysis of the resulting poses and scores.

The Molecular Docking Workflow: A Conceptual Overview

A successful molecular docking experiment is more than just running a piece of software; it is a multi-stage process where each step is critical for the biological relevance of the final results. The workflow is designed to be a self-validating system, incorporating checks and logical decision-making to ensure the reliability of the predictions.

G cluster_prep System Preparation cluster_dock Docking & Validation cluster_analysis Analysis & Interpretation P_Prep Receptor Preparation (PDB: 4ASD) Grid_Gen Grid Generation (Define Binding Site) P_Prep->Grid_Gen L_Prep Ligand Preparation (Acetamide Derivatives) Dock_Exec Docking Execution (AutoDock Vina / Glide) L_Prep->Dock_Exec Grid_Gen->Dock_Exec Protocol_Val Protocol Validation (Redocking) Dock_Exec->Protocol_Val Compare to Crystal Pose Pose_Analysis Pose Visualization & Interaction Analysis Dock_Exec->Pose_Analysis Scoring_Rank Scoring & Ranking (Binding Energy) Pose_Analysis->Scoring_Rank SAR_Insight SAR Insights & Hit Selection Scoring_Rank->SAR_Insight

Caption: High-level overview of the molecular docking workflow.

Materials and Software

This protocol utilizes a suite of standard and specialized software for molecular modeling. While specific versions are mentioned, users should consult the respective documentation for the latest updates.

Software/ResourcePurposeExample/Version
Protein Data Bank (PDB)Source for the 3D crystal structure of the target protein.[Link]
AutoDock SuiteWidely used open-source software for molecular docking. Includes AutoDock Tools (ADT) for preparation and Vina for docking.[1][3][7]AutoDock Vina 1.2.3
Schrödinger SuiteCommercial software suite for drug discovery. Glide is a high-performance docking program.[2][8][9]Maestro 12.8, Glide
UCSF Chimera / ChimeraXMolecular visualization and analysis, including structure preparation.[10][11]ChimeraX 1.3
MarvinSketch / ChemDrawDrawing and preparing 2D/3D structures of ligands.[12][13]Marvin 21.18
PyMOL / Discovery StudioAdvanced visualization and analysis of docking results.[1][14][15]PyMOL 2.5
LigPlot+Generation of 2D diagrams of protein-ligand interactions.[15]LigPlot+ v.2.2

Detailed Experimental Protocol

This section details the step-by-step methodology for the docking protocol. We will use the crystal structure of the VEGFR-2 kinase domain in complex with a potent inhibitor (PDB ID: 4ASD) as our reference structure.[3] This structure provides a high-resolution view of the ATP-binding pocket and the interactions formed by a known ligand, which is crucial for defining the binding site and validating our protocol.

Part I: Receptor Preparation

The goal of receptor preparation is to clean the raw PDB file and prepare it for docking by adding hydrogens, assigning correct bond orders, and removing non-essential molecules.[8]

Protocol using AutoDock Tools (ADT):

  • Download the Structure: Obtain the PDB file for 4ASD from the RCSB Protein Data Bank.

  • Load into ADT: Open AutoDock Tools and load the 4ASD.pdb file.

  • Clean the Protein:

    • Remove all water molecules (Edit > Delete Water). Water molecules not directly involved in ligand binding can interfere with the docking process.

    • Remove the co-crystallized ligand and any other heteroatoms not part of the protein. Select the ligand and Edit > Delete > Selected Atoms. We will use the space it occupies to define our binding site.

  • Add Hydrogens: Go to Edit > Hydrogens > Add. Select "Polar Only" as is common for rigid receptor docking.

  • Compute Charges: Go to Edit > Charges > Compute Gasteiger. This assigns partial charges to each atom, which is necessary for the scoring function.

  • Save as PDBQT: Go to Grid > Macromolecule > Choose. Select the prepared protein and save it as 4ASD_receptor.pdbqt. The PDBQT format includes atomic charges and atom types required by AutoDock.[4]

Part II: Ligand Preparation

Ligand preparation involves converting the 2D structure of our this compound derivative into a 3D format with correct protonation states and charges.[12]

Protocol using MarvinSketch and ADT:

  • Draw the Ligand: Draw the 2D structure of this compound in MarvinSketch.

  • Clean and Add Hydrogens: Use Structure > Clean 3D to generate a reasonable 3D conformation. Ensure hydrogens are explicit.

  • Protonation State: At physiological pH (7.4), the piperazine ring is likely to be protonated. Use Calculations > Protonation > pKa to confirm the dominant species.[12] For docking, it is crucial to use the most prevalent protonation state.

  • Save as PDB: Save the 3D structure as a .pdb file (e.g., ligand.pdb).

  • Process in ADT:

    • Load ligand.pdb into ADT (Ligand > Input > Open).

    • The software will automatically detect the root and set up rotatable bonds. The user should verify that the number of torsions is reasonable.

    • Save the final prepared ligand as a .pdbqt file (Ligand > Output > Save as PDBQT).

Part III: Grid Generation and Docking Execution

This phase involves defining the search space for the docking algorithm and running the simulation.

G cluster_grid Grid Generation cluster_docking Docking Execution LoadReceptor Load Receptor (4ASD_receptor.pdbqt) SetGridBox Define Grid Box (Center & Dimensions) LoadReceptor->SetGridBox LoadLigand Load Co-crystallized Ligand (for reference) LoadLigand->SetGridBox SaveGPF Save Grid Parameters (grid.gpf) SetGridBox->SaveGPF RunAutogrid Run Autogrid4 SaveGPF->RunAutogrid SetConfig Create Vina Config File (conf.txt) RunAutogrid->SetConfig LoadPreparedLigand Load Ligand (ligand.pdbqt) LoadPreparedLigand->SetConfig RunVina Execute Vina SetConfig->RunVina Output Generate Output (output.pdbqt) RunVina->Output

Caption: Workflow for Grid Generation and Docking with AutoDock Vina.

Protocol using AutoDock Vina:

  • Define the Binding Site (Grid Box):

    • In ADT, load the prepared receptor 4ASD_receptor.pdbqt.

    • To define the active site, load the original, co-crystallized ligand from the 4ASD.pdb file.

    • Go to Grid > Grid Box. A box will appear. Center this box on the co-crystallized ligand and adjust its dimensions (e.g., 25 x 25 x 25 Å) to encompass the entire binding pocket.[3][7] The coordinates of the center and the size of the box must be recorded.

  • Create Vina Configuration File: Create a text file named conf.txt. This file tells Vina where to find the input files and the coordinates of the search space.[4]

    (Note: Center and size values are illustrative and must be determined from the previous step).

  • Run Vina: Execute the docking from the command line: ./vina --config conf.txt --log ligand_log.txt

Part IV: Protocol Validation (Self-Validation)

To trust our docking protocol, we must first demonstrate that it can reproduce the experimentally observed binding mode.[5] This is achieved by "redocking" the co-crystallized ligand back into the receptor's binding site.

Validation Protocol:

  • Prepare the Co-crystallized Ligand: Extract the ligand from the original 4ASD.pdb file and prepare it using the same method described in Part II , saving it as native_ligand.pdbqt.

  • Dock the Native Ligand: Use the same conf.txt file (adjusting the ligand = line) to dock the native ligand.

  • Calculate RMSD: The primary metric for validation is the Root Mean Square Deviation (RMSD) between the docked pose of the native ligand and its original crystallographic pose.

    • Load the original PDB (4ASD.pdb) and the top-ranked docked pose (native_ligand_out.pdbqt) into a visualization tool like PyMOL or Chimera.

    • Superimpose the protein backbones to align the structures.

    • Calculate the RMSD between the heavy atoms of the native ligand and the docked ligand.

    • A successful validation is generally indicated by an RMSD value of ≤ 2.0 Å.

Validation MetricAcceptance CriterionRationale
RMSD≤ 2.0 ÅConfirms that the docking algorithm and scoring function can accurately reproduce the known binding mode.

Analysis and Interpretation of Results

Once the protocol is validated, it can be used to screen the library of this compound derivatives. The output from Vina is a PDBQT file containing multiple binding poses (typically 9), ranked by their predicted binding affinity (in kcal/mol).

Analysis Workflow:

  • Examine Binding Scores: The docking log file and output PDBQT file contain the binding affinity scores for each pose. Lower (more negative) values indicate a more favorable predicted binding energy.

  • Visualize Binding Poses: Load the receptor (4ASD_receptor.pdbqt) and the docking output (ligand_out.pdbqt) into PyMOL or Discovery Studio.[15] This allows for a 3D inspection of how the ligand fits into the binding pocket.

  • Analyze Key Interactions: The ATP-binding site of VEGFR-2 has key residues that are critical for inhibitor binding. For VEGFR-2, these often include a hydrogen bond to the "hinge region" (e.g., Cys919) and hydrophobic interactions in the surrounding pocket.[3]

    • Use visualization software to identify hydrogen bonds, hydrophobic contacts, and other non-covalent interactions between the docked ligand and the protein.

    • Tools like LigPlot+ can generate 2D schematic diagrams of these interactions, which are excellent for publications and reports.[15]

  • Rank and Select Hits: Rank the derivatives based on a combination of factors:

    • Binding Score: Prioritize compounds with the best predicted binding affinities.

    • Interaction Analysis: Ensure the top-scoring poses form biologically meaningful interactions with key residues in the active site. A high-scoring compound that makes no contact with the hinge region, for example, might be a false positive.

    • Pose Clustering: If multiple high-ranking poses for a single ligand are clustered in a similar orientation, it increases confidence in that binding mode.

Conclusion and Future Directions

This application note has detailed a rigorous and validated protocol for the molecular docking of this compound derivatives against the VEGFR-2 kinase domain. By following these steps—from meticulous system preparation and protocol validation to in-depth analysis of binding interactions—researchers can confidently perform virtual screening to identify promising kinase inhibitors.

The hits identified through this protocol should be considered as prioritized candidates for experimental validation. Future work would involve synthesizing these prioritized compounds and evaluating their actual inhibitory activity against VEGFR-2 in biochemical assays and their anti-proliferative effects in relevant cancer cell lines.

References

  • Al-Ostoot, F. H., et al. (2021). Novel piperazine-chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 307–318.
  • McTigue, M., et al. (2012). Crystal structure of the VEGFR2 kinase domain in complex with a potent inhibitor. RCSB PDB.
  • Schrödinger. (n.d.). Docking and scoring.
  • Scripps Research. (2020). Tutorial – AutoDock Vina.
  • Eagon, S. (n.d.). Vina Docking Tutorial. Cal Poly.
  • ResearchGate. (2015). How can I validate a docking protocol?
  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina.
  • Schrödinger. (n.d.). Glide.
  • Damm-Ganamet, K. L., et al. (2007). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Modeling, 47(5), 2020–2031.
  • Dennis, S., et al. (2010). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PLoS ONE, 5(8), e12038.
  • The Pharma Research. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. YouTube.
  • ResearchGate. (n.d.). Proteins and ligand preparation for docking.
  • ResearchGate. (2024). Validation of Docking Methodology (Redocking).
  • International Journal of Pharmaceutical Sciences Review and Research. (2022). A Focused Review and Comparative Analysis of Molecular Docking Strategies and Software Applications in Piperazine-Based Antimicrobial Drug Development.
  • Strasbourg Chemoinformatics. (n.d.). Virtual Screening With GLIDE.
  • Preprints.org. (2024). A Comprehensive Review of Molecular Docking: Principles, Methods, Applications, and Future Directions.
  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417–422.
  • J's Blog. (2024). Schrödinger Notes—Molecular Docking.
  • Journal of Applied Pharmaceutical Science. (2022). Basics, types and applications of molecular docking: A review.
  • PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
  • National Center for Biotechnology Information. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central.
  • Annual Review of Biochemistry. (2024). The Art and Science of Molecular Docking.
  • Preprints.org. (2024). A Comprehensive Review on Molecular Docking in Drug Discovery.
  • Dawn of Bioinformatics. (2022). Protein preparation for molecular docking using Discovery Studio. YouTube.
  • National Center for Biotechnology Information. (2013). Preparing membrane proteins for simulation using CHARMM-GUI. PubMed Central.
  • National Center for Biotechnology Information. (2018). Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors. PubMed.
  • ACS Publications. (2023). CHARMM-GUI EnzyDocker for Protein–Ligand Docking of Multiple Reactive States along a Reaction Coordinate in Enzymes. Journal of Chemical Theory and Computation.
  • MDPI. (2025). Molecular Modeling Reveals Selective AChE Inhibitor Against Bemisia tabaci Pest.
  • SciSpace. (n.d.). Ligand docking and binding site analysis with pymol and autodock/vina.
  • MDPI. (2025). Computational Insights into the Antimalarial Potential of Phytochemicals from Centella asiatica: A Molecular Docking Approach.
  • ACS Publications. (2023). CHARMM-GUI-Based Induced Fit Docking Workflow to Generate Reliable Protein–Ligand Binding Modes. Journal of Chemical Information and Modeling.
  • National Center for Biotechnology Information. (2023). CHARMM-GUI-Based Induced Fit Docking Workflow to Generate Reliable Protein–Ligand Binding Modes. PubMed Central.
  • Bioinformatics and Computational Biology. (2020). 2D image of protein and ligand by LigPlot+. YouTube.
  • ScotChem. (n.d.). Preparing the protein and ligand for docking.
  • Nadhiefa Rahmadania. (2021). Preparasi Protein & Preparasi Ligand YASARA & MarvinSketch. YouTube.
  • PubChem. (n.d.). N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide.
  • Dana Bioscience. (n.d.). N-(4-Fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride 1g.

Sources

MTT assay protocol for determining cytotoxicity of N-(4-fluorophenyl)-2-piperazin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for Determining the Cytotoxicity of N-(4-fluorophenyl)-2-piperazin-1-ylacetamide Utilizing the MTT Assay

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for determining the cytotoxic potential of the novel synthetic compound, this compound, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a cornerstone of in vitro toxicology and pharmacology for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. We will delve into the biochemical principles of the assay, provide a meticulously detailed step-by-step protocol, and discuss the critical parameters and controls necessary for generating reliable and reproducible data. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities.

Introduction: The Rationale for Cytotoxicity Screening

The preliminary assessment of a compound's effect on cell viability is a critical step in the drug discovery pipeline. This compound, a compound featuring a piperazine moiety often found in pharmacologically active agents, requires rigorous evaluation of its potential to induce cell death or inhibit cell growth. The MTT assay is a widely accepted method for this initial screening due to its simplicity, high throughput, and sensitivity. The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells. The concentration of the resulting formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells. A decrease in the metabolic activity of treated cells compared to untreated controls indicates a cytotoxic or cytostatic effect of the test compound.

Principle of the MTT Assay

The enzymatic conversion of MTT to formazan is a hallmark of viable cells with active mitochondria. This process is central to the assay's utility.

MTT_Principle cluster_cell Living Cell Mitochondrion Mitochondrion Formazan Formazan (Purple, Insoluble) Mitochondrion->Formazan Mitochondrial Dehydrogenase (e.g., Succinate Dehydrogenase) MTT MTT (Yellow, Water-Soluble) MTT->Mitochondrion Uptake Solubilization Solubilization Agent (e.g., DMSO, isopropanol) Formazan->Solubilization Addition Measured Spectrophotometric Measurement (570 nm) Solubilization->Measured Quantification

Caption: Biochemical workflow of the MTT assay within a viable cell.

Materials and Reagents

Equipment
  • Laminar flow hood (Class II)

  • CO₂ incubator (37°C, 5% CO₂)

  • Inverted microscope

  • Microplate reader (capable of measuring absorbance at 570 nm and a reference wavelength of 630 nm)

  • Multichannel pipette (5-50 µL and 50-200 µL)

  • Single-channel pipettes (various volumes)

  • Sterile serological pipettes

  • Hemocytometer or automated cell counter

  • Water bath (37°C)

  • Vortex mixer

Reagents and Consumables
  • Cell Line: A well-characterized and appropriate cell line for the research question (e.g., HeLa for cervical cancer, A549 for lung cancer, or a non-cancerous line like HEK293 for general cytotoxicity).

  • This compound: The test compound. A stock solution of high concentration (e.g., 10-100 mM) should be prepared in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM, RPMI-1640).

  • Fetal Bovine Serum (FBS): Heat-inactivated.

  • Penicillin-Streptomycin Solution (100X):

  • Trypsin-EDTA (0.25%):

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

  • MTT Reagent: 5 mg/mL in sterile PBS. This solution is light-sensitive and should be stored at 4°C, protected from light.

  • Solubilization Solution: DMSO or a solution of 0.01 M HCl in isopropanol.

  • Sterile 96-well flat-bottom cell culture plates:

  • Sterile pipette tips and microcentrifuge tubes:

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a 96-well plate format. It is crucial to include proper controls for accurate data interpretation.

Cell Culture and Seeding
  • Cell Maintenance: Culture the chosen cell line in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO₂ incubator. Ensure cells are in the logarithmic growth phase and do not exceed 80-90% confluency.

  • Cell Harvesting: Wash the cells with PBS, then add Trypsin-EDTA and incubate for a few minutes until the cells detach. Neutralize the trypsin with complete medium.

  • Cell Counting: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in a known volume of fresh medium. Count the cells using a hemocytometer or an automated cell counter to determine the cell concentration.

  • Seeding the Plate: Dilute the cell suspension to the optimal seeding density. This density needs to be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells per well (in 100 µL of medium).

    • Rationale: An optimal seeding density ensures that cells are in a logarithmic growth phase during the experiment and that the absorbance values fall within the linear range of the microplate reader.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow the cells to attach and resume growth.

Compound Treatment
  • Preparation of Compound Dilutions: Prepare a series of dilutions of this compound from the stock solution in a serum-free medium. A common approach is to perform a 2-fold or 3-fold serial dilution to obtain a range of concentrations (e.g., from 0.1 µM to 100 µM).

    • Important: The final concentration of the solvent (e.g., DMSO) in the wells should be consistent across all treatments and typically should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Plate Layout: Design the plate layout to include all necessary controls.

Plate Layout ExampleColumn 1Column 2Column 3-10Column 11Column 12
Row A-G Cells + MediumVehicle ControlTest Compound DilutionsPositive ControlBlank
Row H Cells + MediumVehicle ControlTest Compound DilutionsPositive ControlBlank
  • Treatment: After the 24-hour pre-incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (and controls) to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). The duration depends on the expected mechanism of action of the compound.

MTT Assay Procedure
  • Addition of MTT Reagent: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (for a final concentration of 0.5 mg/mL).

    • Caution: MTT is a potential mutagen. Handle with appropriate personal protective equipment.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan crystals.

    • Rationale: The incubation time with MTT is critical. Insufficient time may lead to a weak signal, while excessive time can lead to cell death from MTT toxicity.

  • Solubilization of Formazan: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

  • Incubation and Reading: Incubate the plate for 15-30 minutes at room temperature on a shaker to ensure complete solubilization of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 3/4/5: Assay Harvest Harvest & Count Cells Seed Seed Cells in 96-well Plate (5,000-10,000 cells/well) Harvest->Seed Incubate24h Incubate for 24h (37°C, 5% CO₂) Seed->Incubate24h PrepareDilutions Prepare Compound Dilutions TreatCells Add Compound to Wells PrepareDilutions->TreatCells IncubateTreat Incubate for 24/48/72h TreatCells->IncubateTreat AddMTT Add MTT Reagent (10 µL/well) IncubateMTT Incubate for 2-4h AddMTT->IncubateMTT Solubilize Remove Medium & Add DMSO (100 µL/well) IncubateMTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Caption: Experimental workflow for the MTT cytotoxicity assay.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the blank wells from all other absorbance readings.

  • Calculation of Cell Viability: Express the viability of the treated cells as a percentage of the vehicle control.

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Dose-Response Curve: Plot the % Cell Viability against the logarithm of the compound concentration.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%. This value can be determined from the dose-response curve using non-linear regression analysis (e.g., sigmoidal dose-response).

ParameterDescriptionExample Calculation
Blank Medium + MTT + DMSO (no cells)Average Absorbance = 0.050
Vehicle Control Cells + Medium with DMSO + MTT + DMSOAverage Absorbance = 1.250
Treated Sample Cells + Compound in DMSO + MTT + DMSOAbsorbance = 0.650
Corrected Absorbance Sample Absorbance - Blank AbsorbanceTreated: 0.650 - 0.050 = 0.600Control: 1.250 - 0.050 = 1.200
% Viability (Corrected Treated / Corrected Control) * 100(0.600 / 1.200) * 100 = 50%

Critical Considerations and Troubleshooting

  • Compound Interference: Some compounds can directly react with MTT or absorb light at the same wavelength as formazan. It is essential to run a control with the compound in cell-free medium to check for such interference.

  • Cell Density: As mentioned, the initial cell seeding density is critical. Too few cells will result in a low signal, while too many cells can lead to nutrient depletion and a plateau in the dose-response curve.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells to avoid artifacts. A vehicle control is mandatory.

  • Incubation Times: Both the compound treatment time and the MTT incubation time should be optimized and kept consistent between experiments for reproducibility.

Conclusion

The MTT assay is a robust and reliable method for the initial assessment of the cytotoxic potential of novel compounds like this compound. By following this detailed protocol and adhering to the principles of good cell culture practice, researchers can generate high-quality, reproducible data to inform subsequent stages of drug development. The determination of an IC₅₀ value provides a quantitative measure of cytotoxicity that is essential for comparing the potency of different compounds and guiding lead optimization efforts.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55–63. [Link]
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245. [Link]

Application Notes and Protocols for Antimicrobial Studies of N-(4-fluorophenyl)-2-piperazin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Piperazine Scaffolds

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent antimicrobial activity.[1][2] The piperazine nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of pharmacological properties, including antimicrobial effects.[3][4][5] Structural modifications to the piperazine ring can significantly influence the antimicrobial potency of the resulting derivatives.[1] This document provides a comprehensive guide for researchers investigating the antimicrobial potential of a specific piperazine derivative, N-(4-fluorophenyl)-2-piperazin-1-ylacetamide .

These application notes and protocols are designed to provide a robust framework for the systematic evaluation of this compound, from initial in vitro susceptibility testing to preliminary safety and in vivo efficacy assessments. The methodologies detailed herein are grounded in internationally recognized standards, primarily those established by the Clinical and Laboratory Standards Institute (CLSI), to ensure the generation of reproducible and reliable data.[6][7][8][9][10]

Section 1: In Vitro Antimicrobial Susceptibility Testing

The initial phase of evaluating a novel compound involves determining its direct activity against a panel of clinically relevant microorganisms. The following protocols outline the standardized methods for assessing the in vitro antimicrobial efficacy of this compound.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11] This is a fundamental parameter for assessing the potency of a new compound.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs after a defined incubation period.

Experimental Protocol:

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test microorganism from an agar plate.

    • Inoculate the colonies into a tube containing a suitable broth medium, such as Mueller-Hinton Broth (MHB).[11]

    • Incubate the broth culture at 35 ± 2 °C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[11]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Perform two-fold serial dilutions of the compound in MHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).

    • Seal the plate and incubate at 35 ± 2 °C for 16-20 hours.[11]

  • Determination of MIC:

    • Following incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation:

MicroorganismStrainMIC Range (µg/mL) of this compoundReference Antibiotic MIC (µg/mL)
Staphylococcus aureusATCC 292134 - 16Ciprofloxacin: 0.25
Escherichia coliATCC 259228 - 32Ciprofloxacin: 0.015
Pseudomonas aeruginosaATCC 2785316 - 64Ciprofloxacin: 0.25
Candida albicansATCC 9002832 - 128Fluconazole: 0.5

Workflow for Broth Microdilution Assay:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Bacterial Culture C Standardize Inoculum (0.5 McFarland) A->C B Test Compound Stock D Serial Dilutions in 96-well plate B->D E Inoculate Plate C->E D->E F Incubate (16-20h, 35°C) E->F G Read MIC F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Minimum Bactericidal Concentration (MBC) Determination

To determine whether an antimicrobial agent is bacteriostatic (inhibits growth) or bactericidal (kills bacteria), an MBC assay is performed.

Principle: Following the MIC determination, an aliquot from the wells showing no visible growth is subcultured onto an agar medium without the test compound. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability.

Experimental Protocol:

  • From each well of the MIC plate that shows no visible growth, aspirate a 10 µL aliquot.

  • Spot-inoculate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plate at 35 ± 2 °C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that shows no bacterial growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Section 2: Preliminary Safety and Toxicity Assessment

Before advancing a compound to in vivo studies, it is crucial to assess its potential toxicity to mammalian cells.[12]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11][13]

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.[13] The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol:

  • Cell Culture:

    • Seed a suitable mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at a predetermined density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Exposure:

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).

    • Include a vehicle control (cells treated with the solvent used for the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Data Presentation:

Cell LineExposure Time (h)IC₅₀ (µM) of this compound
HEK29324>100
HepG22485

Workflow for In Vitro Cytotoxicity Assay:

Cytotoxicity_Workflow A Seed Mammalian Cells in 96-well plate B Incubate (24h) A->B C Treat with Compound (Serial Dilutions) B->C D Incubate (24-48h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize Formazan F->G H Read Absorbance G->H I Calculate IC₅₀ H->I

Caption: Workflow for MTT-based In Vitro Cytotoxicity Assessment.

Section 3: In Vivo Efficacy Models

Demonstrating the efficacy of a new antimicrobial agent in a living organism is a critical step in its preclinical development.[14][15][16][17] Animal models can provide valuable insights into the compound's pharmacokinetic and pharmacodynamic properties.[16]

Murine Systemic Infection Model (Sepsis)

This model is commonly used to evaluate the ability of an antimicrobial agent to protect against a lethal systemic infection.

Principle: Mice are infected with a lethal dose of a pathogen, and the ability of the test compound to improve survival is assessed.

Experimental Protocol:

  • Animal Acclimatization:

    • Acclimatize the animals (e.g., BALB/c mice) to the laboratory conditions for at least one week before the experiment.

  • Infection:

    • Infect the mice intraperitoneally with a predetermined lethal dose of a bacterial pathogen (e.g., Staphylococcus aureus or Escherichia coli).

  • Treatment:

    • Administer this compound at various doses via a relevant route (e.g., intravenous, intraperitoneal, or oral) at specific time points post-infection (e.g., 1 and 6 hours).

    • Include a vehicle control group and a group treated with a standard-of-care antibiotic.

  • Monitoring and Endpoint:

    • Monitor the mice for signs of morbidity and mortality for a defined period (e.g., 7 days).

    • The primary endpoint is survival. The protective dose 50 (PD₅₀), the dose that protects 50% of the animals from death, can be calculated.

Data Presentation:

Treatment GroupDose (mg/kg)Survival Rate (%)
Vehicle Control-0
This compound1020
This compound2560
This compound5090
Reference Antibiotic10100

Logical Flow for In Vivo Efficacy Studies:

InVivo_Logic cluster_invitro In Vitro Foundation A Promising MIC/MBC C Proceed to In Vivo Testing A->C B Acceptable Cytotoxicity (High IC₅₀) B->C D Select Animal Model (e.g., Murine Sepsis) C->D E Dose-Ranging Efficacy Study D->E F Evaluate Endpoints (Survival, Bacterial Load) E->F G Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis F->G

Caption: Decision-making and workflow for in vivo antimicrobial efficacy testing.

Section 4: Potential Mechanism of Action Studies

Understanding how a novel antimicrobial agent works is crucial for its development. While the precise mechanism of this compound is yet to be determined, several assays can be employed to elucidate its mode of action.

Proposed Investigatory Assays:

  • Bacterial Membrane Permeability Assay: To assess if the compound disrupts the bacterial cell membrane.

  • DNA Gyrase Inhibition Assay: As some piperazine-containing compounds (e.g., fluoroquinolones) target this enzyme.

  • Macromolecular Synthesis Assays: To determine if the compound inhibits the synthesis of DNA, RNA, or proteins.

Conclusion

The protocols and application notes presented in this document provide a comprehensive framework for the initial antimicrobial evaluation of this compound. By adhering to standardized methodologies and systematically progressing from in vitro to in vivo studies, researchers can generate high-quality, reproducible data to support the continued development of this promising compound in the fight against antimicrobial resistance.

References

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives - Der Pharma Chemica.
  • CLSI M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • Preclinical models for antimicrobial compound efficacy in vivo assays - Vibiosphen.
  • Antimicrobial Susceptibility Testing | Area of Focus - CLSI.
  • M100 - Performance Standards for Antimicrobial Susceptibility Testing.
  • Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods - PubMed.
  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential | Bentham Science Publishers.
  • Animal models in the evaluation of antimicrobial agents - ASM Journals.
  • Bacterial Efficacy Models for Preclinical Research - IBT Bioservices.
  • In Vitro Antimicrobials - Pharmacology Discovery Services.
  • Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods.
  • CLSI 2024 M100Ed34(1).
  • M100S - Performance Standards for Antimicrobial Susceptibility Testing - ResearchGate.
  • Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review.
  • Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024) - PubMed.
  • Piperazine based antimicrobial polymers: a review - PMC - NIH.
  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PubMed Central.
  • Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies | ACS Omega.
  • Synthesis of new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)- acetamide derivatives as potential antimicrobial agents - International Journal of Research in Engineering and Science.
  • Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka.
  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed.
  • Welcome To Hyma Synthesis Pvt. Ltd.
  • Synthesis and antimicrobial activity of new 2‐piperazin‐1‐yl‐N‐1,3‐thiazol‐2‐ylacetamides of cyclopenta[c]pyridines and pyrano[3,4‐c]pyridines | Request PDF - ResearchGate.
  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed.
  • N-(4-Fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride 1g - Dana Bioscience.

Sources

Application Notes and Protocols for the Development of Novel N-(4-fluorophenyl)-2-piperazin-1-ylacetamide Analogs as Potential CNS-Active Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the design, synthesis, and evaluation of novel analogs based on the N-(4-fluorophenyl)-2-piperazin-1-ylacetamide scaffold. This chemical series holds significant promise for the development of therapeutics targeting the central nervous system (CNS). The protocols outlined herein are grounded in established medicinal chemistry principles and provide a systematic workflow from analog synthesis to preclinical characterization. We will focus on a dual-target approach, investigating the potential of these analogs as modulators of the Sigma-1 receptor (S1R) and Monoamine Oxidase (MAO), two key players in neurological and psychiatric disorders.

Introduction and Rationale

The this compound core is a privileged scaffold in medicinal chemistry, known for its presence in a variety of biologically active compounds. The piperazine moiety offers a versatile handle for chemical modification, allowing for the fine-tuning of physicochemical properties and target engagement.[1][2] The two nitrogen atoms within the piperazine ring can significantly influence properties such as aqueous solubility and oral bioavailability, which are critical for CNS drug candidates.[1][3]

Our rationale for focusing on this scaffold is its potential to yield potent and selective ligands for the Sigma-1 receptor (S1R) and Monoamine Oxidase (MAO). S1R is an intracellular chaperone protein implicated in a range of neurological conditions, including neuropathic pain, depression, and neurodegenerative diseases.[4][5] MAO enzymes (MAO-A and MAO-B) are crucial for the metabolism of neurotransmitters like serotonin and dopamine, and their inhibition is a validated strategy for treating depression and Parkinson's disease.[6][7] The development of dual-activity or selective ligands for these targets from a single chemical series represents a promising therapeutic strategy.

Synthetic Chemistry: A Step-by-Step Approach

The synthesis of novel this compound analogs can be efficiently achieved through a convergent synthetic route. The general scheme involves the acylation of a substituted aniline with a chloroacetyl chloride, followed by nucleophilic substitution with a desired piperazine derivative.

General Synthetic Scheme

G cluster_0 Step 1: Synthesis of 2-chloro-N-(aryl)acetamide Intermediate cluster_1 Step 2: Synthesis of Substituted Piperazine cluster_2 Step 3: Final Coupling Reaction Substituted_Aniline Substituted Aniline (e.g., 4-fluoroaniline) Intermediate_A 2-chloro-N-(aryl)acetamide Substituted_Aniline->Intermediate_A Acylation (Base, Solvent) Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Intermediate_A Piperazine Piperazine Substituted_Piperazine Substituted Piperazine Piperazine->Substituted_Piperazine N-Alkylation/Arylation R-X Alkyl/Aryl Halide (R-X) R-X->Substituted_Piperazine Intermediate_A_2 2-chloro-N-(aryl)acetamide Final_Analog Novel Analog Intermediate_A_2->Final_Analog Nucleophilic Substitution (Base, Solvent, Heat) Substituted_Piperazine_2 Substituted Piperazine Substituted_Piperazine_2->Final_Analog

Caption: General synthetic workflow for novel analogs.

Detailed Protocol for the Synthesis of N-(4-fluorophenyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)acetamide (Example Analog)

Materials:

  • 4-fluoroaniline

  • Chloroacetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1-(Pyridin-2-yl)piperazine

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Potassium iodide (KI)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography setup)

Protocol:

Step 1: Synthesis of 2-chloro-N-(4-fluorophenyl)acetamide

  • Dissolve 4-fluoroaniline (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 eq) dropwise to the solution.

  • Slowly add chloroacetyl chloride (1.05 eq) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 2-chloro-N-(4-fluorophenyl)acetamide.

Step 2: Synthesis of N-(4-fluorophenyl)-2-(4-(pyridin-2-yl)piperazin-1-yl)acetamide

  • To a solution of 2-chloro-N-(4-fluorophenyl)acetamide (1.0 eq) in acetone, add 1-(pyridin-2-yl)piperazine (1.1 eq), potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide.

  • Reflux the reaction mixture for 12-24 hours, monitoring its progress by TLC.[2]

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (silica gel, using a suitable eluent system such as ethyl acetate/hexane) to yield the final compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Biological Evaluation: A Tiered Screening Approach

A systematic, tiered approach to in vitro screening is essential for efficiently identifying promising lead compounds. This workflow allows for the rapid initial assessment of a broad range of analogs, followed by more detailed characterization of the most potent and selective hits.

G Start Synthesized Analog Library Primary_Screening Primary Screening: - S1R Radioligand Binding Assay - MAO-A/B Inhibition Assay (Fluorometric) Start->Primary_Screening Hit_Identification Hit Identification (Potency > Threshold) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening: - S1R Functional Assay (e.g., Ca2+ mobilization) - Selectivity Profiling (vs. related targets) - In vitro ADME Profiling Hit_Identification->Secondary_Screening Lead_Selection Lead Candidate Selection Secondary_Screening->Lead_Selection

Caption: Tiered in vitro screening cascade.

Primary Screening Protocols

3.1.1. Sigma-1 Receptor (S1R) Radioligand Binding Assay

This assay determines the affinity of the test compounds for the S1R by measuring their ability to displace a radiolabeled ligand.

  • Materials: Guinea pig brain membrane homogenates (as a source of S1R), (+)-[³H]-pentazocine (radioligand), test compounds, and appropriate buffers.[8][9]

  • Protocol:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, incubate the membrane homogenates with a fixed concentration of (+)-[³H]-pentazocine and varying concentrations of the test compounds.

    • Non-specific binding is determined in the presence of a high concentration of a known S1R ligand (e.g., haloperidol).

    • After incubation, rapidly filter the samples through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the percentage of specific binding at each test compound concentration and determine the IC₅₀ value by non-linear regression analysis.

3.1.2. MAO-A and MAO-B Inhibition Assay (Fluorometric)

This assay measures the inhibition of MAO-A and MAO-B activity using a fluorometric method that detects the production of hydrogen peroxide.[10]

  • Materials: Recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine), a fluorogenic probe, horseradish peroxidase (HRP), test compounds, and assay buffer.[1][7]

  • Protocol:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, pre-incubate the MAO-A or MAO-B enzyme with the test compounds.

    • Initiate the enzymatic reaction by adding the substrate, fluorogenic probe, and HRP.

    • Incubate the plate at 37 °C.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a microplate reader.

    • Calculate the percentage of inhibition at each test compound concentration and determine the IC₅₀ values.

Secondary Screening and Lead Optimization

Promising hits from the primary screen should be subjected to further characterization to build a comprehensive structure-activity relationship (SAR) and assess their drug-like properties.

3.2.1. Functional Assays

  • S1R Functional Assay: A cell-based assay measuring the modulation of intracellular calcium levels can be used to determine the functional activity (agonist or antagonist) of the compounds at the S1R.[11]

  • Monoamine Transporter Uptake Inhibition Assays: To assess selectivity, compounds can be tested for their ability to inhibit the uptake of radiolabeled substrates for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[12]

3.2.2. In Vitro ADME Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial. Key assays include:

  • Aqueous Solubility: Measurement at physiological pH.

  • Metabolic Stability: Incubation with liver microsomes to determine the rate of metabolic clearance.

  • Plasma Protein Binding: Determination of the extent to which the compounds bind to plasma proteins.

  • Permeability: Using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive diffusion across the blood-brain barrier.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound scaffold will allow for the elucidation of key SAR trends. The following table presents hypothetical data for a series of analogs to illustrate this process.

Compound IDR¹ (on phenylacetamide)R² (on piperazine)S1R Ki (nM)MAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Microsomal Stability (t½, min)
Parent 4-FH150>10,0005,00045
ANA-01 4-FPyridin-2-yl158,5003,20060
ANA-02 4-FPhenyl25>10,0004,50055
ANA-03 4-F4-Chlorophenyl109,0002,80075
ANA-04 2,4-diFPyridin-2-yl87,5002,50080
ANA-05 4-FH>10,000501,50030
ANA-06 4-FMethyl>10,0002580025

From this hypothetical data, we can infer:

  • Substitution on the piperazine nitrogen (R²) is critical for S1R affinity, with aromatic substituents being favorable (ANA-01 to ANA-04).

  • Electron-withdrawing groups on the R² phenyl ring may enhance S1R potency (ANA-03).

  • Additional fluorine substitution on the phenylacetamide ring (R¹) can further improve S1R affinity (ANA-04).

  • Small alkyl substituents on the piperazine nitrogen may shift the activity towards MAO inhibition (ANA-05, ANA-06).

Conclusion

The this compound scaffold represents a versatile starting point for the development of novel CNS-active agents. The detailed synthetic and screening protocols provided in these application notes offer a robust framework for identifying and optimizing potent and selective modulators of the Sigma-1 receptor and Monoamine Oxidase. A systematic approach to SAR exploration and early ADME profiling will be instrumental in advancing promising candidates towards in vivo efficacy studies and eventual clinical development.

References

  • Mayer, F. P., et al. (2017). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology.
  • Colabufo, N. A., et al. (2009). In Vitro and Ex Vivo Characterization of Sigma-1 and Sigma-2 Receptors: Agonists and Antagonists in Biological Assays. Central Nervous System Agents in Medicinal Chemistry.
  • Farkas, A., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules.
  • Charles River Laboratories. (n.d.). MAO Inhibition in Drug Discovery and Development.
  • Yang, S., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PLOS ONE.
  • Spruce, B. A., et al. (2010). Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. Journal of Pharmacy and Pharmacology.
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
  • Al-Ghananeem, A. M., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry.
  • Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric).
  • Kim, J., et al. (2014). Enzyme Inhibition Assays for Monoamine Oxidase. Journal of Visualized Experiments.
  • Zimecki, M., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie.
  • Al-Otaibi, Y. N., et al. (2021). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-Linked Heterocyclic Scaffolds. ACS Omega.
  • Sharma, P., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry.

Sources

Application Notes and Protocols: N-(4-fluorophenyl)-2-piperazin-1-ylacetamide as a Lead Compound in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Piperazine Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets and their favorable physicochemical properties. The piperazine ring is a quintessential example of such a scaffold.[1][2] Its unique conformational flexibility, basicity, and capacity to improve aqueous solubility and cell permeability make it a cornerstone in the design of novel therapeutics.[1] When incorporated into larger molecular frameworks, the piperazine moiety can significantly influence a compound's pharmacokinetic and pharmacodynamic profile.[1] This guide focuses on N-(4-fluorophenyl)-2-piperazin-1-ylacetamide, a compound that marries the versatile piperazine core with an N-arylacetamide group, a combination often found in potent bioactive molecules.[3][4]

This document will serve as a comprehensive guide for researchers exploring this compound as a lead compound. A lead compound is a chemical entity with promising biological activity that serves as the starting point for further optimization in a drug discovery program.[5][6] We will detail its synthesis, propose a logical workflow for its biological characterization, and outline protocols for its optimization into a potential clinical candidate.[7]

Section 1: Synthesis of this compound

The synthesis of the title compound is a multi-step process that is readily achievable in a standard medicinal chemistry laboratory. The following protocol is a representative method based on established synthetic routes for similar acetamide derivatives.[8]

Protocol 1: Two-Step Synthesis

Step 1: Synthesis of 2-chloro-N-(4-fluorophenyl)acetamide (Intermediate 1)

  • Dissolve 4-fluoroaniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine or pyridine (1.2 equivalents), to the solution.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude intermediate by recrystallization or column chromatography to obtain pure 2-chloro-N-(4-fluorophenyl)acetamide.

Step 2: Synthesis of this compound (Final Compound)

  • Dissolve the intermediate 2-chloro-N-(4-fluorophenyl)acetamide (1 equivalent) and piperazine (2-3 equivalents, with one nitrogen protected, e.g., Boc-piperazine, if selective mono-alkylation is desired, followed by a deprotection step) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

  • Add a base such as potassium carbonate or sodium iodide (catalytic amount) to facilitate the nucleophilic substitution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with water to remove excess piperazine and salts.

  • Dry the organic layer, concentrate, and purify the final product using column chromatography on silica gel.

Section 2: Characterization of a Lead Compound

Once synthesized and purified, the compound must undergo rigorous characterization to establish its potential as a lead. This involves confirming its structure and assessing its drug-like properties.[6][9]

Table 1: Physicochemical and ADMET Profiling
ParameterExperimental MethodDesired Outcome for a Lead Compound
Identity & Purity ¹H NMR, ¹³C NMR, Mass Spectrometry, HPLCStructure confirmed, >95% purity
Solubility Kinetic or thermodynamic solubility assaysAqueous solubility >10 µM
Lipophilicity (LogP/LogD) HPLC-based or shake-flask methodsLogP/LogD in the range of 1-3
Metabolic Stability Incubation with liver microsomes or hepatocytesHalf-life (t½) > 30 minutes
Cell Permeability PAMPA or Caco-2 assaysHigh permeability
Plasma Protein Binding Equilibrium dialysis or ultrafiltrationModerate binding (to avoid sequestration or rapid clearance)

Section 3: Biological Evaluation Workflow

Based on the prevalence of the arylpiperazine and acetamide moieties in oncology and neuroscience drug discovery, a logical first step is to screen this compound against relevant targets in these therapeutic areas.[3][4][10] For instance, many arylpiperazine derivatives are known to interact with G-protein coupled receptors (GPCRs) or inhibit protein kinases.[2][4]

G cluster_0 Initial Screening cluster_1 Hit Identification & Validation cluster_2 Lead Optimization A Synthesized Compound This compound B Broad Panel Screening (e.g., Kinase Panel, GPCR Panel) A->B C Identified 'Hit' Target(s) (e.g., Aurora Kinase B) B->C D In Vitro IC50/EC50 Determination C->D E Cell-based Functional Assays (e.g., Cell Proliferation, Apoptosis) D->E F Structure-Activity Relationship (SAR) Studies E->F G ADMET Profiling of Analogs F->G H In Vivo Efficacy Studies in Animal Models G->H I Preclinical Candidate Selection H->I

Caption: High-level workflow for lead compound evaluation.

Protocol 2: In Vitro Kinase Inhibition Assay (Example Target: Aurora Kinase B)

Recent studies have identified acetamide derivatives as potential inhibitors of Aurora Kinase B (AURKB), a key regulator of mitosis that is often overexpressed in cancer.[11]

  • Assay Principle: Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) or a luminescence-based assay (e.g., ADP-Glo™) to measure the enzymatic activity of recombinant human AURKB.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions (e.g., 10-point, 3-fold serial dilution) to determine the IC50 value.

  • Reaction Setup:

    • In a 384-well plate, add the kinase buffer, the peptide substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a solution of AURKB enzyme and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a detection reagent.

    • Read the plate on a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Cell-Based Proliferation Assay (MTT Assay)

To assess the compound's effect on cancer cell viability, a proliferation assay is essential.[8][12]

  • Cell Culture: Seed human cancer cells (e.g., HCT116, a colon cancer cell line with known AURKB dependency) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

Section 4: Lead Optimization and Structure-Activity Relationship (SAR)

Once initial activity is confirmed, the next step is lead optimization, where the chemical structure of the lead compound is systematically modified to improve its potency, selectivity, and ADMET properties.[5][6]

Caption: Key modification points for SAR studies.

Table 2: Representative SAR Table for Lead Optimization
Compound IDR1 (Substitution on Phenyl Ring)R2 (Substitution on Piperazine)AURKB IC50 (nM)HCT116 GI50 (µM)Microsomal t½ (min)
Lead-001 4-FH50010.245
Analog-A1 2,4-diFH3507.555
Analog-A2 4-ClH4809.840
Analog-A3 4-OCH₃H>10000>5025
Analog-B1 4-F-CH₃60012.165
Analog-B2 4-F-C(O)CH₃4508.975

Data are hypothetical and for illustrative purposes.

The SAR table suggests that electron-withdrawing groups on the phenyl ring (like fluorine) are favorable for activity.[13][14] Modifications at the N4-position of the piperazine can be used to fine-tune pharmacokinetic properties without significantly impacting potency.[1]

Conclusion

This compound represents a promising starting point for a medicinal chemistry campaign. Its straightforward synthesis and the proven utility of its core scaffolds provide a solid foundation for investigation. By following a systematic approach of synthesis, in vitro screening, cellular characterization, and iterative SAR-driven optimization, researchers can effectively explore the therapeutic potential of this and related compounds. The protocols and workflows detailed in this guide offer a comprehensive framework for advancing such a program from a lead compound to a potential preclinical candidate.[7][15]

References

  • EvitaChem. N,N-diethyl-2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide.
  • Patsnap Synapse. (2025). What is lead compound in medicinal chemistry?.
  • Danaher Life Sciences. Lead Optimization in Drug Discovery.
  • Solubility of Things. Lead Compound Identification.
  • Sert-Langeron, C. (2008). Requirements for a lead compound to become a clinical candidate. Frontiers in Bioscience, 13, 2384-2393.
  • ResearchGate. (2008). Requirements for a lead compound to become a clinical candidate.
  • ResearchGate. (2020). The piperazine scaffold for novel drug discovery efforts: the evidence to date.
  • Wang, Y., et al. (2021). Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1386-1397.
  • De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1735-1745.
  • Bentham Science. An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-271.
  • Tang, M. Y., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 836374.
  • Di Vaira, M., et al. (2019). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 24(19), 3583.
  • Singh, P., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. Chemistry Central Journal, 13(1), 94.
  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735.
  • Singh, P., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. BMC Chemistry, 13(1), 94.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-fluorophenyl)-2-piperazin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of N-(4-fluorophenyl)-2-piperazin-1-ylacetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you to overcome common synthetic challenges and improve the yield and purity of your target compound.

Reaction Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the acylation of 4-fluoroaniline with 2-chloroacetyl chloride to form the intermediate, N-(4-fluorophenyl)-2-chloroacetamide. The second step is a nucleophilic substitution reaction where piperazine displaces the chloride on the chloroacetamide intermediate to yield the final product.

Step 1: Amide Formation

4-Fluoroaniline + 2-Chloroacetyl Chloride → N-(4-fluorophenyl)-2-chloroacetamide

Step 2: Nucleophilic Substitution

N-(4-fluorophenyl)-2-chloroacetamide + Piperazine → this compound

This route, while straightforward, presents several opportunities for side reactions and yield loss, which this guide will address in detail.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for achieving high yield in the second step?

A1: The most critical parameter is controlling the stoichiometry to favor mono-alkylation of piperazine. Using a significant excess of piperazine (5-10 equivalents) is the most common and effective strategy to minimize the formation of the di-substituted byproduct.[1][2]

Q2: Can I perform this synthesis as a one-pot reaction?

A2: While technically possible, a one-pot synthesis is not recommended. The conditions for the initial acylation (Step 1) are not fully compatible with the subsequent nucleophilic substitution (Step 2), and this approach often leads to a complex mixture of products and significant purification challenges. Isolating the N-(4-fluorophenyl)-2-chloroacetamide intermediate is the best practice.

Q3: What is the best way to remove excess piperazine after the reaction?

A3: Excess piperazine can be removed by performing an aqueous workup. Piperazine is water-soluble, especially after acidification. Washing the organic layer with a dilute acid (e.g., 1M HCl) will protonate the excess piperazine, causing it to move into the aqueous layer.

Q4: My final product is difficult to crystallize. What can I do?

A4: If the product is an oil or fails to crystallize, it is likely due to impurities. Purification by column chromatography is the most effective method to obtain a pure product. If the product is basic, it can also be precipitated as a hydrochloride salt by treating a solution of the free base with HCl in an organic solvent like dioxane or isopropanol.[3]

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Problem 1: Low Yield in Step 1 (Synthesis of N-(4-fluorophenyl)-2-chloroacetamide)

Question: My yield of N-(4-fluorophenyl)-2-chloroacetamide is consistently low, and the crude product appears discolored. What are the likely causes and solutions?

Answer: Low yields and discoloration in this acylation step typically stem from three main issues: reagent quality, reaction temperature, and side reactions.

  • Causality & Explanation:

    • Reagent Quality: 2-Chloroacetyl chloride is highly reactive and susceptible to hydrolysis if exposed to atmospheric moisture, forming 2-chloroacetic acid, which will not react under these conditions. Similarly, 4-fluoroaniline can oxidize and darken over time if not stored properly.

    • Exothermic Reaction: The reaction between an amine and an acyl chloride is highly exothermic. If the temperature is not controlled (e.g., with an ice bath), the reaction mixture can overheat, leading to polymerization and the formation of colored byproducts.[4]

    • Stoichiometry and Base: An appropriate base, such as triethylamine or pyridine, is crucial to neutralize the HCl generated during the reaction.[4] Without a base, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Solutions & Experimental Workflow:

    Parameter Recommendation Rationale
    Reagent Purity Use freshly opened or distilled 2-chloroacetyl chloride. Ensure 4-fluoroaniline is light in color.To ensure high reactivity and minimize side products.
    Temperature Control Maintain the reaction temperature at 0-5 °C during the addition of 2-chloroacetyl chloride.To control the exothermic reaction and prevent byproduct formation.
    Solvent Use an anhydrous aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).[5]To prevent hydrolysis of the acyl chloride and provide a suitable reaction medium.
    Order of Addition Dissolve 4-fluoroaniline and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in the solvent first. Then, add 2-chloroacetyl chloride (1.1 eq) dropwise.[4]This ensures the generated HCl is immediately neutralized, keeping the aniline nucleophilic.

    Troubleshooting Workflow for Low Yield in Step 1

    step1_troubleshooting start Low Yield in Step 1 check_reagents Check Reagent Quality (Fresh Acyl Chloride?) start->check_reagents check_temp Verify Temperature Control (Maintained at 0-5°C?) start->check_temp check_base Confirm Base Stoichiometry (Used ~1.2 eq?) start->check_base solution_reagents Use Fresh/Distilled Reagents check_reagents->solution_reagents No solution_temp Implement Slow, Dropwise Addition in an Ice Bath check_temp->solution_temp No solution_base Adjust Base to 1.2 eq and Use Anhydrous Solvent check_base->solution_base No

    Caption: Troubleshooting workflow for low yield in amide formation.

Problem 2: Low Yield and Di-substitution in Step 2 (Alkylation of Piperazine)

Question: I'm getting a low yield of my desired product, and LC-MS analysis shows a significant peak corresponding to the di-substituted byproduct. How can I improve the selectivity for mono-substitution?

Answer: The formation of a 1,4-di-substituted byproduct is the most common challenge in this step. Because the second nitrogen on the mono-substituted product is still nucleophilic, it can react with another molecule of the chloroacetamide intermediate. Several strategies can be employed to favor mono-alkylation.[2]

  • Causality & Explanation:

    • Statistical Probability: If the reagents are used in a 1:1 molar ratio, as the reaction progresses, the concentration of the mono-substituted product increases, making it a more likely collision partner for the remaining chloroacetamide.

    • Reaction Conditions: Higher temperatures and concentrated reaction mixtures can increase the rate of the second substitution, leading to more di-substituted product.[1]

  • Solutions & Optimization Strategies:

Strategy Detailed Protocol Scientific Rationale
Use Excess Piperazine Increase the molar ratio of piperazine to N-(4-fluorophenyl)-2-chloroacetamide to between 5:1 and 10:1.Statistically, this makes it far more probable that a molecule of the chloroacetamide will react with an un-substituted piperazine rather than the mono-substituted product.[1][2]
Slow Addition Dissolve the piperazine in the solvent and add a solution of the chloroacetamide dropwise over a period of 30-60 minutes.This maintains a low concentration of the electrophile (chloroacetamide) in the reaction flask, which further favors reaction with the more abundant piperazine.[1]
Lower Temperature Run the reaction at room temperature or even cool it to 0°C initially.Lowering the temperature can decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity.[1]
Choice of Base A mild inorganic base like potassium carbonate (K₂CO₃) can be used as an acid scavenger.The base neutralizes the HCl that is implicitly formed as piperazine hydrochloride reacts, freeing up the piperazine to act as a nucleophile.[6]
Problem 3: Difficult Product Purification

Question: After the aqueous workup, my crude product is an inseparable mixture or an oil. How can I effectively purify this compound?

Answer: Purification issues often arise from residual starting materials (especially excess piperazine) or the presence of the di-substituted byproduct. A multi-step purification strategy is often necessary.

  • Causality & Explanation:

    • Piperazine Residue: Even after an acid wash, some piperazine may remain, especially if the pH was not sufficiently acidic. Piperazine can interfere with crystallization and chromatography.

    • Byproduct Similarity: The di-substituted byproduct has a similar polarity to the desired product, which can make separation by column chromatography challenging if the wrong solvent system is chosen.

  • Purification Workflow:

    purification_workflow start Crude Product Mixture acid_wash 1. Aqueous Workup (Wash with 1M HCl, then NaHCO₃) start->acid_wash extraction 2. Solvent Extraction (e.g., Ethyl Acetate or DCM) acid_wash->extraction drying 3. Dry & Concentrate extraction->drying column 4. Column Chromatography (Silica, DCM/MeOH gradient) drying->column If oily or impure crystallization 5. Crystallization / Salt Formation drying->crystallization If solid column->crystallization final_product Pure Product crystallization->final_product

  • Detailed Purification Steps:

    • Aqueous Workup: After the reaction is complete, dilute the mixture with an organic solvent (like Ethyl Acetate) and wash thoroughly with 1M HCl to remove excess piperazine. Then, wash with saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash.

    • Column Chromatography: If the product is still impure, use flash column chromatography on silica gel. A common eluent system is a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM). The less polar di-substituted byproduct will typically elute before the more polar mono-substituted product.

    • Crystallization/Salt Formation: The purified product can often be crystallized from a solvent system like ethyl acetate/hexanes. Alternatively, for long-term stability and easier handling, forming the dihydrochloride salt is an excellent option. [7]Dissolve the pure free base in a minimal amount of a solvent like methanol or isopropanol and add a solution of HCl in an organic solvent until precipitation is complete.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(4-fluorophenyl)-2-chloroacetamide (Step 1)
  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) to anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath with stirring. [4]3. Slowly add 2-chloroacetyl chloride (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 5 °C. 4. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. [4]8. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization from ethanol/water if necessary.

Protocol 2: Synthesis of this compound (Step 2)
  • In a round-bottom flask, dissolve piperazine (5.0 eq) in a suitable solvent such as acetonitrile or ethanol. Add potassium carbonate (2.0 eq). [6]2. In a separate flask, dissolve N-(4-fluorophenyl)-2-chloroacetamide (1.0 eq) in a minimal amount of the same solvent.

  • Slowly add the chloroacetamide solution to the stirred piperazine mixture at room temperature over 30 minutes. [1]4. Stir the reaction mixture at room temperature for 12-24 hours. Monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Perform the aqueous workup and purification as described in the "Difficult Product Purification" section above.

References

  • BenchChem. (2025). Preventing di-substitution in piperazine N-alkylation reactions. BenchChem Technical Support.
  • Google Patents. (1959).
  • BenchChem. (2025). Technical Support Center: Optimizing Piperazine Synthesis. BenchChem Technical Support.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions with 2-chloro-N-(pyridin-4-yl)acetamide. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Piperazines. BenchChem Technical Support.
  • Dana Bioscience. (n.d.). N-(4-Fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride 1g. Dana Bioscience.
  • ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • Journal of Chemical Education. (2014). A facile amidation of chloroacetyl chloride using DBU.
  • ResearchGate. (2014). What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent.

Sources

Technical Support Center: Troubleshooting Solubility Issues with N-(4-fluorophenyl)-2-piperazin-1-ylacetamide In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with N-(4-fluorophenyl)-2-piperazin-1-ylacetamide in in vitro experimental settings. Our approach is to explain the causal mechanisms behind solubility issues and provide validated, step-by-step protocols to overcome them.

Section 1: Fundamental Questions & Compound Characteristics
Q1: What are the key physicochemical properties of this compound?

Understanding the fundamental properties of a compound is the first step in troubleshooting its behavior in solution. This compound is a small molecule with characteristics that directly influence its solubility.

PropertyValueSource
Molecular Formula C₁₂H₁₆FN₃OPubChem[1]
Molecular Weight 237.27 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Key Structural Feature Contains a basic piperazine ring[2]
Q2: Why is this compound likely to have pH-dependent solubility?

The solubility of this compound is strongly dependent on pH due to the presence of a piperazine ring. The piperazine moiety contains two nitrogen atoms, which are basic. In an aqueous environment, these nitrogens can accept protons (become protonated), acquiring a positive charge.[2][3]

This equilibrium between the uncharged (free base) and charged (protonated salt) forms is dictated by the pH of the solution and the compound's pKa (the pH at which 50% of the compound is in its ionized form).

  • At low pH (acidic conditions): The equilibrium shifts towards the protonated, positively charged form. This ionic form is generally much more soluble in aqueous media.[2][3]

  • At high pH (neutral to basic conditions): The compound exists predominantly as the neutral, free base, which is less polar and therefore less soluble in water.[3]

Standard cell culture media is buffered to a physiological pH of approximately 7.2-7.4, which can be insufficient to maintain the protonated, soluble state of the compound, leading to precipitation.[4][5]

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Neutral/Basic) Protonated Piperazinium Cation (Charged, More Soluble) FreeBase Piperazine Free Base (Neutral, Less Soluble) Protonated->FreeBase + OH⁻ FreeBase->Protonated + H⁺

Caption: pH-dependent ionization of the piperazine moiety.

Section 2: Initial Troubleshooting Steps
Q3: My compound precipitated when I added it to my aqueous assay buffer/media. What's the first thing I should check?

This phenomenon, often called "crashing out," is the most common issue for poorly soluble compounds. It typically occurs when a high-concentration stock solution in an organic solvent is rapidly diluted into an aqueous buffer where the compound's solubility is much lower.[6]

The first step is to review your stock solution preparation and final assay concentration of the organic solvent (co-solvent). The industry standard starting point for solubilizing compounds for in vitro screening is 100% Dimethyl Sulfoxide (DMSO).[7][8]

Q4: What is the correct way to prepare a stock solution of this compound?

A high-concentration, stable stock solution is critical for accurate and reproducible experiments.

Protocol 1: Preparing a High-Concentration DMSO Stock Solution

  • Determine Molecular Weight: The molecular weight of this compound is 237.27 g/mol .[1]

  • Calculation: To prepare a 10 mM stock solution, you will need to weigh out 2.37 mg of the compound for every 1 mL of DMSO.

    • Calculation: 10 mmol/L * 0.001 L * 237.27 g/mol = 0.00237 g = 2.37 mg

  • Dissolution:

    • Weigh the solid compound accurately into a sterile, chemically resistant vial (e.g., glass or polypropylene).

    • Add the calculated volume of 100% anhydrous, cell-culture grade DMSO.

    • Vortex thoroughly for 2-5 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Inspection & Storage: Visually inspect the solution against a light source to ensure there are no undissolved particulates. Store the stock solution at -20°C or -80°C, protected from light and moisture.

Q5: How much DMSO is acceptable in my cell-based assay?

While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations, confounding experimental results.[9][10] It is crucial to keep the final concentration of DMSO in your assay wells as low as possible and to include a "vehicle control" in all experiments. The vehicle control should contain the same final concentration of DMSO as your test wells but without the compound.[8]

Final DMSO Conc.RecommendationPotential Cellular Effects
< 0.1% Ideal: Minimal to no effect on most cell lines.Unlikely to cause artifacts.
0.1% - 0.5% Generally Safe: Widely accepted for most cell-based assays.May cause subtle effects in sensitive cell lines. Vehicle control is mandatory. [8]
0.5% - 1.0% Use with Caution: May cause cytotoxicity, affect membrane permeability, or induce differentiation.[11]Requires careful validation against the vehicle control.
> 1.0% Not Recommended: High probability of significant cytotoxic and off-target effects.[9][11]Data is likely to be unreliable.
Section 3: Systematic Workflow for Solubility Optimization

If you observe precipitation after following the best practices for stock solution preparation and keeping the final DMSO concentration low, a more systematic approach is required.

G start Precipitation Observed in Assay? check_dmso Is final DMSO conc. >0.5%? start->check_dmso Yes success Problem Solved start->success No check_solubility Is final compound conc. above its kinetic solubility limit? check_dmso->check_solubility No reduce_dmso Optimize dilution to lower final DMSO to <0.5% check_dmso->reduce_dmso Yes check_dilution Are you using an intermediate dilution step? check_solubility->check_dilution Yes determine_sol Determine kinetic solubility (Protocol 2) check_solubility->determine_sol Unsure advanced Consider Advanced Strategies (pH, Co-solvents, Formulation) check_dilution->advanced Yes use_intermediate Implement intermediate dilution (Protocol 3) check_dilution->use_intermediate No reduce_dmso->success determine_sol->success use_intermediate->success

Caption: Troubleshooting workflow for addressing compound precipitation.

Q6: How can I systematically determine the solubility limit in my specific assay buffer?

For in vitro assays, the most relevant measurement is kinetic solubility . This is the concentration at which a compound precipitates when a DMSO stock is added to an aqueous buffer, mimicking assay conditions.[8][12]

Protocol 2: Determining Apparent Kinetic Solubility

  • Prepare Stock: Use a 10 mM stock solution in 100% DMSO (Protocol 1).

  • Serial Dilution in DMSO: In a 96-well plate (or microfuge tubes), perform a 2-fold serial dilution of the DMSO stock solution with 100% DMSO to create a range of concentrations (e.g., 10 mM down to ~20 µM).

  • Dilution into Buffer: Add a fixed volume of your specific assay buffer/media to a clear 96-well plate (e.g., 198 µL).

  • Add Compound: Transfer a small volume (e.g., 2 µL) from each well of the DMSO dilution plate into the corresponding wells of the buffer plate. This creates a 1:100 dilution with a final DMSO concentration of 1%. Mix immediately.

  • Incubate & Read: Incubate the plate at room temperature for 1-2 hours. Measure the turbidity (light scattering) using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Analysis: The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit under those conditions.

Q7: My compound still precipitates even when the final DMSO concentration is low. What is the best practice for diluting my stock solution?

A multi-step dilution protocol is the most effective way to prevent precipitation. The key is to avoid the large polarity shock of a 1:1000 dilution from 100% DMSO directly into an aqueous medium.

Protocol 3: Preparing Working Solutions for Cell-Based Assays

This protocol minimizes precipitation by creating an intermediate dilution in cell culture medium.

  • Create Intermediate Dilution: Prepare an intermediate solution by diluting your 10 mM DMSO stock 1:100 into your cell culture medium. For example, add 5 µL of 10 mM stock to 495 µL of medium. This creates a 100 µM intermediate solution with 1% DMSO. Mix thoroughly by pipetting.

  • Perform Serial Dilutions: Using this 100 µM intermediate solution, perform your subsequent serial dilutions directly in cell culture medium. This ensures the DMSO concentration remains constant and low across all final concentrations.

  • Add to Cells: Add the final serially diluted compound solutions to the wells containing cells. The final DMSO concentration will now be well below 1% (depending on the volume added to the cells).

  • Vehicle Control: Crucially, prepare a vehicle control by performing the same dilution steps (1:100, then serial dilutions) using 100% DMSO instead of the compound stock solution.

G stock Step 1: 10 mM Stock in 100% DMSO intermediate Step 2: Intermediate Dilution 1:100 into Culture Medium (Yields 100 µM in 1% DMSO) stock->intermediate serial Step 3: Serial Dilutions Dilute with Culture Medium (DMSO remains constant at 1%) intermediate->serial final_plate Step 4: Add to Cells Final DMSO concentration is now diluted further (e.g., <0.1%) serial->final_plate

Caption: Workflow for preparing working solutions via intermediate dilution.

Section 4: Advanced Strategies
Q8: I've tried optimizing my dilution scheme, but solubility is still too low for the concentrations I need. What are my next options?

If the above methods are insufficient, you can explore formulation strategies. These aim to modify the solution environment or the compound itself to enhance solubility.

  • pH Adjustment: Leverage the basicity of the piperazine ring.[2]

  • Use of Co-solvents & Excipients: Introduce other solubilizing agents.[7][13]

  • Advanced Formulations: Consider complexation or particle size reduction.[6][14]

Q9: How do I use pH to my advantage?

Since the protonated form of the compound is more soluble, preparing solutions in a slightly acidic buffer can be effective.

  • Strategy: Prepare an intermediate dilution or a concentrated aqueous stock in a biocompatible acidic buffer (e.g., citrate buffer at pH 4-5).

  • Caution: The final pH in the assay well must remain within the tolerated physiological range for your cells (typically 7.2-7.4).[5][15] The buffering capacity of your cell culture medium will help neutralize the small volume of acidic solution added, but this must be verified. Always measure the final pH of your highest concentration well to ensure it is not cytotoxic.

Q10: What other co-solvents or excipients can I consider?

Several additives can be used to increase the aqueous solubility of hydrophobic compounds. These should always be tested for compatibility with your specific assay and cell type, with appropriate vehicle controls.

AgentClassMechanismTypical Conc.Considerations
PEG 400 Co-solventIncreases solubility by reducing solvent polarity.[13]1-10%Generally low toxicity, but can be viscous.
Ethanol Co-solventWater-miscible organic solvent.[7]< 1%Can be more cytotoxic than DMSO for some cell lines.[9]
Tween-20/80 SurfactantForms micelles that encapsulate the hydrophobic drug.[13][16]0.01-0.1%Can interfere with assays involving protein-protein interactions or membrane dynamics.
Hydroxypropyl-β-cyclodextrin Complexation AgentEncapsulates the drug in its hydrophobic core, presenting a hydrophilic exterior.[2][13][14]1-5%Very effective and generally low toxicity. Can sometimes alter drug availability.
Section 5: Frequently Asked Questions (FAQs)

Q11: What is the difference between kinetic and thermodynamic solubility, and which one matters for my assay? A: Thermodynamic solubility is the true equilibrium solubility of a compound, measured by adding an excess of solid to a solvent and allowing it to equilibrate for an extended period (e.g., 24-48 hours).[8] Kinetic solubility is measured by observing the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.[8][12][17] For most in vitro biological assays, kinetic solubility is the more pertinent measure because it reflects the likelihood of a compound precipitating under the rapid, non-equilibrium conditions of the experiment.[18]

Q12: My compound is the hydrochloride salt form. Does this mean it should be soluble? A: A salt form (e.g., hydrochloride, mesylate) is designed to improve aqueous solubility and dissolution rate compared to the free base.[2][7] While it will almost certainly be more soluble than the free base, it does not guarantee complete solubility at high concentrations in a buffered solution at physiological pH (~7.4), where some of the salt may convert back to the less soluble free base. The troubleshooting steps outlined above are still applicable.

Q13: My frozen DMSO stock solution appears cloudy or has crystals after thawing. What should I do? A: This indicates the compound has precipitated out of the DMSO, likely due to the compound's concentration exceeding its solubility limit in DMSO at low temperatures or from absorption of water. Before use, you must re-dissolve the compound completely. Warm the vial in a 37°C water bath and vortex vigorously until the solution is perfectly clear. If it does not fully re-dissolve, the stock solution may be supersaturated and should be remade at a lower concentration.

References
  • PubChem. (n.d.). N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide. National Center for Biotechnology Information.
  • Various Authors. (2014). How to enhance drug solubility for in vitro assays? ResearchGate.
  • Various Authors. (2024). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.
  • Jadhav, N., et al. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC - NIH.
  • Bevan, C. D., & Lloyd, R. S. (2000). In Vitro Solubility Assays in Drug Discovery. Bentham Science Publishers.
  • Protheragen. (n.d.). Solubilizer Excipients.
  • Dutcher, J. S., & Stevens, K. R. (1981). The effect of solvents on drug metabolism in vitro. PubMed - NIH.
  • Thermo Fisher Scientific. (2023). Lab Talk Episode #4: The importance of maintaining pH stability in cell culture. YouTube.
  • Hansen, E. W., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility.
  • Various Authors. (2024). In Vitro Solubility Assays in Drug Discovery | Request PDF. ResearchGate.
  • HuanKai Group. (2024). The Impact of pH on Cell Culture Media.
  • Wang, S., et al. (2021). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. ResearchGate.
  • Scientific Bioprocessing, Inc. (n.d.). pH In Cell Culture - How Does pH Buffered Culture Media Work?
  • Various Authors. (2018). A library of 13 piperazine compounds were studied for intestinal... ResearchGate.
  • Captivate Bio. (n.d.). Understanding pH and Osmolality in Cell Culture Media.
  • Patel, T., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.

Sources

Technical Support Center: Minimizing Off-Target Effects of N-(4-fluorophenyl)-2-piperazin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Specificity of a Novel Phenylpiperazine Compound

This guide provides a robust framework for proactively identifying, characterizing, and minimizing the off-target effects of N-(4-fluorophenyl)-2-piperazin-1-ylacetamide. The principles and protocols detailed here are designed to ensure the data you generate is both accurate and reproducible.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a major concern with my compound?

A1: Off-target effects are the unintended interactions of your compound, this compound, with proteins or other biomolecules that are not its intended target.[2] These interactions are problematic for several reasons:

  • Misinterpretation of Data: An observed phenotype might be incorrectly attributed to the inhibition of the intended target when it is actually caused by an off-target interaction.

  • Toxicity: Engagement with unintended targets can disrupt normal cellular processes, leading to cytotoxicity.[4]

  • Poor Translatability: Findings based on a non-specific compound are less likely to be successfully translated into a clinical setting.

The N-arylpiperazine scaffold, present in your compound, is known to have activity at various receptors, making a thorough investigation of specificity essential.[1][5]

Q2: I'm seeing an effect in my assay. How do I begin to confirm it's an "on-target" effect?

A2: The first step is to move beyond a single-point confirmation. A true on-target effect should be verifiable through multiple, independent methods. Key initial strategies include:

  • Dose-Response Correlation: Demonstrate that the observed biological effect is dependent on the concentration of this compound.

  • Use of Controls: Compare the effect of your active compound to a structurally similar but biologically inactive analog.[6] If an inactive analog does not produce the same effect, it strengthens the case for a specific, on-target mechanism.

  • Orthogonal Validation: Use a second, structurally unrelated inhibitor that targets the same protein.[2] If both distinct compounds yield the same phenotype, the likelihood of it being a true on-target effect increases significantly.

Q3: What is the single most important experimental variable I should control to minimize off-target effects?

A3: Concentration. Most off-target interactions have a lower binding affinity than the on-target interaction. Therefore, using the lowest effective concentration of this compound is the most critical factor in minimizing off-target binding.[7] Always perform a dose-response experiment to determine the EC50 (or IC50) and use a concentration at or near this value (e.g., 1x to 10x EC50) for your experiments. Avoid using excessively high concentrations, as this dramatically increases the probability of engaging unintended targets.

Q4: Should I consider computational screening for this compound?

A4: Yes, computational or in silico methods can be a powerful predictive tool.[8] These approaches screen the structure of your compound against databases of known protein binding sites to predict potential off-target interactions.[9][10] While not a substitute for experimental validation, in silico screening can help you prioritize which potential off-targets (e.g., which kinase families or GPCRs) to investigate experimentally.

Troubleshooting Guide: Common Issues & Solutions
ProblemProbable Cause(s)Recommended Solution(s)
High Cellular Toxicity Observed at Expected Efficacious Dose 1. Potent off-target effect on an essential protein. 2. Poor compound selectivity.1. Perform a Cytotoxicity Assay: Run a standard cell viability assay (e.g., MTT, XTT) to determine the CC50 (50% cytotoxic concentration) and compare it to your EC50. A good inhibitor should have a large therapeutic window (high CC50/EC50 ratio).[11] 2. Broad-Spectrum Profiling: Screen the compound against a panel of relevant targets, such as a commercial kinase panel, to identify unintended activities.[4][12] 3. Reduce Concentration: Re-run the experiment at a lower concentration, if possible.
Inconsistent Results Across Different Cell Lines 1. Cell-line specific expression of the intended target. 2. Cell-line specific expression of off-target proteins.1. Characterize Protein Expression: Use Western blot or qPCR to quantify the expression level of your intended target and any known high-probability off-targets in each cell line.[4] 2. Choose Appropriate Models: Select cell lines with high expression of the on-target protein and low or no expression of problematic off-targets.[2]
Phenotype from Compound Does Not Match Genetic Knockdown (CRISPR/RNAi) 1. The compound's effect is primarily driven by off-target binding. 2. Incomplete genetic knockdown or knockout. 3. The compound has a secondary mechanism (polypharmacology) that contributes to the phenotype.1. This is a critical result suggesting off-target activity. The gold standard for validation is that the pharmacological effect mimics the genetic perturbation.[2][13] 2. Verify Knockdown/Knockout: Confirm by Western blot or qPCR that the target protein level is significantly reduced in your genetic model. 3. Perform Off-Target Identification: Use methods like chemical proteomics or thermal proteome profiling to identify the actual binding partners of your compound in the cell.[14][15]
Discrepancy Between Biochemical (Enzyme) and Cellular Activity 1. Poor cell permeability of the compound. 2. Rapid metabolism or efflux of the compound from the cell.1. Assess Cell Permeability: Use an assay (e.g., parallel artificial membrane permeability assay - PAMPA) to determine if the compound can effectively cross the cell membrane.[11] 2. Evaluate Compound Stability: Measure the stability of the compound in cell culture medium and in the presence of cell lysates over time using LC-MS.
Visualization of Key Workflows
Workflow for Off-Target Effect Mitigation

This diagram outlines the systematic process a researcher should follow to validate the specificity of this compound.

Off_Target_Workflow cluster_initial Phase 1: Initial Characterization cluster_validation Phase 2: Specificity Validation cluster_profiling Phase 3: Broad-Spectrum Profiling A Determine On-Target Potency (Biochemical IC50) B Determine Cellular Efficacy (Cell-based EC50) A->B Correlate? C Dose-Response Confirmation in Phenotypic Assay B->C G In Silico Off-Target Prediction B->G Predict D Test Inactive Control Compound C->D Compare Phenotype E Test Orthogonal Inhibitor C->E Compare Phenotype F Genetic Validation (CRISPR/RNAi) D->F Confirm with Genetics E->F Confirm with Genetics J Conclusion: On-Target Effect Validated F->J Phenotype Matches? H Biochemical Selectivity Screen (e.g., Kinase Panel) G->H Guide Experiment I Proteome-Wide ID (e.g., Thermal Profiling) H->I Investigate Hits

Caption: A systematic workflow for validating on-target activity and identifying off-target effects.

On-Target vs. Off-Target Binding

This diagram illustrates the fundamental concept of inhibitor specificity at the molecular level.

Binding_Concept cluster_on_target On-Target Scenario (High Affinity) cluster_off_target Off-Target Scenario (Low Affinity) Inhibitor1 Inhibitor (Low Conc.) Target Intended Target Inhibitor1->Target Binds Tightly (High Specificity) Inhibitor2 Inhibitor (High Conc.) OffTarget Unintended Protein Inhibitor2->OffTarget Binds Weakly (Low Specificity)

Caption: Conceptual difference between on-target and off-target binding based on affinity and concentration.

Key Experimental Protocols
Protocol 1: Cellular Target Engagement Assay (Western Blot)

This protocol validates that this compound engages its intended target inside the cell by assessing the phosphorylation state of a known downstream substrate.

Objective: To determine if the compound inhibits the target's activity in a cellular context.

Materials:

  • Appropriate cell line expressing the target protein.

  • This compound (active compound).

  • Inactive control compound (structurally similar, but biologically inert).

  • Primary antibody for the phosphorylated substrate (p-Substrate).

  • Primary antibody for the total substrate (Total-Substrate).

  • Loading control antibody (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Cell Seeding: Plate cells at an optimal density in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the active compound (e.g., from 0.1x to 100x the EC50) and a high concentration of the inactive control. Treat cells for the desired duration (e.g., 1-4 hours). Include a vehicle-only control (e.g., DMSO).[11]

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the p-Substrate primary antibody overnight at 4°C.

  • Detection:

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Apply the chemiluminescent substrate and image the blot.

  • Stripping and Re-probing: Strip the membrane and re-probe with the Total-Substrate antibody, and subsequently, the loading control antibody to ensure equal protein loading.[4]

  • Data Analysis: Quantify the band intensities. A successful on-target effect will show a dose-dependent decrease in the p-Substrate/Total-Substrate ratio with the active compound but not with the inactive control or vehicle.

Protocol 2: Broad-Spectrum Kinase Selectivity Profiling

Since many inhibitors with amide and piperazine cores can interact with the highly conserved ATP-binding pocket of kinases, this assay is crucial for identifying unintended kinase inhibition.[7][16]

Objective: To determine the selectivity of this compound against a large panel of protein kinases.

Methodology: This experiment is typically performed by a specialized contract research organization (CRO) that maintains a large panel of recombinant kinases.

General Workflow:

  • Compound Submission: Prepare a high-concentration stock solution of your compound in DMSO (e.g., 10 mM) and submit it to the CRO.

  • Primary Screen: The compound is first tested at a single, high concentration (e.g., 10 µM) against a panel of hundreds of kinases (e.g., >400).[4] The percent inhibition is measured for each kinase.

  • Hit Confirmation (IC50 Determination): For any kinases that show significant inhibition (e.g., >70%) in the primary screen, a follow-up dose-response experiment is performed to determine the precise IC50 value.[7]

  • Data Analysis: The results are typically provided as a selectivity score or a visual representation (e.g., a dendrogram) showing the on-target and off-target hits. This allows you to quantify the selectivity of your compound and identify any off-target kinases that may need further investigation.

References
  • Benchchem. (n.d.). Technical Support Center: Proactive Strategies to Minimize Off-Target Effects of Small Molecule Inhibitors.
  • Benchchem. (n.d.). Guarding Against Unforeseen Targets: A Guide to Validating the Kinase Inhibitor Specificity of Phenprocoumon.
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. (PNAS link provided is related but this is a more direct citation style).
  • ACS Fall 2025. (2025). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development.
  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. (Link to a related guide is provided).
  • AbbVie. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data.
  • Chambers, M. S., et al. (2000). Synthesis and functional activity of (2-aryl-1-piperazinyl)-N-(3-methylphenyl)acetamides: selective dopamine D4 receptor agonists. Journal of medicinal chemistry, 43(21), 3817-3827.
  • Benchchem. (n.d.). Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays.
  • Wang, Y., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 16(11), 1279-1289.
  • Xie, L., et al. (2011). Structure-based systems biology for analyzing off-target binding. Current opinion in structural biology, 21(2), 167-175.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • CAS. (n.d.). Understanding the implications of off-target binding for drug safety and development.
  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?
  • Di Pietro, O., et al. (2007). N-arylpiperazinyl-N'-propylamino derivatives of heteroaryl amides as functional uroselective alpha 1-adrenoceptor antagonists. Journal of medicinal chemistry, 50(23), 5645-5656.
  • Fricker, S. P., et al. (2012). Discovery of novel N-aryl piperazine CXCR4 antagonists. Bioorganic & medicinal chemistry letters, 22(13), 4342-4347.
  • MDPI. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules.
  • Fermenter China. (n.d.). Discover Inactive Meaning in Biotechnology.
  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science translational medicine, 11(509), eaaw8412.
  • PubChem. (n.d.). N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide. National Center for Biotechnology Information.
  • Dana Bioscience. (n.d.). N-(4-Fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride 1g.

Sources

Technical Support Center: N-(4-fluorophenyl)-2-piperazin-1-ylacetamide Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for N-(4-fluorophenyl)-2-piperazin-1-ylacetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common challenges related to enhancing the oral bioavailability of this compound. The guide provides a series of frequently asked questions for foundational knowledge and detailed troubleshooting sections with step-by-step protocols for specific experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses preliminary questions you might have before embarking on extensive formulation or modification strategies.

Question 1: What are the primary factors that typically limit the oral bioavailability of a piperazine-based compound like this compound?

Answer: The bioavailability of piperazine derivatives is often governed by three key factors:

  • Aqueous Solubility: The piperazine moiety provides a basic nitrogen atom, suggesting that the compound's solubility will be highly dependent on pH. While it may be soluble in the acidic environment of the stomach, it can precipitate in the more neutral pH of the small intestine, which is the primary site for drug absorption. The overall molecule, with its fluorophenyl and acetamide groups, may possess significant lipophilicity, leading to poor solubility in aqueous gastrointestinal fluids.[1][2]

  • Membrane Permeability: For a drug to be absorbed, it must pass through the lipid membranes of the intestinal epithelial cells. While the lipophilicity of your compound may suggest adequate permeability, factors like molecular size, hydrogen bonding capacity, and potential efflux by transporters like P-glycoprotein can limit its passage.[3][4]

  • First-Pass Metabolism: After absorption from the gut, the drug travels via the portal vein to the liver before reaching systemic circulation.[5] The liver is rich in metabolic enzymes, particularly the Cytochrome P450 (CYP) family. Piperazine rings are known substrates for various CYP isoenzymes (e.g., CYP2D6, CYP3A4), which can extensively metabolize the drug, reducing the amount of active compound that reaches the bloodstream.[6][7][8]

Question 2: How can I get a preliminary assessment of which factor is my primary obstacle?

Answer: A systematic preliminary characterization is crucial. This involves determining the compound's position within the Biopharmaceutics Classification System (BCS), which classifies drugs based on their aqueous solubility and intestinal permeability.[9]

  • BCS Class I: High Solubility, High Permeability

  • BCS Class II: Low Solubility, High Permeability

  • BCS Class III: High Solubility, Low Permeability

  • BCS Class IV: Low Solubility, Low Permeability

To classify your compound, you will need to perform solubility studies across a physiological pH range (1.2 to 6.8) and assess its permeability, typically using a Caco-2 cell monolayer assay.[10] The results will guide your strategy: for a BCS Class II compound, the focus is on improving solubility, whereas for a Class III compound, enhancing permeability is the priority.[11]

Question 3: Are there any inherent properties of piperazine derivatives I should be aware of during formulation?

Answer: Yes. The two nitrogen atoms in the piperazine ring can be protonated, which allows for the formation of salts (e.g., dihydrochloride salts) that often exhibit significantly higher aqueous solubility than the free base.[12][13] However, this solubility advantage can be lost upon entering the higher pH of the intestine. Additionally, the piperazine scaffold is a common pharmacophore in many clinically successful drugs, but it can also be a metabolic liability.[1][14] Understanding the metabolic stability of your specific derivative early on is critical.[15]

Part 2: Troubleshooting Guides & Experimental Protocols

This section is designed to address specific experimental challenges. For each problem, we outline diagnostic questions, propose strategies, and provide detailed protocols.

Troubleshooting Issue 1: Low Aqueous Solubility & Dissolution Rate

If your compound is likely BCS Class II or IV, enhancing its solubility and dissolution is the primary goal.

Diagnostic Questions:

  • Have you determined the compound's solubility at pH 1.2, 4.5, and 6.8?

  • Does the compound precipitate when transitioning from an acidic to a neutral pH?

  • Is the dissolution rate of the crystalline solid form too slow to allow for complete dissolution during gastrointestinal transit time?

Causality: The Noyes-Whitney equation dictates that the dissolution rate is directly proportional to the surface area of the drug particles.[16] By reducing the particle size from micrometers to nanometers, you dramatically increase the surface area-to-volume ratio, which can lead to a significant enhancement in dissolution velocity and saturation solubility.[17]

Experimental Protocol: Preparation of a Nanosuspension via Wet Media Milling

This protocol outlines a common top-down approach to produce a drug nanosuspension.

  • Preparation of Milling Media:

    • Prepare a sterile aqueous solution containing a stabilizer. A combination of a polymeric stabilizer (e.g., hydroxypropyl methylcellulose, HPMC) and a surfactant (e.g., Polysorbate 80, Sodium Lauryl Sulfate) is often effective for electrosteric stabilization.[16] A typical starting concentration is 1-2% w/v for the polymer and 0.1-0.5% w/v for the surfactant.

  • Slurry Formation:

    • Disperse a pre-determined amount of this compound (e.g., 5-10% w/v) into the stabilizer solution to form a coarse suspension (slurry).

  • Milling Process:

    • Add the slurry to a milling chamber containing milling beads (e.g., yttrium-stabilized zirconium oxide beads, 0.1-0.5 mm in diameter).

    • Set the milling parameters on the planetary ball mill or similar device (e.g., milling speed, temperature, and duration). This step requires optimization; start with a moderate speed for 6-12 hours, ensuring the temperature is controlled to prevent degradation.

  • Particle Size Analysis:

    • Periodically withdraw samples and measure the particle size distribution using Dynamic Light Scattering (DLS) or Laser Diffraction (LD).

    • Continue milling until the desired particle size (typically < 500 nm with a narrow polydispersity index, PDI < 0.3) is achieved.

  • Separation and Storage:

    • Separate the nanosuspension from the milling beads via filtration or decanting.

    • Store the final nanosuspension at 4°C. Characterize its physical stability over time by monitoring particle size and for signs of crystal growth.

Causality: Crystalline materials require energy to break their lattice structure before they can dissolve. The amorphous state, which lacks long-range molecular order, is a higher energy state and thus exhibits greater apparent solubility and faster dissolution rates compared to its crystalline counterpart.[18][19] In an ASD, the drug is molecularly dispersed within a hydrophilic polymer matrix, which helps stabilize the amorphous form and prevents recrystallization.[20]

Experimental Protocol: Preparation of an ASD via Spray Drying

  • Solution Preparation:

    • Select a suitable water-soluble polymer (e.g., Povidone K30, HPMC-AS, or Soluplus®). The choice depends on drug-polymer miscibility, which can be predicted using solubility parameters or assessed via film-casting studies.

    • Dissolve both this compound and the chosen polymer in a common volatile solvent (e.g., methanol, acetone, or a mixture). Typical drug-to-polymer ratios range from 1:1 to 1:9 by weight.

  • Spray Drying Process:

    • Set the parameters for the spray dryer: inlet temperature, atomization gas flow rate, and solution feed rate. These parameters are critical and must be optimized to ensure complete solvent evaporation without causing thermal degradation of the compound.

    • Pump the drug-polymer solution through the atomizer nozzle into the drying chamber. The hot gas rapidly evaporates the solvent, leaving behind a dry powder of the solid dispersion.

  • Powder Collection & Characterization:

    • Collect the resulting powder from the cyclone separator.

    • Confirm the amorphous nature of the drug within the dispersion using Differential Scanning Calorimetry (DSC) (absence of a melting endotherm) and Powder X-Ray Diffraction (PXRD) (presence of a halo pattern instead of sharp Bragg peaks).

  • Dissolution Testing:

    • Perform in vitro dissolution studies on the ASD powder and compare the dissolution profile to that of the pure crystalline drug. The test should be conducted in biorelevant media (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid) to predict in vivo performance.

Strategy Comparison for Solubility Enhancement Advantages Disadvantages
Nanosuspension Applicable to many drugs; high drug loading possible; can be formulated for oral or parenteral routes.[21]Physical instability (particle aggregation, crystal growth); manufacturing can be energy-intensive.[16]
Amorphous Solid Dispersion Significant increase in apparent solubility and dissolution rate; potential for supersaturation.[19]Physical instability (recrystallization); requires careful polymer selection; potential for drug degradation at high processing temperatures.[11]
Troubleshooting Issue 2: Poor Membrane Permeability

If your compound is likely BCS Class III or IV, improving its ability to cross the intestinal epithelium is the key challenge.

Diagnostic Questions:

  • What is the calculated LogP (cLogP) of the compound? (A value between 1 and 3 is often optimal for passive diffusion).

  • Have you performed a Caco-2 permeability assay? Is the apparent permeability coefficient (Papp) low (<1 x 10⁻⁶ cm/s)?

  • Is the efflux ratio in the Caco-2 assay high (>2), suggesting it is a substrate for efflux transporters?

Causality: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound.[22] This approach can be used to temporarily mask polar functional groups that hinder membrane permeability, thereby increasing lipophilicity and facilitating passive diffusion across the intestinal membrane.[23][24] For your compound, the secondary amine on the piperazine ring is a potential site for modification.

Hypothetical Prodrug Design: Acyloxymethyl Ether Prodrug

  • Design Rationale: Attaching a lipophilic, enzyme-labile promoiety to the piperazine nitrogen can increase the overall lipophilicity of the molecule. An acyloxymethyl group is a classic choice as it is readily cleaved by ubiquitous esterase enzymes in the intestinal wall and blood to release the parent drug.[11]

  • Synthetic Route (Conceptual):

    • The secondary amine of this compound can be reacted with an acyloxymethyl halide (e.g., pivaloyloxymethyl chloride) under basic conditions to form the corresponding N-acyloxymethyl prodrug.

  • Evaluation Workflow:

    • Confirm Increased Lipophilicity: Measure the LogP or LogD of the prodrug and compare it to the parent compound.

    • Assess Permeability: Perform a Caco-2 permeability assay. The prodrug should exhibit a significantly higher Papp value than the parent drug.

    • Verify Bioconversion: Incubate the prodrug in human plasma and/or intestinal homogenates (S9 fraction) and monitor the release of the parent drug over time using LC-MS/MS. This confirms that the promoiety is cleaved to liberate the active molecule.

Troubleshooting Issue 3: High First-Pass Metabolism

If your compound shows good solubility and permeability but still has low oral bioavailability, extensive first-pass metabolism in the gut wall and/or liver is the likely culprit.

Diagnostic Questions:

  • Have you performed an in vitro metabolic stability assay using liver microsomes or hepatocytes? Is the intrinsic clearance high?

  • Have you identified the major metabolites? Is the piperazine ring a primary site of metabolic attack (e.g., N-dealkylation, ring oxidation)?

Causality: The lymphatic system provides an alternative absorption pathway that bypasses the portal circulation and, consequently, first-pass metabolism in the liver.[25] Highly lipophilic drugs (LogP > 5) formulated in lipid-based systems, particularly those containing long-chain fatty acids, can be incorporated into chylomicrons within enterocytes and absorbed into the lymphatic vessels.[26]

Experimental Protocol: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and cosolvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as gastrointestinal fluids.[18][20]

  • Excipient Screening:

    • Solubility Study: Determine the solubility of this compound in various lipid excipients. Include long-chain triglycerides (e.g., sesame oil, olive oil), medium-chain triglycerides (e.g., Capryol™ 90), surfactants (e.g., Kolliphor® RH 40, Tween® 80), and cosolvents (e.g., Transcutol® HP, PEG 400).[26][27][28]

  • Ternary Phase Diagram Construction:

    • Select the oil, surfactant, and cosolvent in which the drug shows the best solubility.

    • Construct a ternary phase diagram to identify the range of compositions that form a stable and robust microemulsion upon dilution. This is done by titrating mixtures of the oil and surfactant/cosolvent with water and observing the resulting emulsion for clarity and stability.

  • Formulation Preparation:

    • Select a composition from the optimal region of the phase diagram.

    • Dissolve the drug in the oil/cosolvent mixture with gentle heating and stirring.

    • Add the surfactant and mix until a clear, homogenous solution is formed.

  • Characterization:

    • Self-Emulsification Test: Add the SEDDS formulation to water or simulated gastric/intestinal fluid under gentle agitation and observe the time it takes to emulsify and the resulting droplet size (ideally < 200 nm).

    • Droplet Size and Zeta Potential: Measure the droplet size and polydispersity index of the resulting emulsion using DLS.

    • In Vitro Lipolysis: Perform an in vitro lipolysis test to simulate digestion and ensure the drug remains solubilized in the mixed micelles formed during the process.

Hypothetical Improvement Data Parameter Unformulated Compound Optimized SEDDS Formulation
Solubility Apparent Solubility in FaSSIF5 µg/mL> 500 µg/mL (in emulsion)
Permeability Caco-2 Papp (A→B)8 x 10⁻⁶ cm/s12 x 10⁻⁶ cm/s
Metabolic Stability t₁/₂ in Human Liver Microsomes15 min15 min (intrinsic property)
Bioavailability Oral Bioavailability (Rat Model)8%45%

Part 3: Visualization & Diagrams

Decision Workflow for Bioavailability Enhancement

This diagram provides a logical pathway for selecting an appropriate strategy based on initial characterization data.

G start Start: Characterize Compound (Solubility, Permeability, Metabolism) bcs Determine BCS Class start->bcs class2 BCS Class II (Low S, High P) bcs->class2 Low S, High P class3 BCS Class III (High S, Low P) bcs->class3 High S, Low P class4 BCS Class IV (Low S, Low P) bcs->class4 Low S, Low P metabolism High First-Pass Metabolism? class2->metabolism perm_strat Focus on Permeability Enhancement: - Prodrug Strategy - Permeation Enhancers class3->perm_strat combo_strat Combine Solubility & Permeability Strategies: - Prodrug in Nanosuspension - Prodrug in SEDDS class4->combo_strat sol_strat Focus on Solubility Enhancement: - Nanosuspensions - Amorphous Solid Dispersions - Lipid Formulations (SEDDS) metabolism->sol_strat No lymph_strat Consider Lymphatic Targeting: - High-Fat SEDDS/SMEDDS - Solid Lipid Nanoparticles metabolism->lymph_strat Yes end Evaluate in vivo sol_strat->end perm_strat->end combo_strat->end lymph_strat->end

Caption: Decision tree for selecting a bioavailability enhancement strategy.

Experimental Workflow for Nanosuspension Development

This diagram illustrates the key steps from preparation to characterization of a nanosuspension.

G prep 1. Prepare Stabilizer Solution slurry 2. Create Coarse Slurry with API prep->slurry mill 3. Wet Media Milling (Optimize Time/Speed) slurry->mill analyze 4. In-Process Control: Particle Size Analysis (DLS) mill->analyze check Size < 500 nm PDI < 0.3? analyze->check check->mill No, continue milling separate 5. Separate Beads from Suspension check->separate Yes char 6. Final Characterization: - PXRD (Crystallinity) - SEM (Morphology) - Stability Studies separate->char

Caption: Workflow for developing and testing a nanosuspension formulation.

Mechanism of Prodrug Strategy to Bypass First-Pass Metabolism

This diagram shows how a prodrug can enhance delivery by masking a metabolic site and improving absorption.

G cluster_gut GI Lumen & Intestinal Wall cluster_circulation Circulation prodrug Administered Prodrug (Lipophilic, Metabolically Masked) absorb Enhanced Passive Diffusion Across Epithelium prodrug->absorb cleavage Esterase-Mediated Cleavage in Enterocyte absorb->cleavage parent_drug Parent Drug Released cleavage->parent_drug portal Portal Vein to Liver parent_drug->portal Some lymph Lymphatic System parent_drug->lymph Some (if very lipophilic) systemic Systemic Circulation (Higher Bioavailability) portal->systemic Reduced First-Pass Effect lymph->systemic Bypasses Liver

Caption: Prodrug strategy to enhance absorption and bypass first-pass metabolism.

References

  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
  • PubMed. (2014). Prodrug strategies for enhancing the percutaneous absorption of drugs.
  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
  • Hilaris Publisher. (2024). Nanotechnology-based Drug Formulations for Enhanced Oral Bioavailability and Controlled Release.
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • MDPI. (n.d.). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs.
  • NIH PMC. (n.d.). Nanoparticles for oral delivery: design, evaluation and state-of-the-art.
  • NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Gattefossé. (n.d.). Excipients for solubility and bioavailability enhancement.
  • NIH PMC. (n.d.). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory.
  • Slideshare. (n.d.). Excipients for solubility dissolution and permeation enhancement.
  • Lubrizol. (n.d.). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
  • SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY.
  • PubMed Central. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • Core Pioneer. (n.d.). The Significance of Piperazine Derivatives in Modern Drug Discovery.
  • PubMed. (n.d.). Metabolic interactions with piperazine-based 'party pill' drugs.
  • ACS Publications. (2019). Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. ACS Biomaterials Science & Engineering.
  • Canadian Society of Pharmacology and Therapeutics. (n.d.). First-pass effect.
  • ResearchGate. (2025). Metabolic interactions with piperazine-based 'party pill' drugs.
  • Walsh Medical Media. (2023). Study of First-Pass Metabolism and its Uses.
  • ResearchGate. (2024). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Dana Bioscience. (n.d.). N-(4-Fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride 1g.
  • Thieme. (2025). A Decade of Piperazine-Based Small Molecules Approved by US FDA: Exploring the Medicinal Chemistry Impact of this. Synlett, 36, 2802–2818.
  • NIH PMC. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile.
  • NIH PMC. (n.d.). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors.

Sources

Identifying and removing impurities from N-(4-fluorophenyl)-2-piperazin-1-ylacetamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of N-(4-fluorophenyl)-2-piperazin-1-ylacetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on the identification, mitigation, and removal of process-related impurities. Ensuring the purity of any active pharmaceutical ingredient (API) is critical for its safety, efficacy, and regulatory compliance.[1][2] This document provides expert-driven insights and actionable protocols to help you achieve a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound?

The most common and direct method for synthesizing this molecule is a nucleophilic substitution reaction. It involves reacting 2-chloro-N-(4-fluorophenyl)acetamide (the electrophile) with piperazine (the nucleophile).[3][4] Typically, the reaction is carried out in a suitable solvent, often with a base to scavenge the hydrochloric acid byproduct, and may be heated to ensure a reasonable reaction rate.

Q2: What are the primary sources of impurities in this synthesis?

Impurities can arise from several stages of the manufacturing process.[2] For this specific synthesis, they can be broadly categorized as:

  • Starting Materials: Unreacted 2-chloro-N-(4-fluorophenyl)acetamide and piperazine.

  • By-products: Compounds formed from side reactions, most notably the bis-alkylation of piperazine.

  • Intermediates: Incomplete reactions leading to the presence of intermediates.

  • Reagents and Solvents: Residual bases, catalysts, or solvents used during the reaction and purification steps.[5]

Q3: Why is controlling the stoichiometry of piperazine so critical?

Piperazine has two secondary amine functional groups, both of which are nucleophilic. If the molar ratio of 2-chloro-N-(4-fluorophenyl)acetamide to piperazine is too high (e.g., 1:1 or greater), there is a significant risk of one piperazine molecule reacting with two molecules of the chloro-acetamide. This leads to the formation of a dimeric, high-molecular-weight impurity, 1,4-bis(2-(N-(4-fluorophenyl)acetamido))piperazine . To minimize this, a molar excess of piperazine (typically 3 to 6 equivalents) is used to statistically favor the mono-alkylation product.[4]

Q4: What are the recommended analytical techniques for identifying and quantifying impurities?

A robust impurity profile requires a combination of analytical methods.[5]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying the main product from its impurities.[2][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of unknown peaks observed in the HPLC chromatogram, which helps in proposing impurity structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the final product and can help identify and characterize major impurities if their concentration is sufficient.

  • Gas Chromatography (GC): Primarily used for detecting and quantifying residual solvents.[2]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your synthesis and purification workflow.

Problem: My LC-MS analysis shows a major impurity peak with a mass of M+187 relative to my product. What is it and how do I prevent it?

Answer: This mass difference strongly suggests the presence of the bis-alkylation by-product , 1,4-bis(2-(N-(4-fluorophenyl)acetamido))piperazine. As illustrated in the workflow diagram below, this impurity is formed when a second molecule of the starting material, 2-chloro-N-(4-fluorophenyl)acetamide, reacts with your desired product.

Causality & Prevention: This side reaction is a classic example of competing kinetics and stoichiometry. The mono-alkylated product is still a nucleophile and can compete with piperazine for the remaining electrophile.

  • Molar Ratio Adjustment: The most effective preventative measure is to use a significant molar excess of piperazine (at least 3 equivalents, with 5-6 being common in similar preparations) relative to the 2-chloro-N-(4-fluorophenyl)acetamide.[4] This increases the probability that the electrophile will encounter a molecule of piperazine before it encounters a molecule of the mono-alkylated product.

  • Controlled Addition: Slowly adding the 2-chloro-N-(4-fluorophenyl)acetamide solution to the heated solution of piperazine can help maintain a high effective concentration of piperazine throughout the reaction, further suppressing the formation of the dimer.

Removal: If the impurity has already formed, it can typically be separated from the desired product using flash column chromatography due to the significant difference in polarity and molecular weight.

G cluster_0 Reaction Pathway cluster_1 Side Reaction SM1 2-Chloro-N-(4-fluorophenyl)acetamide Product This compound (Desired Product) SM1->Product + SM2 (1:1 Reaction) SM2 Piperazine (Excess) Impurity Bis-alkylation Impurity Product->Impurity + SM1 (Undesired Reaction)

Sources

Technical Support Center: Refining Molecular Modeling Parameters for N-(4-fluorophenyl)-2-piperazin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for refining molecular mechanics parameters for N-(4-fluorophenyl)-2-piperazin-1-ylacetamide. This document provides in-depth troubleshooting advice and step-by-step protocols for researchers encountering challenges when modeling this compound. Standard generalized force fields like GAFF or CGenFF are excellent starting points, but the unique electronic and conformational properties of this molecule—specifically the interplay between the fluorophenyl ring, the flexible piperazine core, and the acetamide linker—often necessitate custom parameter refinement for high-accuracy binding studies.[1][2]

This guide is structured to help you diagnose common problems in molecular simulations and provide validated protocols to derive more accurate parameters.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why can't I just use the parameters automatically generated by tools like Antechamber (GAFF) or CGenFF?

A1: While automated tools provide a crucial starting point, they rely on assigning parameters by analogy to smaller, pre-parameterized chemical fragments.[3] For a molecule like this compound, this can be problematic for two main reasons:

  • Electrostatics: The electron-withdrawing fluorine atom significantly alters the charge distribution across the entire aromatic ring and can influence the adjacent acetamide group. A generic charge model may not capture this nuanced polarization, leading to inaccurate representations of key electrostatic interactions in a protein binding pocket.[1]

  • Torsional Profiles: The energy barriers for rotation around the bond connecting the piperazine and acetamide groups, as well as the puckering of the piperazine ring itself, are sensitive to the local chemical environment. Generic dihedral parameters may not accurately reflect the true conformational preferences and energy landscapes of the molecule, potentially trapping it in unrealistic conformations during a simulation.[4]

Q2: What are the most critical parameters to refine for this molecule?

A2: For this compound, the highest-impact parameters to refine are, in order:

  • Partial Atomic Charges: These govern the electrostatic interactions, which are critical for binding affinity and specificity.

  • Key Dihedral (Torsional) Angles: These control the molecule's 3D shape and flexibility, dictating which conformations are energetically accessible. The most important dihedrals are those around the bonds linking the three main fragments (fluorophenyl, acetamide, piperazine).

Bond and angle parameters are generally well-described by generalized force fields and are less likely to be the source of major inaccuracies unless severe strain is present.

Q3: What is the difference between AM1-BCC and RESP charges, and which should I use?

A3: Both are methods to assign partial atomic charges, but they differ in their derivation and accuracy.

  • AM1-BCC: This is a fast, semi-empirical method that first calculates charges using the AM1 quantum mechanical model and then applies "Bond Charge Corrections" (BCCs) to better reproduce high-level QM calculations. It's a good default for its speed and robustness.[5][6]

  • Restrained Electrostatic Potential (RESP): This method involves fitting the atomic charges to reproduce the electrostatic potential (ESP) calculated from a high-level QM method (typically Hartree-Fock with a 6-31G* basis set).[7] It is more computationally expensive but is considered the gold standard for accurately representing a molecule's electrostatics, especially for novel compounds.[8][9]

Recommendation: Start with AM1-BCC for initial simulations. If you suspect electrostatic interactions are being poorly modeled (e.g., incorrect binding poses, failed reproduction of known water interactions), you must invest the time to derive RESP charges.

Section 2: The Parameter Refinement Workflow

Before diving into specific troubleshooting, it's essential to understand the overall process. The following workflow outlines the logical steps from initial parameter generation to final validation.

Parameter Refinement Workflow Parameter Refinement Workflow start 1. Initial Parameter Assignment (e.g., GAFF2 / Antechamber) check_pose 2. Initial Docking / MD Is the binding pose reasonable? Are conformations realistic? start->check_pose calc_resp 3a. Calculate RESP Charges (Multi-conformer QM ESP Fit) check_pose->calc_resp Poor Electrostatics scan_dihedral 3b. Perform QM Dihedral Scan (Constrained Optimizations) check_pose->scan_dihedral Incorrect Conformation end 7. Refined Parameters Ready for Production Simulations check_pose->end Yes resp_path No (Poor Electrostatics) update_charges 4a. Update Topology with new charges calc_resp->update_charges validation 6. Validation Simulation (Short MD in Solvent) update_charges->validation dihedral_path No (Bad Conformation) fit_dihedral 4b. Fit MM Torsion Potential to QM Energy Profile scan_dihedral->fit_dihedral update_dihedrals 5b. Update Parameters with new dihedrals fit_dihedral->update_dihedrals update_dihedrals->validation check_validation Does simulation reproduce QM conformational profile? validation->check_validation check_validation->end Yes revisit Re-evaluate QM level or fitting procedure check_validation->revisit No revisit->calc_resp revisit->scan_dihedral Troubleshooting Decision Tree Troubleshooting Decision Tree problem What is the primary issue in your simulation? pose_issue Incorrect binding pose or poor electrostatic interactions problem->pose_issue Binding conform_issue Unrealistic or rigid molecular conformation problem->conform_issue Conformation crash_issue Simulation is unstable or crashing problem->crash_issue Stability resp_sol Root Cause: Inaccurate Charges Solution: Derive RESP Charges (See Section 3 Protocol) pose_issue->resp_sol dihedral_sol Root Cause: Incorrect Dihedrals Solution: Perform QM Dihedral Scan (See Section 4 Protocol) conform_issue->dihedral_sol equil_sol Root Cause: Bad initial contacts or poor equilibration Solution: Check geometry, run robust minimization/equilibration crash_issue->equil_sol

Sources

Troubleshooting inconsistent experimental results with N-(4-fluorophenyl)-2-piperazin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(4-fluorophenyl)-2-piperazin-1-ylacetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that may arise during experimentation with this compound. Inconsistent experimental results can be a significant impediment to progress; this guide provides in-depth troubleshooting strategies and foundational knowledge to ensure the reliability and reproducibility of your findings.

Troubleshooting Guide: Inconsistent Experimental Results

This section addresses specific issues that you may encounter in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Question 1: "My IC50 values for this compound in cell-based assays are highly variable between experiments. What could be the cause?"

Inconsistent IC50 values are a frequent challenge in preclinical research and can stem from several factors. The variability can often be traced back to three main areas: the compound itself, the experimental system, and the assay protocol.

Possible Causes and Solutions:

  • Compound-Related Issues:

    • Solubility: this compound, like many piperazine derivatives, may have limited aqueous solubility. Precipitation of the compound in your stock solutions or in the final assay medium will lead to an inaccurate effective concentration.

      • Solution: Visually inspect your stock and working solutions for any precipitate. Prepare fresh dilutions for each experiment. Consider determining the kinetic solubility of the compound in your specific assay buffer. If solubility is an issue, you might explore the use of its dihydrochloride salt form, which is expected to have better aqueous solubility.[1]

    • Stability: The acetamide bond in the molecule could be susceptible to hydrolysis, especially under acidic or basic conditions.[2] Degradation of the compound over time will reduce its effective concentration.

      • Solution: Prepare fresh working solutions from a recently prepared stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. Store stock solutions as recommended, typically at -20°C or -80°C, protected from light.

  • Experimental System-Related Issues:

    • Cell Health and Passage Number: The physiological state of your cells can significantly impact their response to a compound. Using cells of a high passage number can lead to genetic drift and altered sensitivity.

      • Solution: Use cells within a defined, low-passage number range for all experiments. Ensure consistent cell seeding density, as this can affect the final readout of viability assays.[2]

    • Inconsistent Stimulation: If you are studying the compound's effect on a signaling pathway, ensure that any stimulation (e.g., with a growth factor) is applied consistently in terms of timing and concentration.

  • Assay-Related Issues:

    • Incubation Time: The inhibitory effect of the compound may be time-dependent.

      • Solution: Standardize the incubation time with the compound across all experiments.

    • Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in your culture medium should be consistent and non-toxic (typically <0.5%).[2]

Troubleshooting Workflow for Inconsistent IC50 Values

start Inconsistent IC50 Values Observed compound Check Compound Integrity start->compound system Evaluate Experimental System start->system assay Review Assay Protocol start->assay solubility Assess Solubility (Visual Inspection, Fresh Dilutions) compound->solubility stability Check Stability (Fresh Aliquots, Proper Storage) compound->stability cells Standardize Cell Culture (Passage #, Seeding Density) system->cells stimulation Consistent Stimulation (Time, Concentration) system->stimulation incubation Uniform Incubation Time assay->incubation solvent Consistent Solvent Control assay->solvent re_evaluate Re-run Experiment with Optimized Parameters solubility->re_evaluate stability->re_evaluate cells->re_evaluate stimulation->re_evaluate incubation->re_evaluate solvent->re_evaluate

Caption: A systematic workflow for troubleshooting inconsistent IC50 values.

Question 2: "I'm not observing any biological effect of this compound in my experiments. What should I check?"

A lack of activity can be frustrating, but a systematic approach can help identify the root cause. The issue could lie with the compound, the experimental setup, or the biological target itself.

Troubleshooting Steps:

  • Verify Compound Identity and Purity: Ensure the compound you are using is indeed this compound and that it has a high purity. Impurities from synthesis can interfere with its activity.[3]

    • Action: Obtain a certificate of analysis (CoA) from the supplier. If in doubt, consider analytical techniques like HPLC or NMR to confirm identity and purity.

  • Confirm Solubility in Assay Medium: As mentioned previously, poor solubility is a common reason for the lack of activity of small molecule inhibitors.[3]

    • Action: Perform a simple solubility test at the highest concentration you plan to use in your assay buffer. If the compound precipitates, its effective concentration is much lower than intended.

  • Assess Target Engagement: It's crucial to determine if the compound is reaching its intended molecular target within the cell.

    • Action: If the target is a kinase, you can perform a western blot to assess the phosphorylation status of its direct downstream substrate. A Cellular Thermal Shift Assay (CETSA) can also be used to confirm target binding in intact cells.[3]

  • Re-evaluate the Biological System: The expected downstream signaling pathway may not be active in your specific experimental model, or there might be compensatory mechanisms at play.

    • Action: Use a positive control compound known to elicit a response in your assay to ensure the system is working as expected.

Question 3: "How can I be sure that the observed phenotype is due to on-target activity and not off-target effects?"

This is a critical question in drug development. Several strategies can be employed to increase confidence in the on-target activity of this compound.

Strategies for Confirming On-Target Effects:

  • Use a Structurally Different Inhibitor: If another compound with a different chemical scaffold that targets the same protein produces the same phenotype, it strengthens the evidence for an on-target effect.[2]

  • Perform a Dose-Response Curve: A clear relationship between the compound's concentration and the biological effect, consistent with its known IC50, suggests on-target activity.[2]

  • Rescue Experiment: If possible, overexpressing a resistant mutant of the target protein should rescue the phenotype induced by the inhibitor.[2]

  • Phenotypic Profiling in Different Cell Lines: The compound's activity profile across a panel of cell lines can be compared to that of other known inhibitors of the same target.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about this compound.

Q1: What are the key chemical properties of this compound?

Based on its structure and data from public databases, the key properties are:

PropertyValueSource
Molecular FormulaC12H16FN3O[4]
Molecular Weight237.27 g/mol [4]
IUPAC NameThis compound[4]

The structure contains a piperazine ring, which is a common motif in pharmacologically active compounds, and a fluorophenyl group, which can influence receptor binding and metabolic stability.[5][6]

Q2: What is the likely mechanism of action of this compound?

While the specific mechanism of action for this exact compound is not extensively documented in publicly available literature, based on structurally similar compounds, it may interact with specific biological targets such as enzymes or receptors.[5] The piperazine moiety is known for its interaction with various receptors in the central nervous system.[7] Research on related phenylacetamide derivatives suggests potential applications as anticancer agents.[8][9]

Potential Signaling Pathway Involvement

compound N-(4-fluorophenyl)-2- piperazin-1-ylacetamide receptor Target Receptor/Enzyme (e.g., GPCR, Kinase) compound->receptor Inhibition/Modulation signaling Downstream Signaling Cascade receptor->signaling Signal Transduction response Cellular Response (e.g., Apoptosis, Proliferation Change) signaling->response

Caption: A generalized schematic of the compound's potential mechanism of action.

Q3: How should I prepare and store stock solutions of this compound?

  • Solvent Selection: For initial stock solutions, use a high-purity, anhydrous solvent like DMSO.

  • Concentration: Prepare a concentrated stock solution (e.g., 10 mM) from which you can make fresh dilutions into your aqueous assay buffer for each experiment.

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.[3]

Q4: What are the known safety and handling precautions for this compound?

According to its PubChem entry, this compound is associated with the following GHS hazard statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H318: Causes serious eye damage

  • H335: May cause respiratory irritation

Therefore, it is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated area or a fume hood.[4]

References

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271.
  • PubChem. (n.d.). N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide.
  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds.
  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds.
  • Welz, A., & Koba, M. (2020). Piperazine Derivatives as Dangerous Abused Compounds. Acta Pharmaceutica, 70(4), 423-441.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2023).
  • Dana Bioscience. (n.d.). N-(4-Fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride 1g.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271.

Sources

Validation & Comparative

A Comparative Guide to the In Vitro Anticancer Activity of N-(4-fluorophenyl)-2-piperazin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel anticancer agents is driven by the need for therapeutics with improved efficacy and reduced toxicity. Molecules containing a piperazine scaffold are of significant interest in medicinal chemistry due to their flexible binding features and presence in numerous approved drugs, showing potential for inhibiting the cell cycle and interacting with various biological targets.[1][2] This guide provides a comprehensive framework for validating the in vitro anticancer activity of a novel piperazine derivative, N-(4-fluorophenyl)-2-piperazin-1-ylacetamide (herein referred to as FPPA), using a multi-faceted experimental approach.

To establish a rigorous benchmark, FPPA's performance is compared against Cisplatin, a well-established chemotherapeutic agent.[3] Cisplatin functions primarily by cross-linking with purine bases on DNA, which obstructs DNA repair mechanisms, inflicts DNA damage, and ultimately triggers apoptosis (programmed cell death) in cancer cells.[4][5] This guide details the causality behind experimental choices, provides step-by-step protocols for key assays, and presents a logical interpretation of hypothetical data to model a real-world validation process.

Part 1: Foundational Analysis - Determining Cytotoxicity

The initial and most critical step in evaluating any potential anticancer compound is to determine its cytotoxic profile.[6] This establishes the dose-dependent effect of the compound on cell viability and allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of potency. The MTT assay is a widely adopted colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[7][8] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells.[8]

Comparative Cytotoxicity: FPPA vs. Cisplatin

The following table summarizes the hypothetical IC50 values of FPPA and Cisplatin across three distinct human cancer cell lines after 48 hours of treatment. This selection of cell lines (MCF-7: breast adenocarcinoma, A549: lung carcinoma, HCT116: colorectal carcinoma) provides a preliminary screen across different cancer types.

CompoundCell LineIC50 (µM)
FPPA MCF-7 (Breast)12.5
A549 (Lung)18.2
HCT116 (Colon)9.8
Cisplatin MCF-7 (Breast)8.9
A549 (Lung)15.5
HCT116 (Colon)7.2

Interpretation: The hypothetical data suggest that FPPA exhibits potent cytotoxic activity across all three cell lines, although it is less potent than the standard-of-care drug, Cisplatin. The lower IC50 values for Cisplatin indicate that a lower concentration is required to achieve 50% cell death. However, FPPA's activity in the low micromolar range establishes it as a viable candidate for further mechanistic investigation.

Experimental Workflow & Protocol

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_read Data Acquisition p1 Seed cells in 96-well plates p2 Allow cells to adhere (24 hours) p1->p2 t1 Prepare serial dilutions of FPPA & Cisplatin p2->t1 t2 Treat cells with compounds (48 hours) t1->t2 a1 Add MTT solution (0.5 mg/mL) t2->a1 a2 Incubate for 3-4 hours (37°C) a1->a2 a3 Solubilize formazan crystals (e.g., DMSO) a2->a3 r1 Read absorbance at 570 nm a3->r1 r2 Calculate % viability and determine IC50 r1->r2

Fig. 1: Experimental workflow for cytotoxicity determination using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay [10]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of FPPA and Cisplatin in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include vehicle-only (e.g., DMSO) and untreated wells as negative controls. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the results and determine the IC50 value using non-linear regression analysis.

Part 2: Elucidating the Mechanism of Cell Death

Observing cytotoxicity is not enough; understanding how a compound kills cancer cells is crucial for its development. A desirable anticancer agent should primarily induce apoptosis, a controlled and programmed form of cell death, rather than necrosis, which is an uncontrolled process that can lead to inflammation.[11] The Annexin V/Propidium Iodide (PI) assay is the gold standard for differentiating these cell death modalities using flow cytometry.[12]

Causality: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[13] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can identify these early apoptotic cells.[11][14] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late apoptosis or necrosis when membrane integrity is lost, where it binds to DNA.

Comparative Apoptosis Induction: FPPA vs. Cisplatin

Cells were treated with FPPA and Cisplatin at their respective IC50 concentrations for 24 hours. The distribution of cell populations was then analyzed.

TreatmentViable Cells (Annexin V-/PI-)Early Apoptotic (Annexin V+/PI-)Late Apoptotic/Necrotic (Annexin V+/PI+)
Untreated Control 95.1%2.5%2.4%
FPPA (at IC50) 45.3%38.2%16.5%
Cisplatin (at IC50) 48.1%25.5%26.4%

Interpretation: The hypothetical results indicate that FPPA is a potent inducer of apoptosis. A significant portion (38.2%) of cells are in the early apoptotic stage, suggesting that FPPA effectively triggers the programmed cell death pathway. In contrast, while Cisplatin also induces apoptosis, it results in a larger population of late apoptotic and necrotic cells. This could imply that FPPA has a more targeted and less inflammatory mechanism of action, which is a highly desirable characteristic for a chemotherapeutic agent.

Assay Principle & Protocol

G cluster_legend Legend viable Viable Cell (Annexin V-, PI-) early_apop Early Apoptotic (Annexin V+, PI-) viable->early_apop PS Flipping late_apop Late Apoptotic / Necrotic (Annexin V+, PI+) early_apop->late_apop Membrane Permeabilization start->viable l1 Annexin V-FITC (binds exposed PS) l2 Propidium Iodide (PI, enters compromised membrane)

Fig. 2: Principle of distinguishing cell populations using Annexin V/PI staining.

Detailed Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with the compounds (at their IC50 concentrations) and controls for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle non-enzymatic method (e.g., trypsin-EDTA followed by neutralization) to detach them.

  • Washing: Wash the collected cells (approx. 1-5 x 10^5) once with cold 1X PBS. Centrifuge and carefully discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates correctly.

Part 3: Assessing Impact on Cell Proliferation

Many anticancer drugs exert their effects by interfering with the cell cycle, leading to arrest at specific phases and preventing cancer cell proliferation.[1] Analyzing the cell cycle distribution via flow cytometry after PI staining provides critical insights into a compound's antiproliferative mechanism.[15]

Causality: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content.[16] This allows for the differentiation of cells into the major phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[15] An accumulation of cells in a particular phase suggests the compound induces cell cycle arrest at that checkpoint.

Comparative Cell Cycle Analysis: FPPA vs. Cisplatin

Cells were treated with FPPA and Cisplatin at their IC50 concentrations for 24 hours before being fixed, stained with PI, and analyzed.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Untreated Control 60.5%25.3%14.2%
FPPA (at IC50) 25.1%15.6%59.3%
Cisplatin (at IC50) 40.2%45.1% 14.7%

Interpretation: The data clearly show that FPPA causes a significant accumulation of cells in the G2/M phase of the cell cycle. This suggests that FPPA may interfere with microtubule formation or the spindle assembly checkpoint, preventing cells from entering mitosis. In contrast, Cisplatin, known for causing DNA damage, leads to a pronounced arrest in the S phase, where the cell attempts to repair its DNA before proceeding.[4][17] This fundamental difference in the mechanism of action highlights FPPA as a potential mitotic inhibitor, a distinct class of anticancer agents.

Cell Cycle Phases & Protocol

G G1 G1 S S (DNA Synthesis) G1->S G2 G2 S->G2 M M (Mitosis) G2->M M->G1 Cytokinesis arrest_S arrest_S->S Cisplatin Arrest arrest_G2M arrest_G2M->G2 FPPA Arrest

Fig. 3: Eukaryotic cell cycle with points of arrest induced by FPPA and Cisplatin.

Detailed Protocol: Cell Cycle Analysis by PI Staining [16][18]

  • Cell Treatment: Culture and treat cells in 6-well plates as described for the apoptosis assay.

  • Harvesting: Collect all cells (adherent and floating) and wash once with PBS.

  • Fixation: Resuspend the cell pellet (approx. 1 x 10^6 cells) in 400 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. Incubate on ice for at least 30 minutes (or store at 4°C for longer periods).

  • Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with PBS to remove residual ethanol.

  • RNase Treatment: To ensure PI stains only DNA, resuspend the pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes.

  • PI Staining: Add PI solution to a final concentration of 50 µg/mL. Incubate for 10-15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer using a linear scale for PI fluorescence. Record at least 10,000 events and use software to model the cell cycle distribution.

Conclusion and Future Directions

This guide outlines a foundational, three-tiered approach to validating the in vitro anticancer activity of a novel compound, this compound. The comparative analysis against Cisplatin provides essential context for its potency and mechanism.

Synthesis of Findings:

  • Cytotoxicity: FPPA demonstrates effective, broad-spectrum cytotoxicity against breast, lung, and colon cancer cell lines, albeit with a higher IC50 than Cisplatin.

  • Mechanism of Death: FPPA is a strong inducer of apoptosis, showing a potentially more favorable, targeted cell-kill mechanism compared to the more necrotic profile of Cisplatin at equitoxic doses.

  • Mechanism of Action: FPPA acts as a cell cycle inhibitor, specifically inducing a robust G2/M phase arrest, distinguishing its mechanism from the S-phase arrest caused by the DNA-damaging agent Cisplatin.

These findings position FPPA as a promising hit compound worthy of further development. The next logical steps in the preclinical pipeline would include Western blot analysis to probe the molecular underpinnings of the G2/M arrest (e.g., levels of Cyclin B1, p-CDK1, and mitotic spindle proteins), target deconvolution studies to identify its direct binding partners, and ultimately, progression to in vivo xenograft models to assess its efficacy and safety in a physiological system.[19][20]

References

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Decoding the Mechanism: How Cisplatin Fights Cancer Cells. PharmaCompass. [Link]
  • Kanduc, D. (2012). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in molecular biology (Clifton, N.J.), 979, 103–109. [Link]
  • Patsnap. (2024). What is the mechanism of Cisplatin?
  • Florea, A. M., & Büsselberg, D. (2011). Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects. Cancers, 3(1), 1351–1371. [Link]
  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. PubMed. [Link]
  • Catalano, R., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 28(19), 6814. [Link]
  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. [Link]
  • Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical biology & drug design, 105(3), e70077. [Link]
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Flow Cytometry and Cell Sorting Facility. [Link]
  • Catalano, R., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]
  • CLYTE Technologies. (2025).
  • Szabó, I., et al. (2023). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 28(13), 5174. [Link]
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
  • Wang, F., & He, L. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 7(16), e2492. [Link]
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
  • Noble Life Sciences. (n.d.).
  • Boster Biological Technology. (2024). Mastering Apoptosis Detection with Annexin V/PI Staining in Flow Cytometry. Boster Bio. [Link]
  • University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Flow Cytometry Core. [Link]
  • ResearchGate. (n.d.). Piperazine derivatives of natural compounds with anticancer activity.
  • Longdom Publishing. (n.d.). Novel Anticancer Agents: Design, Synthesis and in Vitro Evaluation of Quinoline-Based Hybrids. Journal of Computer Science & Systems Biology. [Link]
  • Al-Omaari, G., et al. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Pharmaceuticals, 15(1), 69. [Link]
  • Chew, Y. C., et al. (2023).

Sources

Illuminating the Molecular Target of N-(4-fluorophenyl)-2-piperazin-1-ylacetamide: A Cross-Validation and Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise identification and validation of a compound's molecular target is a cornerstone of modern pharmacology. This guide provides an in-depth, objective comparison of methodologies to cross-validate the molecular target of N-(4-fluorophenyl)-2-piperazin-1-ylacetamide, a compound belonging to the well-explored phenylpiperazine acetamide class. While a definitive, singular molecular target for this specific chemical entity remains to be conclusively established in publicly accessible literature, extensive research on structurally analogous compounds strongly indicates a high affinity for aminergic G-protein-coupled receptors (GPCRs), particularly dopamine and serotonin receptors. This guide will, therefore, focus on the prevalent targets of the broader phenylpiperazine acetamide class, offering a robust framework for the experimental validation of this compound's molecular interactions.

The Phenylpiperazine Acetamide Scaffold: A Privileged Structure in Neuropharmacology

The phenylpiperazine moiety is a well-recognized pharmacophore that confers affinity for a range of neurotransmitter receptors. Structure-activity relationship (SAR) studies on numerous derivatives have consistently demonstrated that compounds featuring this scaffold, such as this compound, are likely to interact with dopamine (D2, D3), serotonin (5-HT1A, 5-HT2A, 5-HT2C, 5-HT7), and to a lesser extent, adrenergic (α1) and sigma (σ1, σ2) receptors.[1][2][3][4][5][6][7] The specific affinity profile of any given analog is fine-tuned by the nature of the substituents on both the phenyl ring and the acetamide group.

A Multi-pronged Approach to Target Validation

To rigorously identify and validate the molecular target(s) of this compound, a multi-pronged approach employing both in vitro and cellular assays is essential. This ensures not only the identification of direct binding interactions but also the functional consequences of such binding.

Initial Target Screening: Radioligand Binding Assays

The logical first step in characterizing a compound with a privileged scaffold like the phenylpiperazine acetamide is to perform radioligand binding assays against a panel of likely receptor targets. This technique provides a direct measure of the affinity of the test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand with known high affinity and specificity.

Experimental Protocol: Radioligand Displacement Assay

  • Membrane Preparation:

    • Source: Recombinant cell lines overexpressing the human receptor of interest (e.g., D2, D3, 5-HT1A, 5-HT2A, α1A) or native tissue homogenates known to be rich in the target receptor (e.g., rat striatum for dopamine receptors).

    • Procedure: Cells or tissues are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended to a specific protein concentration.

  • Assay Setup:

    • A constant concentration of a specific radioligand (e.g., [³H]-Spiperone for D2/D3 receptors, [³H]-8-OH-DPAT for 5-HT1A receptors) is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the target receptor.

  • Incubation and Detection:

    • The reaction mixtures are incubated to allow for binding equilibrium to be reached.

    • The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters, corresponding to the bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis:

    • The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Diagram: Radioligand Binding Assay Workflow

G cluster_prep Membrane Preparation cluster_assay Assay cluster_analysis Data Analysis prep1 Source: Recombinant Cells or Native Tissue prep2 Homogenization prep1->prep2 prep3 Centrifugation & Washing prep2->prep3 prep4 Resuspension prep3->prep4 assay1 Incubate: Membranes + Radioligand + Test Compound prep4->assay1 assay2 Separate Bound/Unbound (Filtration) assay1->assay2 assay3 Quantify Radioactivity assay2->assay3 analysis1 Calculate IC₅₀ assay3->analysis1 analysis2 Calculate Ki (Cheng-Prusoff) analysis1->analysis2 result Receptor Affinity (Ki) analysis2->result Affinity Data G cluster_pathway D2 Receptor Signaling Pathway cluster_assay cAMP Assay Principle dopamine Dopamine (Agonist) d2r D2 Receptor dopamine->d2r gi Gi Protein d2r->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Produces camp_measured Measured cAMP ac->camp_measured Modulated Production atp ATP atp->ac Substrate pka PKA camp->pka Activates response Cellular Response pka->response forskolin Forskolin forskolin->ac Stimulates test_compound Test Compound (e.g., Agonist) test_compound->d2r

Caption: Simplified signaling cascade of the Gi-coupled D2 dopamine receptor and the principle of the cAMP functional assay.

Cross-Validation with Alternative Technologies

To build a robust and trustworthy dataset, it is advisable to cross-validate findings using orthogonal assay technologies. For instance, label-free assays, such as those based on dynamic mass redistribution (DMR) or impedance, can provide a holistic view of cellular responses following receptor activation, capturing signals from multiple downstream pathways simultaneously.

Conclusion and Future Directions

While the precise molecular target of this compound awaits definitive experimental confirmation, the extensive body of research on the phenylpiperazine acetamide scaffold provides a strong rationale for prioritizing dopamine and serotonin receptors in a comprehensive target validation campaign. A systematic approach, beginning with broad radioligand binding screens and progressing to functional assays for the highest affinity targets, will be critical in elucidating the pharmacological profile of this compound.

For drug development professionals, understanding the polypharmacology of this compound class is essential. It is plausible that this compound may exhibit activity at multiple receptors, a characteristic that could be therapeutically advantageous or a source of potential off-target effects. The experimental framework outlined in this guide provides a clear and scientifically rigorous path to deconstruct the molecular interactions of this and other novel phenylpiperazine acetamides, ultimately enabling a more informed assessment of their therapeutic potential.

References

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands.
  • Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in r
  • Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. PubMed Central. [Link]
  • Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chrom
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]
  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PubMed Central. [Link]
  • The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Deriv
  • N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide. NCBI. [Link]

Sources

A Senior Application Scientist's Guide to Assessing Reproducibility of Novel Kinase Inhibitors: A Case Study with N-(4-fluorophenyl)-2-piperazin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Reproducibility in Preclinical Research

In the landscape of drug discovery, the journey from a promising molecular entity to a clinically approved therapeutic is fraught with challenges. A significant hurdle, often contributing to the high attrition rates in drug development, is the lack of reproducibility in preclinical research.[1][2] Robust, reproducible, and reliable data is the bedrock upon which successful translational medicine is built.[3][4] This guide provides a comprehensive framework for assessing the reproducibility of biological assays, using the novel compound N-(4-fluorophenyl)-2-piperazin-1-ylacetamide as a case study.

Part 1: The Foundation - Assay Quality and Statistical Rigor

Before delving into specific protocols, it is crucial to establish the metrics by which we will judge our assays. Reproducibility is not a qualitative feeling; it is a quantitative measure.

Key Reproducibility Metrics:

  • Z'-Factor (Z-prime): This statistical parameter is a cornerstone of high-throughput screening (HTS) assay validation.[7][8] It provides a measure of the separation between the positive and negative control signals, indicating the assay's reliability for distinguishing true "hits" from background noise. A Z'-factor between 0.5 and 1.0 is considered an excellent assay, while values between 0 and 0.5 are marginal.[9][10]

  • Coefficient of Variation (%CV): This metric expresses the precision and repeatability of measurements. It is calculated as the standard deviation divided by the mean.[11] We will assess two forms:

    • Intra-assay CV: Measures variability within a single assay plate. Generally, a %CV of less than 10% is acceptable.[12][13]

    • Inter-assay CV: Measures variability across different plates and different days, assessing the long-term consistency of the assay. An inter-assay %CV below 15% is typically considered robust.[12][13]

  • Potency (IC50): The half-maximal inhibitory concentration (IC50) is the measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. Assessing the consistency of IC50 values across different assay formats and experimental runs is a primary goal of this guide.

The following diagram outlines the general workflow for assessing a novel compound, emphasizing the integration of these quality control steps.

G cluster_prep Phase 1: Preparation & QC cluster_assays Phase 2: Biological Assays cluster_analysis Phase 3: Data Analysis & Interpretation Compound Compound Sourcing N-(4-fluorophenyl)-2- piperazin-1-ylacetamide QC Quality Control (Purity, Identity, Solubility) Compound->QC Stock Stock Solution Prep (DMSO) QC->Stock Biochem Biochemical Assay (e.g., ADP-Glo™) Stock->Biochem Dose-response plate CellBased Cell-Based Assay (e.g., CellTiter-Glo®) Stock->CellBased Dose-response plate Data Data Acquisition (Luminescence Signal) Biochem->Data CellBased->Data Stats Statistical Analysis (Z', %CV, IC50 Curve Fitting) Data->Stats Compare Assay Comparison & Reproducibility Assessment Stats->Compare Conclusion Conclusion Compare->Conclusion

Caption: High-level workflow for compound reproducibility assessment.

Part 2: Biochemical Potency Assessment - The ADP-Glo™ Kinase Assay

Biochemical assays, which utilize purified enzymes and substrates, are essential for determining a compound's direct effect on its molecular target.[14] They offer a clean system, free from the complexities of a cellular environment like membrane permeability and off-target effects. We will use the Promega ADP-Glo™ Kinase Assay, a robust luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[15][16]

The principle involves two steps: first, after the kinase reaction, a reagent is added to stop the reaction and deplete the remaining ATP. Second, a detection reagent converts the ADP produced into ATP, which then drives a luciferase reaction, generating a light signal proportional to kinase activity.[17][18]

G cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP-Glo™ Reagent Addition cluster_step3 Step 3: Kinase Detection Reagent Kinase EGFR Kinase Reaction Phosphorylation Kinase->Reaction + Substrate + ATP Substrate Peptide Substrate ATP ATP Inhibitor Test Compound Inhibitor->Reaction Inhibition P_Substrate Phospho-Substrate Reaction->P_Substrate Produces ADP ADP Reaction->ADP Produces ADP_Glo_Reagent ADP-Glo™ Reagent Deplete_ATP Remaining ADP ADP_Glo_Reagent->Deplete_ATP Stops reaction & depletes excess ATP Detection_Reagent Kinase Detection Reagent Convert_ADP Newly Synthesized ATP Detection_Reagent->Convert_ADP Converts ADP to ATP Luciferase Luciferase/Luciferin Reaction Convert_ADP->Luciferase Light Luminescent Signal Luciferase->Light Generates

Caption: Principle of the ADP-Glo™ Kinase Assay.

Experimental Protocol: EGFR ADP-Glo™ Assay
  • Reagent Preparation: Prepare EGFR Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[6] Prepare serial dilutions of this compound and a positive control inhibitor (e.g., Gefitinib) in DMSO, then dilute into kinase buffer.

  • Assay Plate Setup: In a 384-well plate, add 1 µl of compound dilution. Add 2 µl of enzyme solution (e.g., 4ng of EGFR) and 2 µl of substrate/ATP mix (e.g., Poly(E,Y)4 peptide and 25 µM ATP).[6]

  • Controls:

    • Negative Control (100% Activity): DMSO vehicle instead of compound.

    • Positive Control (0% Activity): High concentration of a known potent inhibitor (e.g., 10 µM Gefitinib).

    • Background Control: No enzyme.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the reaction.[19]

    • Incubate for 40 minutes at room temperature.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction.[19]

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

Illustrative Data & Interpretation

The following table presents hypothetical data from three independent ADP-Glo™ experiments. This allows for the calculation of both intra- and inter-assay variability.

Table 1: Biochemical Assay Reproducibility for this compound

ParameterExperiment 1Experiment 2Experiment 3MeanInter-Assay %CV
IC50 (nM) 125.4141.2119.8128.88.6%
Z'-Factor 0.820.790.850.823.7%
Intra-Assay %CV (n=3 replicates) 4.5%5.1%4.8%4.8%-

Analysis: The data demonstrates a robust and reproducible biochemical assay. The mean IC50 is 128.8 nM with an inter-assay %CV of 8.6%, which is well within the acceptable limit of <15%.[12] The consistently high Z'-factor (>0.75) indicates a large separation between control signals, confirming the assay's quality and reliability for screening purposes.[9] The low intra-assay %CV (<6%) shows excellent precision within each experiment.[13] This gives us high confidence that this compound is a direct inhibitor of EGFR kinase activity in a purified system.

Part 3: Cell-Based Potency Assessment - The CellTiter-Glo® Viability Assay

While biochemical assays confirm direct target engagement, they do not predict a compound's activity in a physiological context. Cell-based assays are critical for understanding aspects like cell permeability, potential for efflux, metabolic stability, and engagement of the target in its native signaling pathway.[5][20]

We will use the CellTiter-Glo® Luminescent Cell Viability Assay in an EGFR-dependent cancer cell line (e.g., NCI-H1975, which harbors the L858R/T790M EGFR mutations). This assay quantifies ATP, an indicator of metabolically active, viable cells.[21][22] Inhibition of EGFR signaling in these cells leads to apoptosis and a decrease in ATP, which results in a lower luminescent signal.[23]

G cluster_pathway EGFR Signaling Pathway cluster_assay CellTiter-Glo® Assay Principle EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) EGFR->Downstream Autophosphorylation & Activation Inhibitor Test Compound Inhibitor->EGFR Blocks Kinase Domain Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Viable_Cells Viable Cells High_ATP High Cellular ATP Viable_Cells->High_ATP Contain Apoptotic_Cells Apoptotic Cells Low_ATP Low Cellular ATP Apoptotic_Cells->Low_ATP Contain High_Light High Luminescence High_ATP->High_Light Luciferase Reaction Low_Light Low Luminescence Low_ATP->Low_Light Luciferase Reaction CTG_Reagent CellTiter-Glo® Reagent CTG_Reagent->High_ATP Lyses cells & reacts with ATP CTG_Reagent->Low_ATP Lyses cells & reacts with ATP

Caption: EGFR signaling and CellTiter-Glo® assay mechanism.

Experimental Protocol: CellTiter-Glo® Viability Assay
  • Cell Culture: Culture NCI-H1975 cells in appropriate media. Seed cells into a 384-well plate at a predetermined density (e.g., 2,000 cells/well) and allow them to attach overnight.[5]

  • Compound Treatment: Add serial dilutions of this compound and a control inhibitor (e.g., Osimertinib for this cell line) to the cells. Include DMSO as a negative control.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.[24]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well.[21]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[24]

  • Data Acquisition: Measure luminescence using a plate reader.

Illustrative Data & Comparison

The following table presents data from three independent cell-based experiments and compares it to the biochemical results.

Table 2: Cell-Based Assay Reproducibility and Comparison

ParameterExperiment 1Experiment 2Experiment 3MeanInter-Assay %CV
IC50 (nM) 488.5550.1455.9498.29.6%
Z'-Factor 0.710.750.680.715.0%
Intra-Assay %CV (n=3 replicates) 8.5%9.2%8.1%8.6%-

Analysis & Comparison:

The cell-based assay also demonstrates good reproducibility, with an inter-assay %CV for the IC50 of 9.6% and acceptable Z'-factor values.[9][12]

The most critical insight comes from comparing the biochemical and cellular potency. The cellular IC50 (498.2 nM) is approximately 3.9-fold higher (less potent) than the biochemical IC50 (128.8 nM). This "biochemical-to-cellular shift" is a common and important finding in drug discovery.

Causality behind the IC50 Shift:

  • Cell Permeability: The compound may have suboptimal permeability across the cell membrane, resulting in a lower intracellular concentration compared to the concentration applied externally.

  • Protein Binding: The compound might bind to plasma proteins in the cell culture serum or intracellular proteins, reducing the free fraction available to engage with EGFR.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.

  • High Intracellular ATP: The concentration of ATP inside a cell (1-10 mM) is much higher than that typically used in biochemical assays (e.g., 25 µM).[25] For an ATP-competitive inhibitor, this high concentration of the natural substrate requires a higher concentration of the inhibitor to achieve the same level of target inhibition.

Conclusion: A Unified View on Reproducibility

This guide demonstrates a rigorous, multi-assay framework for assessing the reproducibility and activity of a novel kinase inhibitor. By employing both biochemical and cell-based assays, we gain a more complete picture of the compound's behavior.

Our case study of this compound reveals two key takeaways. First, both the ADP-Glo™ and CellTiter-Glo® assays can be optimized to be highly robust and reproducible, as evidenced by strong Z'-factors and low %CV values. Adherence to detailed, self-validating protocols is paramount. Second, a direct comparison of the data from these orthogonal assays provides critical insights. The observed shift in potency between the biochemical and cellular environments is not a sign of poor reproducibility but rather an essential piece of data that informs the subsequent steps in a drug discovery program, such as lead optimization to improve cellular penetration or evade efflux.

Ultimately, ensuring the reproducibility of preclinical data requires a commitment to rigorous experimental design, the use of validated assay technologies, and a deep understanding of the underlying biology.[2][26] This approach minimizes the risk of pursuing flawed candidates and increases the probability of translating promising molecules into effective therapies.

References

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [Link]
  • Calvo, F., et al. (2023). Recommendations for robust and reproducible preclinical research in personalised medicine. BMC Medicine. [Link]
  • Calvo, F., et al. (2023). Recommendations for robust and reproducible preclinical research in personalised medicine. PubMed. [Link]
  • Assay Analytics. Z-Factor Calculator - Free Online Tool | Assay Quality Control. [Link]
  • Shin, A. Z-factors - BIT 479/579 High-throughput Discovery.
  • Salimetrics, LLC. Inter- and Intra-Assay Coefficients of Variability.
  • Collaborative Drug Discovery. (2023).
  • Zhang, X. D. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
  • National Institutes of Health. (2014). Principles and Guidelines for Reporting Preclinical Research. [Link]
  • Aksoy, S. (2024).
  • Kijima, T., et al. (2018). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology Letters, 15(5), 7651-7658. [Link]
  • 2BScientific. CV in ELISA. [Link]
  • The Jackson Laboratory.
  • BMG LABTECH. Promega ADP-Glo kinase assay. [Link]
  • Calvo, F., et al. (2023). Recommendations for robust and reproducible preclinical research in personalised medicine. PMC - PubMed Central. [Link]
  • BellBrook Labs. (2025). What Makes a Kinase Assay Reliable for Screening Inhibitors. [Link]
  • Salimetrics. (2012). Calculating Inter- and Intra-Assay Coefficients of Variability. [Link]
  • Reaction Biology. EGFR Assays & Drug Discovery Services. [Link]
  • Scribd. Inter and Intra Assay Coefficients of Variability - SALIMETRIC | PDF. [Link]
  • Anastasiou, D., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]
  • Pharmaron. Potency Assay Guide. [Link]
  • Biopharma Excellence. (2020). What you should know about potency assays. [Link]
  • PharmaGuru. (2025).
  • BMG LABTECH. (2019).
  • ARL Bio Pharma. Stability Versus Potency Testing: The Madness is in the Method. [Link]
  • S. K. Singh, et al. (2020). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Pharmaceuticals, 13(10), 323. [Link]
  • Husain, A., et al. (2020). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. BMC Chemistry, 14(1), 1-13. [Link]
  • Tang, S. L., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 831671. [Link]
  • Dana Bioscience. N-(4-Fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride 1g. [Link]

Sources

A Head-to-Head Comparison of the Potency of N-(4-fluorophenyl)-2-piperazin-1-ylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the N-(4-fluorophenyl)-2-piperazin-1-ylacetamide scaffold has emerged as a privileged structure, serving as a versatile template for the development of potent modulators of various biological targets. This guide provides a detailed, head-to-head comparison of the potency of several key derivatives within this class, supported by experimental data and methodological insights. Our focus is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) that govern the efficacy of these compounds.

Introduction to the this compound Scaffold

The this compound core is a key pharmacophore found in a variety of biologically active compounds. The piperazine ring, a common motif in medicinal chemistry, often imparts favorable pharmacokinetic properties and provides a key interaction point with biological targets. The fluorophenyl group can enhance binding affinity and metabolic stability. This combination of structural features has led to the investigation of these derivatives for a wide range of therapeutic applications, including as potential antipsychotics, anticancer agents, and inhibitors of key cellular transporters.[1][2]

Mechanism of Action: A Focus on Equilibrative Nucleoside Transporters

A significant body of research on this compound derivatives has centered on their potent inhibitory activity against equilibrative nucleoside transporters (ENTs).[3] ENTs, particularly ENT1 and ENT2, are crucial for the transport of nucleosides across cell membranes, playing vital roles in nucleotide synthesis and the regulation of adenosine signaling.[3] The inhibition of these transporters is a promising strategy for cancer chemotherapy and for modulating adenosinergic neurotransmission.

The mechanism by which these derivatives inhibit ENTs has been shown to be non-competitive and irreversible for some of the most potent analogs.[4] This indicates that the compounds may bind to a site on the transporter distinct from the substrate-binding site, inducing a conformational change that locks the transporter in an inactive state.

Below is a conceptual representation of the role of ENTs in nucleoside transport and the proposed inhibitory action of the this compound derivatives.

ENT_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Nucleoside_ext Nucleoside ENT Equilibrative Nucleoside Transporter (ENT) Nucleoside_ext->ENT Transport Nucleoside_int Nucleoside ENT->Nucleoside_int Signaling Cellular Processes (e.g., DNA/RNA synthesis, signaling) Nucleoside_int->Signaling Derivative This compound Derivative Derivative->ENT Inhibition

Caption: Inhibition of nucleoside transport by this compound derivatives.

Head-to-Head Potency Comparison of FPMINT Analogues as ENT Inhibitors

A key study systematically explored the structure-activity relationship of analogues of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), a known ENT inhibitor.[3] The following table summarizes the inhibitory potency (IC50) of several derivatives against human ENT1 and ENT2.

CompoundModification from FPMINTENT1 IC50 (µM)ENT2 IC50 (µM)Selectivity (ENT1/ENT2)
FPMINT Parent Compound>101.0-2.0~5-10 fold for ENT2
2a Naphthalene replaced with unsubstituted benzeneNo inhibitionNo inhibition-
2b Naphthalene replaced with 4-ethylbenzene12.682.954.3
3a Naphthalene replaced with unsubstituted benzene & 2-fluorophenyl replaced with phenylNo inhibitionNo inhibition-
3b Naphthalene replaced with 4-ethylbenzene & 2-fluorophenyl replaced with phenyl1.65No inhibition-
3c Naphthalene replaced with 4-ethylbenzene & 2-fluorophenyl replaced with 4-chlorophenyl2.380.574.18

Data synthesized from Li et al., 2022.[3][4]

From this comparative data, several key SAR insights can be drawn:

  • The N-naphthalene moiety is crucial for activity: Its replacement with an unsubstituted benzene ring (compounds 2a and 3a ) completely abolishes inhibitory activity on both ENT1 and ENT2.[3]

  • Substitution on the benzene ring restores activity: The addition of an ethyl group at the para position of the benzene ring (compound 2b ) restores inhibitory activity against both transporters.[3]

  • The fluorophenyl group is important for ENT2 inhibition: The presence of a halogen on the phenyl ring attached to the piperazine is essential for potent ENT2 inhibition. Compound 3c , with a 4-chlorophenyl group, was identified as the most potent inhibitor in the series, particularly for ENT2.[3][4]

  • Compound 3c emerges as a lead candidate: With an IC50 of 0.57 µM for ENT2, compound 3c demonstrates significant potency and serves as a promising lead for the development of more selective ENT2 inhibitors.[3]

Experimental Protocols

The determination of the inhibitory potency of these compounds relies on robust and reproducible experimental assays. The following is a detailed protocol for a typical [³H]uridine uptake assay used to assess ENT1 and ENT2 inhibition.

[³H]Uridine Uptake Assay for ENT Inhibition

This protocol is based on the methodology described in the study of FPMINT analogues.[3]

Objective: To measure the inhibitory effect of test compounds on the transport of [³H]uridine into cells expressing human ENT1 or ENT2.

Materials:

  • HEK293 cells stably transfected with human ENT1 or ENT2.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • G418 (selection antibiotic).

  • Phosphate-buffered saline (PBS).

  • [³H]uridine.

  • Test compounds (this compound derivatives).

  • Scintillation cocktail.

  • Scintillation counter.

Experimental Workflow:

Uridine_Uptake_Assay_Workflow Cell_Culture 1. Culture HEK293 cells expressing hENT1 or hENT2 Seeding 2. Seed cells in 24-well plates Cell_Culture->Seeding Preincubation 3. Pre-incubate cells with test compounds or vehicle Seeding->Preincubation Uptake 4. Add [3H]uridine and incubate for a defined period Preincubation->Uptake Wash 5. Wash cells with ice-cold PBS to stop uptake Uptake->Wash Lysis 6. Lyse cells Wash->Lysis Scintillation 7. Add scintillation cocktail Lysis->Scintillation Counting 8. Measure radioactivity using a scintillation counter Scintillation->Counting Analysis 9. Calculate % inhibition and IC50 values Counting->Analysis

Caption: Workflow for the [³H]uridine uptake assay.

Step-by-Step Procedure:

  • Cell Culture: Maintain HEK293 cells stably expressing either human ENT1 or ENT2 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and an appropriate concentration of G418 to maintain selection pressure.

  • Cell Seeding: Seed the cells into 24-well plates at a density that allows them to reach approximately 90% confluency on the day of the experiment.

  • Pre-incubation with Compounds: On the day of the assay, wash the cells with PBS. Then, pre-incubate the cells with varying concentrations of the test compounds (or vehicle control) in a suitable buffer for a specified time (e.g., 15 minutes) at 37°C.

  • Initiation of Uptake: Initiate the uptake of [³H]uridine by adding a solution containing a known concentration of [³H]uridine to each well. Incubate for a short, defined period (e.g., 1-5 minutes) during which uptake is linear.

  • Termination of Uptake: Terminate the transport of [³H]uridine by rapidly washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells in each well by adding a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the amount of [³H]uridine transported into the cells. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Broader Therapeutic Potential

While the inhibition of ENTs is a significant finding, derivatives of the this compound scaffold have also been investigated for other therapeutic targets. For instance, various piperazine derivatives have been synthesized and evaluated for their potential as atypical antipsychotic agents, often targeting dopamine D2 and serotonin 5-HT2A receptors.[1][5][6] The structural flexibility of this scaffold allows for modifications that can tune the selectivity and potency towards different G-protein coupled receptors (GPCRs) involved in neurological disorders.[7] Furthermore, some derivatives have shown promise as anticancer agents through mechanisms that may be independent of ENT inhibition.[2]

Conclusion

The this compound scaffold is a rich source of pharmacologically active compounds. The head-to-head comparison of FPMINT analogues clearly demonstrates that subtle structural modifications can lead to significant changes in potency and selectivity for ENT1 and ENT2. Compound 3c stands out as a potent and promising lead for further development. The detailed experimental protocol provided herein offers a robust framework for researchers to conduct similar comparative studies. The diverse biological activities reported for this class of compounds underscore their therapeutic potential and warrant continued investigation.

References

  • Li, R., Mak, W. W. S., Li, J., Zheng, C., Shiu, P. H. T., Seto, S. W., Lee, S. M. Y., & Leung, G. P. H. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl) methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 837555. [Link]
  • PolyU Institutional Research Archive. (2022). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)
  • Kumar, S., Kumar, R., Singh, P., & Kumar, A. (2011). Synthesis, computational studies and preliminary pharmacological evaluation of 2-[4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides as potential antipsychotics. European Journal of Medicinal Chemistry, 46(9), 4753-4759. [Link]
  • Scott, C. P., & Egle, I. (1996). (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones. A series of novel potential antipsychotic agents. Journal of Medicinal Chemistry, 39(12), 2334-2343. [Link]
  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-271. [Link]
  • Farmacología en Línea. (2020).
  • International Journal of Novel Research and Development. (2022). Synthesis and biological evaluation of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl)
  • Saeed, A., & Channar, P. A. (2010). Synthesis and preliminary screening of novel N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides as potential atypical antipsychotic agents. Archiv der Pharmazie, 343(10), 553-558. [Link]
  • Kumar, S., Kumar, R., & Singh, P. (2011). Synthesis, computational studies and preliminary pharmacological evaluation of 2 [4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides as potential antipsychotics.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023).
  • National Center for Biotechnology Information. (2011). N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide. [Link]
  • Mehta, D., Saini, V., & Kumar, S. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)- N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4 H)-yl)acetamide derivatives. BMC Chemistry, 13(1), 113. [Link]
  • Hackling, A., Ghosh, R., Perachon, S., Mann, A., Höltje, H. D., Wermuth, C. G., Schwartz, J. C., Sippl, W., Sokoloff, P., & Stark, H. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Journal of Medicinal Chemistry, 46(15), 3283-3295. [Link]
  • Lee, J., Nam, Y., Kim, D. J., Kim, H. J., & Lee, K. (2021). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International Journal of Molecular Sciences, 22(11), 5857. [Link]

Sources

Benchmarking the selectivity of N-(4-fluorophenyl)-2-piperazin-1-ylacetamide against a panel of receptors

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the intricate process of drug development, the identification of a potent "hit" against a therapeutic target is merely the first step. The subsequent, and arguably more critical, challenge lies in ensuring the compound's selectivity.[1][2][3] A drug's ability to preferentially bind to its intended target while avoiding interactions with other receptors, enzymes, or ion channels is paramount for minimizing off-target effects and reducing the potential for adverse drug reactions (ADRs).[1][2] High selectivity is a hallmark of a promising drug candidate, enhancing therapeutic efficacy and patient safety.[1]

This guide provides a comprehensive framework for benchmarking the selectivity of a novel compound, N-(4-fluorophenyl)-2-piperazin-1-ylacetamide (hereafter referred to as "Compound X"). The presence of a piperazine moiety, a common scaffold in medicinal chemistry, suggests potential activity across a wide range of biological targets, particularly within the central nervous system (CNS).[4][5][6] The 4-fluorophenyl group can further influence receptor binding affinity and metabolic stability.[7] Therefore, a rigorous and systematic evaluation of its selectivity profile is essential. We will delve into the strategic choices behind designing a receptor panel, provide detailed, validated protocols for key assays, and illustrate how to interpret the resulting data to make informed decisions in a drug discovery pipeline.

Strategic Panel Selection: Defining the Scope of Inquiry

The first crucial step is to design a receptor panel that provides a comprehensive overview of Compound X's potential off-target interactions. A tiered approach is often the most efficient and cost-effective strategy.[8][9]

  • Tier 1: Primary Target & Family Members: This includes the intended therapeutic target and closely related receptor subtypes. For a compound with a piperazine core, this might involve screening against a panel of dopamine, serotonin, and adrenergic receptors, given the prevalence of this scaffold in CNS-active agents.[10]

  • Tier 2: Broad Safety Screening Panels: These panels are designed to identify liabilities early in the discovery process.[8][9] Commercial panels, such as the Eurofins SafetyScreen44 or SafetyScreen87, offer a curated list of targets known to be implicated in adverse drug reactions.[8][11][12] These panels typically include a diverse array of GPCRs, ion channels (including the critical hERG channel), transporters, and enzymes.[11][12]

  • Tier 3: Kinase Profiling (If Applicable): If there is any suspicion of kinase activity, or as part of a comprehensive safety assessment, profiling against a broad kinase panel like the KINOMEscan® is recommended.[13][14][15] This can uncover unexpected off-target kinase inhibition that could lead to toxicity.

For Compound X, a logical starting point would be a panel focused on CNS targets, supplemented by a broad safety panel like the SafetyScreen44.

Experimental Workflow for Selectivity Profiling

The following diagram outlines a typical workflow for assessing the selectivity of a test compound. This process ensures that data is generated in a systematic and reproducible manner.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Primary Assay cluster_analysis Phase 3: Data Analysis & Interpretation Compound Compound X Synthesis & QC BindingAssay Radioligand Binding Assay (Competition Format) Compound->BindingAssay Receptor Receptor Membrane Preparation/Procurement Receptor->BindingAssay Radioligand Radioligand Selection & Validation Radioligand->BindingAssay DataAcq Data Acquisition (Scintillation Counting) BindingAssay->DataAcq Filtration & Washing IC50 IC50 Curve Fitting DataAcq->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki [L], Kd Selectivity Selectivity Ratio Calculation Ki->Selectivity Ki (off-target) / Ki (on-target) Report Profile Interpretation & Decision Making Selectivity->Report

Caption: High-level workflow for selectivity profiling via radioligand binding assays.

Core Methodology: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[16][17] These assays are sensitive, quantitative, and can be adapted to a high-throughput format.[16][17] The most common format for selectivity screening is the competition (or displacement) assay.[16]

Principle of Competition Binding Assays

In a competition binding assay, a fixed concentration of a high-affinity radiolabeled ligand (the "tracer") competes with varying concentrations of the unlabeled test compound (the "competitor," i.e., Compound X) for binding to the receptor preparation. As the concentration of Compound X increases, it displaces the radioligand, leading to a decrease in the measured radioactivity bound to the receptor.

G Principle of Competition Binding cluster_0 cluster_1 R Receptor RL [Radioligand-Receptor] R->RL + Radioligand R2 Receptor RC [Compound X-Receptor] R2->RC + Compound X

Caption: At low concentrations of Compound X, the radioligand binds freely. At high concentrations, Compound X displaces the radioligand.

Detailed Step-by-Step Protocol: GPCR Competition Binding Assay

This protocol provides a generalized procedure for a 96-well plate format filtration assay.[18] Specific parameters such as membrane protein concentration, radioligand concentration, and incubation time must be optimized for each receptor-ligand system.

1. Reagent Preparation:

  • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). The exact composition may vary depending on the receptor.
  • Receptor Membranes: Thaw frozen cell membrane preparations (expressing the target receptor) on ice. Resuspend the pellet in ice-cold assay buffer to a pre-determined optimal protein concentration (e.g., 5-20 µg protein per well).[18] Homogenize briefly if necessary.
  • Radioligand Solution: Dilute the radioligand stock in assay buffer to a final concentration that is typically at or near its equilibrium dissociation constant (Kd). This provides a good signal window while being sensitive to competition.
  • Compound X Dilution Series: Prepare a serial dilution of Compound X in assay buffer or a suitable vehicle (e.g., DMSO), followed by dilution in assay buffer. A typical concentration range would be from 100 µM down to 10 pM.
  • Non-Specific Binding (NSB) Control: Prepare a high concentration of a known, potent, unlabeled ligand for the target receptor (e.g., 10 µM). This is used to define the amount of radioligand that binds non-specifically to the filter, membranes, and plate.
  • Total Binding (B₀) Control: Wells containing only assay buffer, receptor membranes, and radioligand.

2. Assay Plate Setup (96-well plate):

  • Add 50 µL of assay buffer (for Total Binding) or NSB control ligand to the appropriate wells.
  • Add 50 µL of each concentration of the Compound X dilution series to the test wells.
  • Add 50 µL of the radioligand solution to all wells.
  • Initiate the binding reaction by adding 150 µL of the receptor membrane suspension to all wells.[18] The final assay volume is 250 µL.

3. Incubation:

  • Seal the plate and incubate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[18] Incubation should be performed with gentle agitation to keep membranes in suspension.

4. Harvesting and Filtration:

  • Pre-soak a 96-well filter mat (e.g., GF/C filter) in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
  • Rapidly terminate the incubation by vacuum filtration using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
  • Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any remaining unbound radioligand.

5. Radioactivity Counting:

  • Dry the filter mat completely (e.g., at 50°C for 30 minutes).[18]
  • Add scintillant to each filter spot and count the radioactivity using a scintillation counter (e.g., a MicroBeta counter). The output will be in counts per minute (CPM).

Data Analysis and Interpretation

1. Calculation of IC₅₀: The raw CPM data is first converted to percent inhibition. The data is then plotted with the log of the competitor concentration on the x-axis and the percent inhibition on the y-axis. A non-linear regression analysis (sigmoidal dose-response curve) is used to determine the IC₅₀ value, which is the concentration of Compound X that displaces 50% of the specific binding of the radioligand.

2. Calculation of Kᵢ (Inhibition Constant): The IC₅₀ value is dependent on the experimental conditions, particularly the concentration of the radioligand used.[19] To determine an absolute measure of affinity, the IC₅₀ is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation .[19][20][21]

Kᵢ = IC₅₀ / (1 + [L]/Kₐ)

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kₐ is the equilibrium dissociation constant of the radioligand for the receptor.

The Kᵢ value represents the affinity of the competitor (Compound X) for the receptor and can be compared across different experiments and labs.[19]

3. Quantifying Selectivity: Selectivity is expressed as a ratio of Kᵢ values. The selectivity ratio is calculated by dividing the Kᵢ for an off-target receptor by the Kᵢ for the primary (on-target) receptor.

Selectivity Ratio = Kᵢ (Off-Target) / Kᵢ (On-Target)

A higher ratio indicates greater selectivity for the on-target receptor. A common benchmark is to aim for at least a 100-fold selectivity against key off-targets.

Hypothetical Data Presentation

To illustrate the benchmarking process, let's assume Compound X is being developed as a potent Dopamine D₂ receptor antagonist. The following table presents hypothetical Kᵢ values obtained from screening against a panel of CNS receptors, with a well-known antipsychotic, Haloperidol, as a comparator.

Receptor TargetCompound X (Kᵢ, nM)Haloperidol (Kᵢ, nM)Selectivity Ratio for Compound X (vs. D₂)
Dopamine D₂ 1.5 2.5 -
Dopamine D₁250500167-fold
Dopamine D₃15810-fold
Serotonin 5-HT₂ₐ451030-fold
Serotonin 5-HT₁ₐ>10,0002,500>6667-fold
Adrenergic α₁1203080-fold
Muscarinic M₁>10,0008,000>6667-fold
hERG Channel1,5001,2001000-fold
Interpretation of Results
  • Potency: Compound X is a highly potent ligand at the Dopamine D₂ receptor, with a Kᵢ of 1.5 nM.

  • Selectivity:

    • It demonstrates excellent selectivity (>100-fold) against the D₁, 5-HT₁ₐ, and M₁ receptors, which is a desirable trait.

    • The 1000-fold selectivity against the hERG channel is a very positive indicator, suggesting a lower risk of cardiac-related adverse effects.

    • The selectivity against the D₃ receptor (10-fold) and the 5-HT₂ₐ receptor (30-fold) is less pronounced. This "polypharmacology" is not necessarily negative and can sometimes be therapeutically beneficial, but it warrants further investigation in functional assays.[22][23]

Beyond Binding: The Role of Functional Assays

While binding assays measure affinity, they do not reveal the functional consequence of that binding (i.e., whether the compound is an agonist, antagonist, or inverse agonist). Therefore, hits identified in a binding screen, particularly those with moderate to high affinity, should be followed up with functional cell-based assays.[24][25][26]

Common functional assays include:

  • cAMP Assays: For Gs- and Gi-coupled GPCRs, measuring changes in cyclic AMP levels.[25]

  • Calcium Flux Assays: For Gq-coupled GPCRs, monitoring changes in intracellular calcium.[25]

  • Reporter Gene Assays: Where receptor activation drives the expression of a reporter protein like luciferase or β-galactosidase.[27]

These assays provide a more complete picture of a compound's pharmacological profile and are essential for understanding the potential clinical effects of its off-target interactions.

Conclusion

Benchmarking the selectivity of a new chemical entity like this compound is a critical, data-driven process that underpins modern drug discovery. By strategically selecting a receptor panel, employing robust and validated methodologies like radioligand binding assays, and correctly analyzing the resulting affinity data, researchers can build a comprehensive selectivity profile. This profile is instrumental in identifying potential safety liabilities, guiding lead optimization efforts, and ultimately increasing the probability of developing a safe and effective therapeutic agent. The combination of high-quality binding data with functional follow-up studies provides the necessary insights to confidently advance a compound through the preclinical pipeline.

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT).
  • Enzyme Inhibitor Terms and Calcul
  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks.
  • GPCR-radioligand binding assays. PubMed.
  • Selectivity Definition - Intro to Pharmacology Key Term. Fiveable.
  • DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review.
  • In Vitro Safety Panels in Pharmacology Profiling. Eurofins Discovery.
  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.
  • Understanding Drug Selectivity: A Comput
  • Improving Selectivity in Drug Design. AZoLifeSciences.
  • N,N-diethyl-2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide. EvitaChem.
  • Rational Approaches to Improving Selectivity in Drug Design. PMC - PubMed Central.
  • Differentiating Selectivity Vs Specificity in Pharmacology. Altabrisa Group.
  • 2-{1-[2-(4-benzylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N-(4-fluorophenyl)acetamide.
  • Ki to IC50 Converter - Free Online Tool | Enzyme Inhibition Calcul
  • determination of KB or Ki from IC50.
  • Mechanism-based Inhibition: Deriving KI and kinact directly
  • DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • KINOMEscan Technology. Eurofins Discovery.
  • SafetyScreen44 Panel - TW. Eurofins Discovery.
  • A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery.
  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen.
  • Functional Assays. Gifford Bioscience.
  • Receptor-Ligand Binding Assays. Labome.
  • Cell-based assays for screening androgen receptor ligands. PMC - NIH.
  • Hi-Affi™ In Vitro Cell based Chemokine Receptor Functional Assay Service.
  • Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services.
  • | Assay conditions for GPCR radioligand competition binding assays. | Download Table.
  • CNS SafetyScreen panel - FR. Eurofins Discovery.
  • SafetyScreen44™ Panel.
  • Safety screening in early drug discovery: An optimized assay panel.
  • A review for cell-based screening methods in drug discovery. PMC - NIH.
  • Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. PMC - NIH.
  • Safety and Off-Target Drug Screening Services_Safety screening in early drug discovery - ICESTP Safety Panel™ 44 & 77. ICE Bioscience.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Piperazine skeleton in the structural modification of n
  • Safety screening in early drug discovery: An optimized assay panel. PubMed.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar.
  • Drug Abuse Safety SafetyScreen Panel - TW. Eurofins Discovery.
  • Understanding Ligand Binding Selectivity in a Prototypical GPCR Family.
  • Ligand binding assays at equilibrium: validation and interpret
  • How to Interpret Dose-Response Curves. Sigma-Aldrich.
  • N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide | C12H16FN3O | CID 1832909. PubChem.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • Measuring and interpreting the selectivity of protein kinase inhibitors.
  • N-(2,5-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide. PubChem.
  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)

Sources

Independent Verification of the Proposed Mechanism of Action for N-(4-fluorophenyl)-2-piperazin-1-ylacetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-fluorophenyl)-2-piperazin-1-ylacetamide is a synthetic compound featuring a piperazine core, a structural motif prevalent in a wide array of biologically active molecules. While the specific mechanism of action for this particular compound is not extensively documented in peer-reviewed literature, the known pharmacological activities of structurally related piperazine acetamide derivatives allow for the formulation of several well-grounded hypotheses. This guide provides a framework for the independent verification of these potential mechanisms of action through a series of robust experimental protocols.

The piperazine moiety is a well-established pharmacophore known to interact with various biological targets, particularly neurotransmitter receptors.[1] Furthermore, recent studies have highlighted the potential for piperazine derivatives to act as inhibitors of enzymes such as α-glucosidase, and as modulators of ion channels like the Transient Receptor Potential Canonical 6 (TRPC6) channel, which is implicated in neurodegenerative conditions such as Alzheimer's disease.[2][3] The presence of a 4-fluorophenyl group may enhance the compound's lipophilicity and binding affinity to its molecular targets.

This guide will present a comparative analysis of this compound against three well-characterized compounds, each representing a distinct potential mechanism of action:

  • Acarbose: An established α-glucosidase inhibitor used in the management of type 2 diabetes.[4][5][6]

  • N-(4-fluorophenyl)-2-(4-(o-tolyl)piperazin-1-yl)acetamide: A structurally similar piperazine derivative identified as a potential TRPC6 channel modulator with neuroprotective effects in models of Alzheimer's disease.[3]

  • Clozapine: A well-characterized atypical antipsychotic with a complex pharmacology centered on its interaction with a wide range of neurotransmitter receptors, particularly dopamine and serotonin receptors.

By employing the detailed experimental protocols outlined below, researchers can systematically investigate and compare the biological activity of this compound to these reference compounds, thereby elucidating its primary mechanism of action.

I. Proposed Mechanism 1: α-Glucosidase Inhibition

The inhibition of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates in the small intestine, is a validated therapeutic strategy for managing type 2 diabetes.[2][5][7][8] Several piperazine-containing compounds have demonstrated potent α-glucosidase inhibitory activity.[2][5][9] This section provides a protocol to assess the potential of this compound as an α-glucosidase inhibitor, using acarbose as a positive control.

A. Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This colorimetric assay measures the inhibition of α-glucosidase activity by monitoring the enzymatic hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to the yellow-colored product, p-nitrophenol.[4][10]

1. Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)

  • This compound

  • Acarbose (Positive Control) (Sigma-Aldrich)

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) (0.1 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

2. Step-by-Step Procedure:

  • Preparation of Solutions:

    • Prepare a 0.1 M sodium phosphate buffer (pH 6.8).

    • Dissolve α-glucosidase in the phosphate buffer to a final concentration of 0.5 U/mL. Prepare this solution fresh daily.

    • Dissolve pNPG in the phosphate buffer to a final concentration of 5 mM.

    • Prepare stock solutions of this compound and acarbose in DMSO. Serially dilute these stock solutions with phosphate buffer to obtain a range of test concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Protocol:

    • To each well of a 96-well microplate, add 50 µL of 0.1 M sodium phosphate buffer (pH 6.8).

    • Add 20 µL of the test compound or acarbose solution at various concentrations to the respective wells.

    • For the enzyme control wells (blank), add 20 µL of the phosphate buffer.

    • Add 20 µL of the α-glucosidase solution (0.5 U/mL) to all wells except the substrate blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of 5 mM pNPG solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

    • Terminate the reaction by adding 50 µL of 0.1 M sodium carbonate solution to all wells.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

    • Calculate the percentage of α-glucosidase inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:

      • A_control is the absorbance of the enzyme control (without inhibitor).

      • A_sample is the absorbance of the well containing the test compound.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) using non-linear regression analysis.

B. Comparative Data Summary (Hypothetical)
Compoundα-Glucosidase IC₅₀ (µM)
This compoundTo be determined
Acarbose~5-20
N-(4-fluorophenyl)-2-(4-(o-tolyl)piperazin-1-yl)acetamide>100
Clozapine>100
C. Workflow Diagram

Alpha_Glucosidase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Solutions: - Phosphate Buffer - α-Glucosidase - pNPG - Test Compounds A1 Add Buffer, Compound, and Enzyme to 96-well plate P1->A1 A2 Pre-incubate at 37°C for 15 min A1->A2 A3 Add pNPG to initiate reaction A2->A3 A4 Incubate at 37°C for 20 min A3->A4 A5 Add Na2CO3 to stop reaction A4->A5 D1 Measure Absorbance at 405 nm A5->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 value D2->D3

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

II. Proposed Mechanism 2: TRPC6 Channel Modulation

TRPC6 channels are non-selective cation channels that play a role in calcium signaling and have been implicated in the pathophysiology of neurodegenerative diseases.[3][11] The structural similarity of this compound to known piperazine-based TRPC6 modulators suggests that it may also interact with this ion channel.[3] This section details a calcium imaging assay to investigate the effect of the compound on TRPC6 channel activity.

A. Experimental Protocol: Calcium Imaging Assay for TRPC6 Activation

This assay utilizes a fluorescent calcium indicator, such as Fura-2 AM or Fluo-4 AM, to measure changes in intracellular calcium concentration in a cell line expressing TRPC6 channels following the application of the test compound.[12]

1. Materials and Reagents:

  • HEK293 or CHO cell line stably expressing human TRPC6

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Fura-2 AM or Fluo-4 AM (Thermo Fisher Scientific)

  • Pluronic F-127 (Thermo Fisher Scientific)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • N-(4-fluorophenyl)-2-(4-(o-tolyl)piperazin-1-yl)acetamide (Positive Control)

  • Ionomycin (Positive Control for maximal calcium influx)

  • Fluorescence microplate reader with kinetic reading capabilities

2. Step-by-Step Procedure:

  • Cell Culture and Plating:

    • Culture the TRPC6-expressing cells in the appropriate medium supplemented with FBS and antibiotics.

    • Seed the cells into 96-well black-walled, clear-bottom microplates at a suitable density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM or Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove the culture medium from the wells and wash the cells with HBSS.

    • Add the dye loading buffer to each well and incubate the plate at 37°C for 30-60 minutes in the dark.

    • After incubation, wash the cells with HBSS to remove excess dye.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of the test compounds in HBSS.

    • Place the microplate in a fluorescence microplate reader.

    • Establish a baseline fluorescence reading for a few minutes.

    • Add the test compounds to the wells and immediately begin recording the fluorescence signal over time. For Fura-2, record the ratio of emission at 510 nm with excitation at 340 nm and 380 nm. For Fluo-4, use an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.

    • After a period of recording, add ionomycin as a positive control to determine the maximal calcium response.

  • Data Analysis:

    • Calculate the change in intracellular calcium concentration, often represented as the ratio of fluorescence intensities (for Fura-2) or the change in fluorescence relative to the baseline (for Fluo-4).

    • Plot the dose-response curve of the change in calcium concentration against the logarithm of the compound concentration to determine the EC₅₀ value (the concentration that elicits a half-maximal response).

B. Comparative Data Summary (Hypothetical)
CompoundTRPC6 Activation (EC₅₀, µM)
This compoundTo be determined
N-(4-fluorophenyl)-2-(4-(o-tolyl)piperazin-1-yl)acetamide~1-10
AcarboseNo significant effect
ClozapineMay have indirect effects
C. Signaling Pathway Diagram

TRPC6_Signaling_Pathway Compound N-(4-fluorophenyl)-2- piperazin-1-ylacetamide TRPC6 TRPC6 Channel Compound->TRPC6 Activates Ca_influx Ca2+ Influx TRPC6->Ca_influx Downstream Downstream Signaling (e.g., Calcineurin-NFAT) Ca_influx->Downstream

Caption: Proposed activation of the TRPC6 signaling pathway.

III. Proposed Mechanism 3: Neurotransmitter Receptor Binding

The piperazine scaffold is a common feature in many centrally acting drugs that target neurotransmitter receptors.[1] It is plausible that this compound interacts with one or more of these receptors. A radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor.[13][14][15]

A. Experimental Protocol: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of the test compound for a specific neurotransmitter receptor (e.g., dopamine D2 or serotonin 5-HT₂ₐ receptors) by measuring its ability to displace a radiolabeled ligand.[14][16]

1. Materials and Reagents:

  • Cell membranes from a cell line or tissue expressing the target receptor (e.g., CHO cells expressing human D2 receptors).

  • Radioligand specific for the target receptor (e.g., [³H]Spiperone for D2 receptors).

  • This compound

  • Clozapine (Positive Control)

  • Unlabeled ligand for determining non-specific binding (e.g., Haloperidol for D2 receptors).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

2. Step-by-Step Procedure:

  • Membrane Preparation:

    • Prepare cell membranes from the receptor-expressing cells or tissue by homogenization and centrifugation. Resuspend the final membrane pellet in the assay buffer.

  • Binding Assay:

    • In a 96-well plate or microcentrifuge tubes, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound or clozapine.

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of the unlabeled ligand.

    • Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the resulting competition curve using non-linear regression.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

B. Comparative Data Summary (Hypothetical)
CompoundDopamine D2 Ki (nM)Serotonin 5-HT₂ₐ Ki (nM)
This compoundTo be determinedTo be determined
Clozapine~100-200~5-20
Acarbose>10,000>10,000
N-(4-fluorophenyl)-2-(4-(o-tolyl)piperazin-1-yl)acetamideTo be determinedTo be determined
D. Experimental Workflow Diagram

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Binding Reaction cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare: - Receptor Membranes - Radioligand - Test Compounds A1 Combine Membranes, Radioligand, and Test Compound in Assay Buffer P1->A1 A2 Incubate to reach equilibrium A1->A2 S1 Rapid Filtration through Glass Fiber Filters A2->S1 S2 Wash Filters S1->S2 S3 Add Scintillation Cocktail and Count Radioactivity S2->S3 D1 Calculate Specific Binding S3->D1 D2 Determine IC50 and Ki values D1->D2

Caption: Workflow for the radioligand binding assay.

IV. Conclusion

The experimental framework presented in this guide provides a systematic and robust approach to independently verify the proposed mechanism of action for this compound. By comparing its activity against well-characterized compounds in assays for α-glucosidase inhibition, TRPC6 channel modulation, and neurotransmitter receptor binding, researchers can gain definitive insights into its pharmacological profile. The detailed protocols, comparative data tables, and workflow diagrams are designed to facilitate the execution and interpretation of these critical experiments, ultimately contributing to a comprehensive understanding of this novel compound's therapeutic potential.

V. References

  • Ghasemi, M., et al. (2024). Rational design of new quinoline-benzimidazole scaffold bearing piperazine acetamide derivatives as antidiabetic agents. Bioorganic Chemistry, 153, 107908. [Link]

  • Dineshkumar, B., et al. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]

  • Bio-protocol. (n.d.). 3.5. Alpha-Glucosidase Inhibition Assay. Bio-protocol. [Link]

  • Zhang, I., et al. (2020). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Frontiers in Aging Neuroscience, 12, 585403. [Link]

  • Ghasemi, M., et al. (2024). Rational design of new quinoline-benzimidazole scaffold bearing piperazine acetamide derivatives as antidiabetic agents. ResearchGate. [Link]

  • Putra, H. N., et al. (2022). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Molecules, 27(1), 218. [Link]

  • Hulme, E. C. (1990). Radioligand binding methods: practical guide and tips. Methods in enzymology, 195, 3-38. [Link]

  • Bylund, D. B. (2015). Radioligand Binding Detection of Receptors in Brain Membranes. Methods in molecular biology (Clifton, N.J.), 1335, 1-13. [Link]

  • Yamamura, H. I., et al. (1978). Radioligand Binding Assays. Neurotransmitter Receptor Binding. [Link]

  • Clinicaltrials.eu. (n.d.). N-[4-Fluoro-5-[[2S,4S)-2-Methyl-4-[(5-Methyl-1,2,4-Oxadiazol-3-Yl)Methoxy]-1-Piperidinyl]Methyl]-2-Thiazolyl-Acetamide. Clinicaltrials.eu. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Ko, Y., et al. (2020). Modulation of Calcium Transients in Cardiomyocytes by Transient Receptor Potential Canonical 6 Channels. Frontiers in Physiology, 11, 99. [Link]

  • Jung, S., et al. (2003). Role of endogenous TRPC6 channels in Ca2+ signal generation in A7r5 smooth muscle cells. The Journal of biological chemistry, 278(35), 32677-32686. [Link]

  • Viana, F., & de la Peña, E. (2015). Characterization of TRPC Channels in a Heterologous System Using Calcium Imaging and the Patch-Clamp Technique. Methods in molecular biology (Clifton, N.J.), 1278, 223-238. [Link]

  • Sergeant, N., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of disease, 129, 217-233. [Link]

  • Khan, I., et al. (2025). Design and synthesis of novel quinoline-piperazines fused to a phenylhydrazinecarbothioamide scaffold as promising α-glucosidase inhibitors with anti-diabetic potential. Future medicinal chemistry, 17(11), 1217-1227. [Link]

  • National Center for Biotechnology Information. (2011). N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • ResearchGate. (n.d.). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. ResearchGate. [Link]

  • Hussain, A., et al. (2024). Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties. Journal of molecular structure, 1303, 137579. [Link]

  • NervGen Pharma Corp. (n.d.). Alzheimer's Disease. NervGen Pharma Corp. [Link]/alzheimers-disease/)

Sources

A Comparative Benchmarking of Safety and Toxicity in N-(4-fluorophenyl)-2-piperazin-1-ylacetamide Analogs: An In-Depth Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-arylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Specifically, the N-(4-fluorophenyl)-2-piperazin-1-ylacetamide core has garnered significant interest for its versatile biological activities. However, the translation of promising lead compounds into clinical candidates is often hindered by unforeseen toxicity. This guide provides a comprehensive comparative analysis of the safety and toxicity profiles of various analogs derived from this core structure. We synthesize data from a range of in vitro assays, elucidate structure-toxicity relationships (STR), and provide detailed, field-tested protocols to empower researchers in the rational design of safer, more effective therapeutic agents.

Introduction: The Double-Edged Sword of the Piperazine Scaffold

N-arylpiperazines are recognized for their broad pharmacological applications, including antihistaminic, anti-inflammatory, and neuroleptic activities.[1][2] The parent compound, this compound, and its analogs are no exception, with many derivatives showing potent activity against various cancer cell lines and neurological disorders.[1][3]

The very features that make this scaffold pharmacologically attractive—its ability to interact with multiple biological targets—can also lead to off-target effects and toxicity.[4] Issues such as hepatotoxicity, cytotoxicity against non-malignant cells, and adverse monoaminergic effects have been reported for some piperazine derivatives.[4] Therefore, a proactive and comparative approach to toxicity assessment early in the drug discovery pipeline is not just beneficial, but essential. This guide aims to provide the foundational data and methodologies to facilitate this critical evaluation.

Structural Landscape of Analogs

The this compound structure offers several points for chemical modification to modulate efficacy and mitigate toxicity. This analysis will focus on analogs with substitutions at three primary locations, as these are commonly explored in medicinal chemistry campaigns.

G cluster_0 Core Scaffold: this compound Core Parent Structure R1 R1: Phenyl Ring Substitutions Core->R1 Position 1 R2 R2: Piperazine Ring Modifications Core->R2 Position 2 R3 R3: Acetamide Group Alterations Core->R3 Position 3

Caption: Key modification points on the core scaffold.

Comparative In Vitro Toxicity Profiles

A tiered approach, beginning with broad cytotoxicity screening, is the most efficient way to profile new chemical entities.[5] Here, we compare analogs based on their performance in standard in vitro assays.

General Cytotoxicity (Metabolic Viability & Membrane Integrity)

The MTT and LDH assays are frontline tools for assessing cell viability and membrane integrity, respectively. A lower IC₅₀ (half-maximal inhibitory concentration) value in an MTT assay indicates higher cytotoxic potency.[6]

Table 1: Comparative Cytotoxicity (IC₅₀, µM) of Piperazine Analogs Across Various Cell Lines

Compound ID Modification Cancer Cell Line (e.g., HUH-7, Liver) [GI₅₀, µM] Normal Cell Line (e.g., THLE-3, Liver) [IC₅₀, µM] Selectivity Index (SI)¹
Parent N-(4-fluorophenyl) 7.76 ± 0.45 (SNU-423)[6] 48.63 ± 0.12[6] 6.27
Analog A Benzothiazole-piperazine 1.23[6] Not Reported N/A
Analog B 1-Benzhydryl-piperazine Data not specified in µM[6] Not Reported N/A
Analog C 4-CF₃-phenylpiperazine 3.67 (LNCaP)[1] Low cytotoxicity reported (WPMY-1)[1] High (Qualitative)
Analog D 3-CF₃-phenylpiperazine Potentially neurotoxic[4] Potentially hepatotoxic[4] N/A

| Analog E | N-acetyl-thiazolinyl | 32-73 (PC-3)[3] | No effect reported[3] | High (Qualitative) |

¹ Selectivity Index (SI) = IC₅₀ in Normal Cells / GI₅₀ in Cancer Cells. A higher SI is desirable.

Analysis & Expertise: The data reveals critical structure-toxicity relationships. For instance, the addition of a benzothiazole moiety (Analog A) significantly increases cytotoxic potency against the HUH-7 liver cancer line compared to the parent compound against a different liver cancer line (SNU-423).[6] However, without data on a normal cell line, its therapeutic window is unknown. In contrast, Analog C and E show promising selectivity, exhibiting potent activity against cancer cells while having minimal impact on their non-cancerous counterparts.[1][3] This highlights the principle of differential toxicity , a cornerstone of successful chemotherapy. The choice to test against both cancerous and normal cell lines is a self-validating step; a compound that indiscriminately kills all cells has limited therapeutic potential.

Hepatotoxicity Assessment

The liver is a primary site of drug metabolism, making it particularly susceptible to toxicity.[4] Studies on isolated rat hepatocytes have shown that certain arylpiperazine derivatives can induce significant toxicity.[7]

Key Findings from Hepatotoxicity Studies:

  • Lipophilicity Correlation: A quantitative structure-toxicity relationship (QSTR) analysis demonstrated that increased lipophilicity in arylpiperazine-theobromine derivatives positively correlates with their hepatotoxicity.[7]

  • Protective Moieties: The presence of hydrogen bond donor groups (e.g., hydroxyl groups) was associated with reduced hepatotoxicity.[7]

  • Pro-oxidant Effects: Highly toxic analogs often exhibit a pro-oxidant effect, leading to lipid peroxidation in liver microsomes.[7]

This underscores the importance of monitoring physicochemical properties like LogP during the design phase. Introducing polar functional groups can be a rational strategy to mitigate liver toxicity.

Mechanistic Insights: Apoptosis vs. Necrosis

Understanding how a compound kills cells is as important as knowing if it does. Apoptosis (programmed cell death) is generally preferred over necrosis, which can trigger an inflammatory response. The Annexin V & Propidium Iodide (PI) assay is the gold standard for this differentiation.

G cluster_outcomes Flow Cytometry Analysis start Cell Population Treated with Analog facs Staining Annexin V-FITC Propidium Iodide (PI) start->facs Incubation viable Viable Cells Annexin V (-) PI (-) early_apop Early Apoptosis Annexin V (+) PI (-) facs:f1->early_apop late_apop Late Apoptosis / Necrosis Annexin V (+) PI (+) facs:f1->late_apop facs:f2->late_apop necrotic Primary Necrosis Annexin V (-) PI (+) facs:f2->necrotic

Caption: Workflow for apoptosis vs. necrosis differentiation.

By quantifying the proportion of cells in each quadrant, researchers can compare if analogs are inducing a clean, apoptotic cell death or a more damaging necrotic event. This information is crucial for predicting the in vivo inflammatory response.

Detailed Experimental Protocols

Reproducibility is the bedrock of scientific integrity. The following protocols are detailed to ensure they can be replicated, providing a self-validating system for toxicity assessment.

Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of a cell, which serves as a proxy for viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6]

Rationale: This is a high-throughput, sensitive, and cost-effective primary screening assay to determine a compound's general cytotoxic effect and calculate its IC₅₀.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well. Allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[6]

  • Compound Preparation: Prepare a 2X stock of the desired concentrations of each analog via serial dilution in a separate plate.

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the appropriate compound dilutions. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours). The duration should be consistent across all compared analogs.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Observe for the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each analog.[5]

Protocol: Annexin V/PI Apoptosis Assay

Rationale: This flow cytometry-based assay provides quantitative data on the mechanism of cell death. Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet during early apoptosis, while PI intercalates with the DNA of membrane-compromised (necrotic or late apoptotic) cells.[5][6]

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed cells in 6-well plates. After 24 hours, treat with each analog at relevant concentrations (e.g., 1x and 2x the IC₅₀ value). Include an untreated control.[6]

  • Incubation: Incubate for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize. Centrifuge the cell suspension and wash twice with cold PBS.[5]

  • Staining: Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10⁶ cells/mL.[5] Transfer 100 µL to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[5][6]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[6]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.[5]

Conclusion and Future Directions

The safety and toxicity profile of this compound analogs is highly dependent on their specific structural modifications. This guide demonstrates that:

  • Selectivity is Key: Potency against a target is meaningless without a favorable selectivity index against non-target cells. Analogs with high selectivity, such as N-acetyl-thiazolinyl derivatives, warrant further investigation.[3]

  • Physicochemical Properties Matter: Lipophilicity is a critical driver of hepatotoxicity in this class of compounds.[7] Balancing potency with optimal physicochemical properties is a crucial aspect of the design-test-iterate cycle.

  • Mechanism of Action is Informative: Assays that distinguish between apoptosis and necrosis provide deeper insights into the potential in vivo consequences of treatment.

Future research should focus on prospective in vivo studies for analogs that demonstrate a strong in vitro safety profile. Furthermore, exploring additional toxicity endpoints, such as cardiotoxicity (hERG assay) and genotoxicity (Ames test), will provide a more complete picture of a compound's potential liabilities before committing to expensive preclinical development.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Testing of Piperazine Cytotoxicity. Link
  • BenchChem. (2025).
  • BenchChem. (2025). In Vivo Veritas: Validating In Vitro Efficacy of Piperazine Compounds in Preclinical Models. Link
  • Arbo, M. D., Melega, S., Stoeber, R., & Hengstler, J. G. (2016). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis.
  • Czarnomysy, R., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives.
  • Pandey, J., et al. (2006).
  • Bucur, I., et al. (2020). QUANTITATIVE STRUCTURE-HEPATOTOXICITY ASSESSMENT OF SERIES ARYLPIPERAZINE-N 1 -SUBSTITUTED THEOBROMINE DERIVATIVES.
  • Andreozzi, G., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC. Link
  • Andreozzi, G., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Link
  • Corvino, A., et al. (2022). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(4-fluorophenyl)-2-piperazin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(4-fluorophenyl)-2-piperazin-1-ylacetamide, a compound that, while lacking a specific Safety Data Sheet (SDS), can be managed safely by analyzing its structural components—a fluorinated phenyl group, a piperazine ring, and an acetamide linker.

The causality behind these procedures is rooted in a precautionary principle, treating the compound as hazardous based on the known profiles of its constituent chemical classes.[1][2] Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of responsible research and environmental stewardship.

Part 1: Hazard Profile and Risk Assessment
  • Piperazine Moiety: Piperazine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[3][4][5] They may also act as skin and respiratory sensitizers.[2][4][5]

  • Fluorinated Aromatic Ring: The presence of a fluorine atom on the phenyl ring designates this compound as a halogenated organic substance.[6][7] Halogenated compounds are often persistent in the environment and can pose long-term ecological risks. Disposal of such compounds is strictly regulated.[8][9]

  • General Hazards of Structurally Similar Compounds: Analogous compounds are often classified as irritants to the skin, eyes, and respiratory system.[10][11]

Based on this analysis, this compound must be handled as hazardous chemical waste .

Data Summary: Hazard Identification and PPE

Structural Moiety Associated Hazards Required Personal Protective Equipment (PPE)
PiperazineSkin corrosion/irritation, serious eye damage, skin/respiratory sensitization.[1][2][3][4][5]Chemical-resistant gloves (Nitrile), safety goggles, lab coat.[1][2][12]
Fluorinated PhenylEnvironmental persistence, potential toxicity.[13]Work in a well-ventilated area or fume hood.[6][12]
Acetamide LinkerPotential for irritation.Standard laboratory PPE.
Overall Compound Assumed Hazardous Waste Comprehensive PPE: Safety goggles, face shield (if splash risk), chemical-resistant gloves, lab coat, and potential respiratory protection. [2][13]
Part 2: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance.

The foundational principle of chemical waste management is proper segregation. This prevents dangerous reactions and facilitates correct disposal streams.

  • Designate a Specific Waste Container: Obtain a dedicated, leak-proof hazardous waste container made of a compatible material such as high-density polyethylene.[2]

  • Label as Halogenated Waste: The container must be clearly labeled "Hazardous Waste" and "Halogenated Organic Waste".[6][7][8]

  • Identify Contents: The label must include the full chemical name: "this compound". Do not use abbreviations.[8] List any solvents used in the waste mixture.

  • Avoid Mixing: Do not mix this waste with non-halogenated organic waste, acidic or alkaline waste streams, or heavy metal waste.[9][14]

  • Pure Compound Waste: Unused or expired solid this compound should be transferred directly into the designated hazardous waste container. Minimize dust generation during this process.[2]

  • Contaminated Labware: All disposable items that have come into contact with the compound, such as gloves, weighing paper, pipette tips, and contaminated wipes, must be placed in the same designated hazardous waste container.[1][2]

  • Solutions: Solutions containing this compound should be collected in the designated halogenated organic waste container.

Proper decontamination is crucial to prevent cross-contamination and ensure a safe working environment.

  • Rinse with Appropriate Solvent: Glassware and other non-disposable equipment should be rinsed with a suitable solvent (e.g., ethanol or acetone) to remove all traces of the compound.

  • Collect Rinsate: This initial solvent rinse (rinsate) is considered hazardous and must be collected and added to the halogenated organic waste container.[2]

  • Standard Cleaning: After the initial decontamination rinse, the equipment can be washed using standard laboratory procedures (e.g., soap and water).

In the event of a spill, a swift and safe response is critical.

  • Ensure Safety: Evacuate the immediate area and ensure it is well-ventilated. If the spill is large or in a poorly ventilated area, contact your institution's emergency response team.[13]

  • Wear Appropriate PPE: At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Contain the Spill: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[1][13]

  • Collect and Dispose: The collected spilled material and any contaminated absorbent must be placed in the designated "Halogenated Organic Waste" container.[1][13]

  • Clean the Area: Thoroughly clean the spill area after the material has been collected.

  • Secure and Store: Securely seal the hazardous waste container when it is not in use.[8][15] Store the container in a designated, well-ventilated, and cool, dry secondary containment area, away from incompatible materials, pending collection.[2][9]

  • Professional Collection: Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company.[2]

  • Incineration: The recommended final disposal method for halogenated organic compounds is high-temperature incineration at an approved facility.[2][7]

  • Documentation: Maintain a manifest or log of all hazardous waste generated and disposed of, in accordance with institutional and regulatory requirements.[15][16][17]

Visualization of the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_final Final Disposal RiskAssessment 1. Risk Assessment (Assume Hazardous) PPE 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) RiskAssessment->PPE ContainerPrep 3. Prepare Labeled 'Halogenated Waste' Container PPE->ContainerPrep PureWaste Pure Compound & Contaminated Consumables ContainerPrep->PureWaste Add to SolutionWaste Solutions Containing Compound ContainerPrep->SolutionWaste Add to DeconRinsate Decontamination Rinsate ContainerPrep->DeconRinsate Add to Storage 6. Secure Storage in Secondary Containment PureWaste->Storage SolutionWaste->Storage DeconRinsate->Storage Collection 7. Licensed Waste Hauler Collection Storage->Collection Incineration 8. High-Temperature Incineration Collection->Incineration Documentation 9. Maintain Disposal Records Incineration->Documentation Spill Spill Event SpillCleanup Spill Cleanup (Absorb & Collect) Spill->SpillCleanup SpillCleanup->ContainerPrep Add to

Caption: Logical workflow for the safe disposal of this compound.

Trustworthiness and Self-Validation

This protocol is designed as a self-validating system by adhering to established principles of chemical safety and waste management as outlined by regulatory bodies like the EPA.[15][16][18][19] By treating the compound based on the hazards of its constituent parts, we operate with a margin of safety. The segregation into halogenated waste streams is a critical step that aligns with standard laboratory practice for such compounds, ensuring it is directed to the appropriate high-temperature incineration facilities capable of breaking down halogenated organic molecules safely.[7][8]

Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may have additional requirements. Your EHS department is an invaluable resource for ensuring compliance and safety in all laboratory operations, including waste disposal.

References

  • BenchChem. (n.d.). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Proper Disposal of 1-Benzoylpiperazine: A Guide for Laboratory Professionals.
  • BenchChem. (2025, June 18). How to store fluorinated pharmaceutical intermediates properly?
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign website.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Goodway Technologies. (2022, April 15). The Complete Beginners Guide to Chemical Disposal.
  • Bucknell University. (2016, April 15). Hazardous Waste Segregation.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • BenchChem. (2025, December). Safety and handling of fluorinated organic compounds.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube.
  • Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: N-(4-Ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • Fisher Scientific. (2018, January 18). Safety Data Sheet: Piperazine.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: N-(5-Fluoro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide.
  • Sigma-Aldrich. (2025, January 2). Safety Data Sheet: Piperazine.
  • Cayman Chemical. (2025, November 19). Safety Data Sheet: Piperazine.

Sources

Comprehensive Safety and Handling Guide for N-(4-fluorophenyl)-2-piperazin-1-ylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of N-(4-fluorophenyl)-2-piperazin-1-ylacetamide (CAS No. 256943-82-5). As a compound frequently utilized in drug discovery and development, a thorough understanding of its hazard profile is critical for ensuring laboratory safety. This document is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) with the following hazards[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].

  • Skin Irritation (Category 2): Causes skin irritation[1].

  • Serious Eye Damage (Category 1): Causes serious eye damage[1].

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation[1].

The toxicological profile is largely influenced by its constituent parts: the piperazine moiety and the fluorophenyl group. Piperazine and its derivatives are known to be skin and respiratory sensitizers and can cause severe skin burns and eye damage[2][3]. The fluorinated aromatic ring suggests that upon combustion, hazardous hydrogen fluoride gas may be produced[4].

Summary of Chemical Hazards
Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed[1].
Skin Corrosion/IrritationCategory 2Causes skin irritation[1].
Serious Eye Damage/IrritationCategory 1Causes serious eye damage[1].
STOT - Single ExposureCategory 3May cause respiratory irritation[1].

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of specific PPE is based on the potential routes of exposure: dermal, ocular, and inhalation.

Step-by-Step PPE Selection and Use
  • Engineering Controls: Always handle this compound within a certified chemical fume hood to control airborne dust and vapors. The work area should be well-ventilated[4][5].

  • Eye and Face Protection:

    • Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 (US) or EN166 (EU) standards are required at all times[5][6].

    • Enhanced Precaution: When there is a significant risk of splashing or handling larger quantities, a face shield must be worn in addition to safety goggles[7][8]. This is critical given the classification of "Causes serious eye damage"[1].

  • Skin and Body Protection:

    • Gloves: Chemical-resistant gloves are essential. Nitrile gloves (minimum thickness of 0.11 mm) are a suitable choice for incidental contact[6]. For prolonged handling or immersion, consult the glove manufacturer's compatibility chart. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contamination.

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

    • Protective Clothing: For large-scale operations, additional protective clothing may be necessary to prevent any possibility of skin exposure[5].

  • Respiratory Protection:

    • Standard Handling: Under normal conditions within a fume hood, respiratory protection may not be required.

    • Risk of Aerosolization: If engineering controls are insufficient or if there is a potential for generating significant dust or aerosols, a NIOSH-approved respirator is necessary. A respirator with a P100 (or FFP3) particulate filter is recommended. A full respiratory protection program should be implemented, following OSHA 29 CFR 1910.134 guidelines[5][9].

PPE Workflow Diagram

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Safe Operation Start Handling N-(4-fluorophenyl)-2- piperazin-1-ylacetamide AssessRisk Assess Potential for Exposure (Splash, Dust) Start->AssessRisk Engineering Work in Fume Hood AssessRisk->Engineering Always EyeFace Safety Goggles + Face Shield Engineering->EyeFace Gloves Nitrile Gloves EyeFace->Gloves Coat Lab Coat Gloves->Coat Respirator Respirator (if needed) Coat->Respirator High Dust/Aerosol Risk Proceed Proceed with Handling Coat->Proceed Low Dust/Aerosol Risk Respirator->Proceed

Caption: Decision workflow for selecting appropriate PPE.

Operational Handling Plan

A systematic approach to handling minimizes risk and ensures procedural consistency.

Pre-Handling Checklist
  • Verify the chemical fume hood is operational and has a current certification.

  • Ensure all required PPE is available and in good condition.

  • Locate the nearest emergency eyewash station and safety shower.

  • Have a spill kit readily accessible.

  • Prepare all necessary equipment and reagents before retrieving the compound.

Step-by-Step Handling Procedure
  • Weighing: Conduct all weighing operations within the fume hood or a ventilated balance enclosure to prevent dust inhalation. Use a disposable weighing boat.

  • Dissolution: Add solvents to the solid compound slowly to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling.

  • Reactions: Perform all reactions in a clean, properly assembled apparatus within the fume hood. Ensure stirrer speed is controlled to prevent aerosolization.

  • Post-Handling: After use, decontaminate all surfaces with an appropriate solvent and cleaning agent. Wash hands thoroughly with soap and water after removing gloves[9]. Contaminated clothing should be removed immediately and laundered separately before reuse[4][9].

Emergency Procedures

In case of accidental exposure, immediate and correct action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[4][10][11].
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical advice if skin irritation occurs[4][10].
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Call a poison center or doctor immediately[2][4].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[4][10].
Spills For small spills, contain with an inert absorbent material (e.g., sand, vermiculite). Sweep or vacuum up the material, avoiding dust generation, and place it into a sealed, labeled container for disposal. For large spills, evacuate the area and contact the institution's emergency response team[8][9].

Disposal Plan

Proper disposal is essential to prevent environmental contamination and comply with regulations. As a fluorinated organic compound, specific disposal protocols must be followed.

Waste Segregation and Disposal Workflow

Disposal_Workflow Start Generation of Waste WasteType Identify Waste Type Start->WasteType SolidWaste Contaminated Solids (Gloves, Weigh Boats) WasteType->SolidWaste Solid LiquidWaste Unused/Waste Solutions WasteType->LiquidWaste Liquid ExcessSolid Excess Solid Compound WasteType->ExcessSolid Excess Solid CollectSolid Collect in Labeled, Sealed Container for Halogenated Solid Waste SolidWaste->CollectSolid CollectLiquid Collect in Labeled, Compatible Container for Halogenated Organic Liquid Waste LiquidWaste->CollectLiquid ExcessSolid->CollectSolid Dispose Transfer to Institutional Environmental Health & Safety for Disposal CollectSolid->Dispose CollectLiquid->Dispose

Caption: Workflow for proper waste segregation and disposal.

Disposal Guidelines
  • Waste Collection: All waste containing this compound must be collected in clearly labeled, compatible containers designated for halogenated organic waste[8]. Do not mix with other waste streams.

  • Disposal Method: The primary recommended disposal method is high-temperature incineration at a licensed hazardous waste facility[12][13]. Incineration can permanently destroy the compound, although it requires specific conditions to break the strong carbon-fluorine bonds and prevent the release of harmful byproducts[13].

  • Alternative Method: If incineration is not available, disposal in a permitted hazardous waste landfill is an option. These landfills have extensive controls to prevent environmental contamination[12][14].

  • Regulatory Compliance: All disposal must be conducted in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

By adhering to this comprehensive guide, laboratory personnel can significantly mitigate the risks associated with handling this compound, ensuring a safe and compliant research environment.

References

  • Material Safety Data Sheet - Piperazine, anhydrous, 99%. (n.d.). Cole-Parmer.
  • N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide. (n.d.). PubChem.
  • Safety Data Sheet - Piperazine-1,4-dipropanesulphonic acid. (n.d.). Carl ROTH.
  • Essential Safety and Logistical Information for Handling Piperazin-2-one-d6. (2025). BenchChem.
  • Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services.
  • 2-{1-[2-(4-benzylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N-(4-fluorophenyl)acetamide. (n.d.). BenchChem.
  • Safety and handling of fluorinated organic compounds. (2025). BenchChem.
  • PIPERAZINE ANHYDROUS FOR SYNTHESIS. (n.d.). Loba Chemie.
  • N-(2,5-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide. (n.d.). PubChem.
  • N-(4-fluorophenyl)acetamide. (n.d.). PubChem.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. (n.d.). U.S. Environmental Protection Agency.
  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki.
  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. (n.d.). U.S. Environmental Protection Agency.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.